molecular formula C8H18O B3369338 2,3,3-Trimethyl-2-pentanol CAS No. 23171-85-9

2,3,3-Trimethyl-2-pentanol

Cat. No.: B3369338
CAS No.: 23171-85-9
M. Wt: 130.23 g/mol
InChI Key: FBWWGYIEJGQWJP-UHFFFAOYSA-N
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Description

2,3,3-Trimethyl-2-pentanol (CAS Registry Number: 23171-85-9) is a tertiary alcohol with the molecular formula C8H18O and a molecular weight of 130.23 g/mol . This compound is characterized by its defined structure, CCC(C)(C)C(C)(C)O, and its IUPAC Standard InChIKey, FBWWGYIEJGQWJP-UHFFFAOYSA-N . Researchers can utilize its known physicochemical properties for various R&D applications, including use as a model compound in synthetic organic chemistry studies or as a standard in analytical chemistry. Its properties include a density of approximately 0.823 g/cm³ and a boiling point of 145°C at 760 mmHg . The compound has a flash point of 46.2°C, indicating specific handling and storage requirements to ensure safety . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,3-trimethylpentan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-6-7(2,3)8(4,5)9/h9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWWGYIEJGQWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177751
Record name 2,3,3-Trimethyl-2-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23171-85-9
Record name 2,3,3-Trimethyl-2-pentanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023171859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3-Trimethyl-2-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 2,3,3-Trimethyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3,3-trimethyl-2-pentanol (CAS No: 23171-85-9). A tertiary alcohol with significant steric hindrance, this compound serves as a valuable model in stereochemical and mechanistic studies, and as a building block in organic synthesis. This document collates its known physical and chemical data, provides detailed experimental protocols for its synthesis and a common reaction, and illustrates key chemical pathways using logical diagrams. All quantitative data are presented in clear, tabular formats for ease of reference and comparison.

Chemical Identity and Structure

This compound is a saturated tertiary alcohol. Its structure is characterized by a pentane (B18724) backbone with three methyl groups at positions 2 and 3, and a hydroxyl group at position 2.

IdentifierValue
IUPAC Name 2,3,3-trimethylpentan-2-ol[1]
CAS Number 23171-85-9[1]
Molecular Formula C₈H₁₈O[1]
SMILES CCC(C)(C)C(C)(C)O[1]
InChIKey FBWWGYIEJGQWJP-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in reactions, and for analytical characterization.

Physical Properties
PropertyValue
Molecular Weight 130.23 g/mol [1]
Appearance Liquid
Boiling Point 145 °C at 760 mmHg[2]
Melting Point -1 °C to -0.5 °C
Density 0.815 - 0.823 g/cm³[2][3]
Refractive Index 1.436[3]
Vapor Pressure 1.97 mmHg at 25 °C
Flash Point 46.2 °C
Chemical Properties
PropertyValue
LogP (Octanol/Water Partition Coefficient) 2.19350
PSA (Polar Surface Area) 20.23 Ų

Experimental Protocols

Detailed methodologies for the synthesis and a common reaction of this compound are provided below. These protocols are based on established organic chemistry laboratory techniques for similar compounds.

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from 3,3-dimethyl-2-butanone and methylmagnesium iodide. The Grignard reaction is a versatile method for the formation of carbon-carbon bonds, and in this case, the creation of a tertiary alcohol.[4]

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether

  • Methyl iodide

  • 3,3-Dimethyl-2-butanone (pinacolone)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • 5% Sodium bicarbonate solution

  • Brine

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Preparation of Grignard Reagent:

    • All glassware must be oven-dried to ensure anhydrous conditions.

    • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add anhydrous diethyl ether to cover the magnesium.

    • Prepare a solution of methyl iodide in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the methyl iodide solution to the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

    • Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (methylmagnesium iodide).

  • Reaction with Ketone:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of 3,3-dimethyl-2-butanone in anhydrous diethyl ether in the dropping funnel.

    • Add the ketone solution dropwise to the stirred, cooled Grignard reagent.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide salt.

    • Transfer the mixture to a separatory funnel. Separate the ether layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic extracts and wash sequentially with 5% sodium bicarbonate solution and brine.

    • Dry the ether solution over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the diethyl ether by simple distillation.

    • Purify the crude this compound by fractional distillation.

Acid-Catalyzed Dehydration of this compound

This protocol describes the dehydration of this compound to form a mixture of alkenes. This is a typical E1 elimination reaction for tertiary alcohols.[3][5]

Materials:

  • This compound

  • Concentrated sulfuric acid (or phosphoric acid)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Fractional distillation apparatus

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • Reaction Setup:

    • Place this compound and a few boiling chips into a round-bottom flask.

    • Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid to the alcohol.

    • Assemble a fractional distillation apparatus with the flask.

  • Dehydration and Distillation:

    • Gently heat the mixture in the flask. The lower boiling point alkenes will start to distill over.

    • Collect the distillate in a flask cooled in an ice bath. The distillation temperature should be monitored and kept below the boiling point of the starting alcohol.

  • Work-up and Purification:

    • Transfer the collected distillate to a separatory funnel.

    • Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Decant or filter the dried alkene mixture into a clean, dry flask.

    • The product can be further purified by simple distillation if necessary.

Logical and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental workflows described in this guide.

Synthesis_of_2_3_3_Trimethyl_2_pentanol ketone 3,3-Dimethyl-2-butanone reaction_step Grignard Reaction (in Anhydrous Ether) ketone->reaction_step grignard_reagent Methylmagnesium Iodide (Grignard Reagent) grignard_reagent->reaction_step intermediate Magnesium Alkoxide Intermediate reaction_step->intermediate workup Aqueous Work-up (NH4Cl) intermediate->workup product This compound workup->product Dehydration_of_2_3_3_Trimethyl_2_pentanol start_alcohol This compound acid_catalyst H2SO4 (conc.) Heat start_alcohol->acid_catalyst protonation Protonation of Hydroxyl Group acid_catalyst->protonation carbocation Tertiary Carbocation Intermediate protonation->carbocation Loss of H2O elimination Elimination of H+ carbocation->elimination alkene_mixture Alkene Mixture (e.g., 2,3-Dimethyl-2-pentene) elimination->alkene_mixture Experimental_Purification_Workflow crude_product Crude Reaction Mixture extraction Liquid-Liquid Extraction crude_product->extraction washing Washing (NaHCO3, Brine) extraction->washing drying Drying (Anhydrous MgSO4) washing->drying filtration Filtration drying->filtration distillation Fractional Distillation filtration->distillation pure_product Pure this compound distillation->pure_product

References

An In-depth Technical Guide to 2,3,3-Trimethyl-2-pentanol (CAS: 23171-85-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,3-trimethyl-2-pentanol (CAS number 23171-85-9), a tertiary octyl alcohol. The document details its physicochemical properties, spectroscopic data, synthesis, and key chemical reactions. It also explores its current and potential applications in organic synthesis, materials science, and as a model compound in mechanistic studies. Safety and handling information, along with a discussion on the toxicological profile of related branched-chain alcohols, are included to ensure safe laboratory practices. This guide is intended to be a valuable resource for professionals in research and development.

Chemical and Physical Properties

This compound is a tertiary alcohol characterized by its bulky and sterically hindered structure.[1] Its physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C8H18O[2][3]
Molecular Weight 130.23 g/mol [2][3]
CAS Number 23171-85-9[2]
IUPAC Name 2,3,3-trimethylpentan-2-ol[2]
Boiling Point 145 °C at 760 mmHg[3]
Melting Point -0.5 °C[3]
Density 0.823 g/cm³[3]
Vapor Pressure 1.97 mmHg at 25 °C[3]
Flash Point 46.2 °C[3]
Refractive Index 1.4360[3]
LogP 2.19350[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Mass Spectrometry

The electron ionization mass spectrum of this compound is available through the NIST WebBook. The fragmentation pattern is characteristic of a tertiary alcohol, with prominent peaks corresponding to the loss of water and alkyl fragments.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound is also accessible via the NIST WebBook. Key characteristic absorptions include a broad O-H stretching band around 3400-3650 cm⁻¹ and C-H stretching bands in the 2850-3000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum would be expected to show a singlet for the hydroxyl proton (variable chemical shift), a quartet for the methylene (B1212753) protons of the ethyl group, a singlet for the two equivalent methyl groups at the C3 position, a singlet for the methyl group at the C2 position, and a triplet for the methyl protons of the ethyl group.

  • ¹³C NMR: The spectrum would show distinct signals for the eight carbon atoms, with the carbon bearing the hydroxyl group appearing in the 65-75 ppm region. The quaternary carbons would also have characteristic chemical shifts. A ¹³C NMR spectrum for the closely related 2,3,3-trimethyl-2-butanol (B1595699) is available and can serve as a reference.[4]

Synthesis and Reactivity

Synthesis

A common and effective method for the synthesis of tertiary alcohols like this compound is the Grignard reaction.

This protocol is adapted from a standard procedure for the synthesis of tertiary alcohols.[5][6][7][8][9][10][11]

Reactants:

  • Ethyl 2,2-dimethylbutanoate

  • Methylmagnesium iodide (or bromide)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, prepare methylmagnesium iodide in anhydrous diethyl ether from magnesium turnings and methyl iodide.

  • Reaction: Cool the Grignard reagent in an ice bath. Add a solution of ethyl 2,2-dimethylbutanoate in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Cool the flask again in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ethereal layer and wash it sequentially with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure.

Synthesis_Workflow cluster_reactants Reactants Ethyl_2_2_dimethylbutanoate Ethyl 2,2-dimethylbutanoate Grignard_Reaction Grignard Reaction (Anhydrous Ether) Ethyl_2_2_dimethylbutanoate->Grignard_Reaction MeMgI Methylmagnesium Iodide MeMgI->Grignard_Reaction Workup Aqueous Work-up (NH4Cl) Grignard_Reaction->Workup Purification Purification (Distillation) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.
Key Reactions

Tertiary alcohols readily undergo acid-catalyzed dehydration to form alkenes.[12][13][14] This reaction proceeds through an E1 mechanism involving a carbocation intermediate.

This is a general procedure for the dehydration of tertiary alcohols.[13][14][15][16]

Reactants:

  • This compound

  • Concentrated sulfuric acid or phosphoric acid

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Place this compound in a round-bottom flask. Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with swirling.

  • Distillation: Equip the flask for fractional distillation. Heat the mixture to the appropriate temperature (typically 25-80 °C for tertiary alcohols) to distill the alkene products as they are formed.[13][14]

  • Work-up: Wash the distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: The product mixture can be further purified by simple distillation. The composition of the alkene mixture can be analyzed by gas chromatography.

Dehydration_Pathway Alcohol This compound Protonation Protonation (+H+) Alcohol->Protonation H2SO4 Oxonium_Ion Alkyloxonium Ion Protonation->Oxonium_Ion Loss_of_Water Loss of H2O Oxonium_Ion->Loss_of_Water Carbocation Tertiary Carbocation Loss_of_Water->Carbocation Deprotonation Deprotonation (-H+) Carbocation->Deprotonation Alkene_Products Alkene Products Deprotonation->Alkene_Products

Caption: E1 mechanism for acid-catalyzed dehydration.

Applications

Due to its sterically hindered nature, this compound serves as a valuable model compound in several areas of chemical research.

  • Mechanistic Studies: It is used to investigate the kinetics and mechanisms of reactions involving tertiary alcohols, such as esterification and dehydration.[1]

  • Development of Catalytic Systems: Its selective transformation is a target for the development of novel and sophisticated catalytic systems.[1]

  • Polymer Chemistry: The bulky 2,3,3-trimethyl-2-pentyl group can be incorporated as a side chain in polymers to modify their physical properties, such as increasing solubility and altering mechanical characteristics.[1]

  • Asymmetric Catalysis: It can be used as a bulky component in the synthesis of chiral ligands for asymmetric catalysis.[1]

Safety and Toxicology

Handling and Safety Precautions

This compound is a flammable liquid and should be handled with appropriate safety precautions.[17]

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat.

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood.

  • Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces.[17] Use non-sparking tools.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Toxicological Information

Specific toxicological data for this compound is limited. However, information on related branched-chain saturated alcohols and C8 alcohols can provide an indication of its potential hazards.

  • General Toxicity: Branched-chain saturated alcohols generally have a low order of acute toxicity.[18] C8 alcohols are expected to have low acute toxicity following oral, dermal, and inhalation exposure.[19]

  • Irritation: Undiluted branched-chain alcohols can cause moderate to severe eye irritation.[18] Some C8-C10 fatty alcohols are known to cause skin and eye irritation.[20]

  • Sensitization: Branched-chain saturated alcohols are reported to have no or low sensitizing potential.[18]

  • Mutagenicity: In vitro and in vivo studies on long-chain alcohols have shown a consistent lack of mutagenic potential.[1]

  • Developmental and Reproductive Toxicity: Studies on C8 alcohols have shown no evidence of developmental toxicity at doses that were not maternally toxic.[1]

It is important to note that while this information provides a general overview, the specific toxicological properties of this compound have not been extensively studied. Therefore, it should be handled with the care afforded to all laboratory chemicals.

Conclusion

This compound is a tertiary alcohol with a unique sterically hindered structure that makes it a valuable compound in various areas of chemical research. This guide has provided a detailed overview of its properties, synthesis, reactivity, and applications, along with essential safety information. For researchers and professionals in drug development, this compound can serve as a useful building block, a model for studying reaction mechanisms, and a component in the design of new materials and catalysts. Further research into its biological activities and a more detailed toxicological profile would be beneficial for expanding its applications.

References

molecular weight and formula of 2,3,3-Trimethyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core information regarding the chemical properties of 2,3,3-Trimethyl-2-pentanol, with a focus on its molecular formula and weight.

Core Molecular Data

This compound is a tertiary alcohol. Its fundamental molecular properties are summarized below.

PropertyValueCitations
Molecular FormulaC8H18O[1][2][3]
Molecular Weight130.23 g/mol [1][2]
CAS Registry Number23171-85-9[1][2][3]

Molecular Structure

The structural arrangement of atoms in this compound is a key determinant of its chemical reactivity and physical properties. The diagram below illustrates the connectivity of the atoms.

References

An In-Depth Technical Guide to 2,3,3-Trimethyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,3,3-trimethyl-2-pentanol, a sterically hindered tertiary alcohol. The information presented is intended to support research and development activities in the chemical and pharmaceutical sciences.

Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2,3,3-trimethylpentan-2-ol .[1] It is a tertiary alcohol with the chemical formula C8H18O.[1][2][3] The structure is characterized by a pentane (B18724) backbone with a hydroxyl group at the second carbon and three methyl groups at the second and third carbons.

Molecular Structure:

The CAS Registry Number for this compound is 23171-85-9.[3][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for designing experimental conditions and for understanding the compound's behavior in various chemical systems.

PropertyValueReference
Molecular Weight130.23 g/mol [1][2]
Boiling Point145 °C at 760 mmHg[2]
Melting Point-0.5 °C[2]
Density0.823 g/cm³[2]
Flash Point46.2 °C[2]
Vapor Pressure1.97 mmHg at 25 °C[2]
Refractive Index1.4360[2]

Synthesis Protocols

Several synthetic routes for the preparation of this compound have been reported. A common and effective method involves the use of a Grignard reagent.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the synthesis of this compound from 3,3-dimethyl-2-butanone and methylmagnesium iodide.

Materials:

  • 3,3-dimethyl-2-butanone

  • Methylmagnesium iodide (in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for Grignard reaction (three-neck flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a flame-dried three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Place a solution of methylmagnesium iodide in anhydrous diethyl ether in the flask.

  • Dissolve 3,3-dimethyl-2-butanone in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the ketone solution dropwise to the Grignard reagent with continuous stirring. Control the rate of addition to maintain a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

  • Separate the ethereal layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation to yield this compound.

Another documented synthetic approach involves the reaction of 2,3-dimethyl-2,3-epoxybutane with organometallic reagents like triethylaluminum (B1256330) or diethylmagnesium.[2]

Reactivity and Potential Applications

The reactivity of this compound is largely dictated by its sterically hindered tertiary alcohol functional group.[6] This structural feature influences its reaction pathways and provides opportunities for selective chemical transformations.

Dehydration Reactions: A fundamental reaction of this compound is acid-catalyzed dehydration.[6] This reaction typically proceeds through an E1 elimination mechanism to form alkenes. The sterically hindered nature of the alcohol can influence the regioselectivity of the elimination, making it a subject of mechanistic studies.

Synthesis of Esters and Ethers: this compound can be used to synthesize sterically hindered esters and ethers.[6] These reactions are valuable for investigating reaction kinetics and the stability of compounds in congested chemical environments.[6] The bulky 2,3,3-trimethyl-2-pentyl group can serve as a protective group or be incorporated into ligands for asymmetric catalysis.[6]

The following diagram illustrates a generalized workflow for the synthesis and subsequent reaction of this compound.

Synthesis_and_Reaction_Workflow Ketone 3,3-Dimethyl-2-butanone Synthesis Grignard Reaction Ketone->Synthesis Grignard Methylmagnesium Iodide Grignard->Synthesis Product This compound Synthesis->Product Dehydration Acid-Catalyzed Dehydration (E1) Product->Dehydration Esterification Esterification Product->Esterification Alkene Alkene Products Dehydration->Alkene Ester Sterically Hindered Ester Esterification->Ester

Caption: A workflow diagram illustrating the synthesis of this compound and its subsequent dehydration and esterification reactions.

References

Synthetic Routes for 2,3,3-Trimethyl-2-pentanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2,3,3-trimethyl-2-pentanol, a tertiary alcohol with potential applications in organic synthesis and as a building block in medicinal chemistry. The document details methodologies for the most common and effective synthetic pathways, including Grignard reactions and the hydration of corresponding alkenes. Quantitative data, where available, is summarized for comparative analysis, and detailed experimental protocols are provided.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 23171-85-9[1][2]
Molecular Formula C₈H₁₈O[1][3]
Molecular Weight 130.23 g/mol [1][3]
Boiling Point 145 °C at 760 mmHg[3]
Density 0.815 - 0.823 g/cm³[3][4]
Refractive Index 1.436[3]
Melting Point -0.5 to -1 °C[3][4]

Synthetic Strategies

The synthesis of the sterically hindered tertiary alcohol, this compound, can be approached through two principal strategies: the formation of a carbon-carbon bond using a Grignard reagent or the functional group interconversion of an alkene.

Grignard Reaction Routes

The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds and is well-suited for the synthesis of tertiary alcohols. The general principle involves the nucleophilic attack of a Grignard reagent on the electrophilic carbonyl carbon of a ketone or an ester.

This is a direct and efficient one-step approach where the commercially available ketone, 3,3-dimethyl-2-pentanone (B1585287) (also known as pinacolone), is treated with a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium iodide.

Grignard_from_Ketone ketone 3,3-Dimethyl-2-pentanone intermediate Magnesium Alkoxide Intermediate ketone->intermediate 1. grignard CH₃MgBr or CH₃MgI in Diethyl Ether grignard->intermediate product This compound intermediate->product 2. workup Aqueous Acid Workup (e.g., aq. NH₄Cl or dil. HCl) workup->product

Fig. 1: Synthesis via Grignard addition to a ketone.

Experimental Protocol:

  • Preparation of the Grignard Reagent (if not commercially available): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 molar equivalents). Add anhydrous diethyl ether to cover the magnesium. A small crystal of iodine can be added to initiate the reaction. Slowly add a solution of methyl bromide or methyl iodide (1.1 molar equivalents) in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should be maintained at a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.

  • Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve 3,3-dimethyl-2-pentanone (1.0 molar equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard solution with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Cool the reaction mixture again in an ice bath and slowly quench by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure to yield pure this compound.

An alternative Grignard approach involves the reaction of an ester, such as ethyl 2,2-dimethylbutanoate, with two equivalents of a methyl Grignard reagent. The first equivalent adds to the ester to form a ketone intermediate (3,3-dimethyl-2-pentanone), which then rapidly reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol.

Grignard_from_Ester ester Ethyl 2,2-Dimethylbutanoate ketone_intermediate Ketone Intermediate (3,3-Dimethyl-2-pentanone) ester->ketone_intermediate 1. (1st eq. Grignard) grignard 2 eq. CH₃MgBr or CH₃MgI in Diethyl Ether grignard->ketone_intermediate alkoxide_intermediate Magnesium Alkoxide Intermediate ketone_intermediate->alkoxide_intermediate 2. (2nd eq. Grignard) product This compound alkoxide_intermediate->product 3. workup Aqueous Acid Workup workup->product

Fig. 2: Synthesis via Grignard addition to an ester.

Experimental Protocol:

The experimental procedure is similar to the one described for the ketone, with the key difference being the use of at least two molar equivalents of the Grignard reagent for each molar equivalent of the ester.

  • Grignard Reaction: Prepare or obtain a solution of methylmagnesium bromide or iodide (at least 2.2 molar equivalents) in anhydrous diethyl ether. Cool the solution to 0 °C.

  • Ester Addition: Add a solution of ethyl 2,2-dimethylbutanoate (1.0 molar equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard solution.

  • Workup and Purification: Follow the same workup and purification procedures as described for the reaction with the ketone.

Hydration of Alkenes

The hydration of an alkene, specifically 2,3,3-trimethyl-1-pentene (B14754257), can also yield the target tertiary alcohol. The choice of the hydration method is crucial as it determines the regioselectivity of the hydroxyl group addition. For the synthesis of a tertiary alcohol, a Markovnikov addition is required.

In the presence of a strong acid catalyst (e.g., sulfuric acid) and water, an alkene can be hydrated to an alcohol. According to Markovnikov's rule, the proton adds to the less substituted carbon of the double bond, leading to the formation of the more stable carbocation. Subsequent attack by water on the carbocation yields the tertiary alcohol.[5][6][7]

Acid_Catalyzed_Hydration alkene 2,3,3-Trimethyl-1-pentene carbocation Tertiary Carbocation Intermediate alkene->carbocation Protonation reagents H₂O, H₂SO₄ (cat.) reagents->carbocation product This compound carbocation->product Nucleophilic attack by H₂O followed by deprotonation

Fig. 3: Acid-catalyzed hydration of an alkene.

Experimental Protocol:

  • Reaction Setup: To a solution of 2,3,3-trimethyl-1-pentene (1.0 molar equivalent) in a suitable solvent like tetrahydrofuran (B95107) (THF), add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Add water (in excess) to the mixture and stir at a low temperature (typically below 25 °C for tertiary alcohols to favor hydration over elimination).[5] Monitor the reaction by TLC or GC until the starting material is consumed.

  • Workup: Neutralize the acid with a saturated solution of sodium bicarbonate. Extract the product with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the resulting alcohol by distillation.

This two-step procedure is another excellent method for the Markovnikov hydration of alkenes and has the advantage of avoiding carbocation rearrangements.[8][9] The first step involves the reaction of the alkene with mercuric acetate (B1210297) in a water-THF mixture to form a stable organomercury intermediate. The second step is the demercuration with sodium borohydride (B1222165), which replaces the mercury-containing group with a hydrogen atom.[8]

Oxymercuration_Demercuration cluster_step1 Step 1: Oxymercuration cluster_step2 Step 2: Demercuration alkene 2,3,3-Trimethyl-1-pentene intermediate Organomercury Intermediate alkene->intermediate reagents1 1. Hg(OAc)₂, H₂O/THF reagents1->intermediate product This compound intermediate->product reagents2 2. NaBH₄, NaOH reagents2->product

Fig. 4: Oxymercuration-demercuration workflow.

Experimental Protocol:

  • Oxymercuration: In a round-bottom flask, dissolve mercuric acetate (1.1 molar equivalents) in a mixture of water and THF (1:1). To this solution, add 2,3,3-trimethyl-1-pentene (1.0 molar equivalent) and stir at room temperature for 1-2 hours.

  • Demercuration: To the reaction mixture, add a solution of sodium hydroxide (B78521) (3 M aqueous solution) followed by a solution of sodium borohydride (0.5 M in 3 M NaOH). The appearance of elemental mercury (a black precipitate) indicates the progress of the reaction. Stir for an additional 1-2 hours.

  • Workup: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: After removing the solvent, purify the product by distillation.

Hydroboration-oxidation is a two-step process that results in the anti-Markovnikov addition of water across a double bond.[10][11][12] Therefore, applying this reaction to 2,3,3-trimethyl-1-pentene would primarily yield the primary alcohol, 2,3,3-trimethyl-1-pentanol, and not the desired tertiary alcohol. This method is included here for comparative purposes to highlight the importance of choosing the correct regioselective reaction.

Hydroboration_Oxidation cluster_step1 Step 1: Hydroboration cluster_step2 Step 2: Oxidation alkene 2,3,3-Trimethyl-1-pentene intermediate Trialkylborane Intermediate alkene->intermediate reagents1 1. BH₃·THF reagents1->intermediate product 2,3,3-Trimethyl-1-pentanol (Primary Alcohol - Not the target) intermediate->product reagents2 2. H₂O₂, NaOH reagents2->product

Fig. 5: Hydroboration-oxidation leading to the primary alcohol.

Comparison of Synthetic Routes

Synthetic RouteStarting Material(s)Key ReagentsRegioselectivityPotential YieldAdvantagesDisadvantages
Grignard Reaction 3,3-Dimethyl-2-pentanone, Methyl halideMg, Diethyl etherN/AHighDirect, one-step conversion of a ketone.Requires anhydrous conditions; Grignard reagent is highly reactive and basic.
Grignard Reaction Ethyl 2,2-dimethylbutanoate, Methyl halideMg, Diethyl etherN/AHighUtilizes a potentially more accessible ester starting material.Requires two equivalents of the Grignard reagent; anhydrous conditions are necessary.
Acid-Catalyzed Hydration 2,3,3-Trimethyl-1-penteneH₂O, H₂SO₄ (cat.)MarkovnikovModerate to HighUses inexpensive reagents.Risk of carbocation rearrangements (though not for this substrate); equilibrium reaction.
Oxymercuration-Demercuration 2,3,3-Trimethyl-1-pentene1. Hg(OAc)₂, H₂O/THF; 2. NaBH₄, NaOHMarkovnikovHighAvoids carbocation rearrangements; generally high yields.Use of toxic mercury compounds.
Hydroboration-Oxidation 2,3,3-Trimethyl-1-pentene1. BH₃·THF; 2. H₂O₂, NaOHAnti-MarkovnikovN/A for targetHigh yields and stereospecificity.Produces the isomeric primary alcohol, not the target tertiary alcohol.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The choice of the most suitable method will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and tolerance for specific reaction conditions and reagents. For a direct and high-yielding laboratory-scale synthesis, the Grignard reaction with 3,3-dimethyl-2-pentanone is a highly reliable option. If the corresponding alkene is readily available, oxymercuration-demercuration provides an excellent alternative that avoids the potential for rearrangements, albeit with the use of toxic mercury reagents. Acid-catalyzed hydration is a viable, cost-effective method, particularly for industrial applications, provided the reaction conditions are carefully controlled to favor the hydration product.

References

Spectroscopic Profile of 2,3,3-Trimethyl-2-pentanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the tertiary alcohol, 2,3,3-trimethyl-2-pentanol. This document details the available mass spectrometry and infrared spectroscopy data, alongside a discussion on the expected nuclear magnetic resonance spectra. It also includes detailed experimental protocols for acquiring such data and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound (CAS Registry Number: 23171-85-9; Molecular Formula: C₈H₁₈O; Molecular Weight: 130.23 g/mol ).[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 1.15s6HC2-(CH ₃)₂
~ 0.85t3HC5-H
~ 1.45q2HC4-H
~ 0.90s6HC3-(CH ₃)₂
Variables1HOH

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmCarbon Atom
~ 75C2
~ 40C3
~ 30C4
~ 8C5
~ 25C2-(C H₃)₂
~ 22C3-(C H₃)₂
Infrared (IR) Spectroscopy

The following data is derived from the gas-phase IR spectrum available in the NIST/EPA Gas-Phase Infrared Database.[1]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3630Strong, SharpO-H stretch (free hydroxyl)
~ 2970StrongC-H stretch (alkane)
~ 1465MediumC-H bend (alkane)
~ 1370MediumC-H bend (gem-dimethyl)
~ 1150StrongC-O stretch
Mass Spectrometry (MS)

The following data is based on the electron ionization (EI) mass spectrum from the NIST Mass Spectrometry Data Center.[2]

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zRelative Intensity (%)Proposed Fragment
101100[M - C₂H₅]⁺ (α-cleavage)
7380[C₄H₉O]⁺ (α-cleavage)
5940[C₃H₇O]⁺
4360[C₃H₇]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry NMR tube.

  • Instrumentation Setup:

    • Lock the spectrometer to the deuterium (B1214612) signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments (e.g., spectral width, number of scans, relaxation delay).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. The chemical shifts are referenced to the solvent peak of CDCl₃ (δ ≈ 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring it covers the crystal surface.

  • Spectrum Acquisition: Acquire the IR spectrum of the sample over a typical range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background correction on the acquired spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a soft tissue soaked in isopropanol or ethanol and allow it to dry completely.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound

  • A suitable volatile solvent (e.g., methanol (B129727) or dichloromethane) if using direct injection.

Instrumentation:

  • Mass spectrometer with an electron ionization (EI) source.

  • Gas chromatograph (GC) for sample introduction (optional but common).

Procedure:

  • Sample Introduction:

    • GC-MS: Inject a dilute solution of the sample into the GC. The sample is vaporized and separated on the GC column before entering the mass spectrometer.

    • Direct Infusion: Introduce a dilute solution of the sample directly into the ionization source via a syringe pump.

  • Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the EI source, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The abundance of each ion is measured by the detector, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Multiplicity, Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight and Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,3,3-Trimethyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 2,3,3-trimethyl-2-pentanol. This document outlines the predicted spectral data based on established principles of NMR spectroscopy, details the experimental protocols for acquiring such spectra, and presents a visual representation of the molecular structure and its NMR-active nuclei.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the five unique proton environments in the molecule. The predicted chemical shifts (δ), multiplicities, and integration values are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-OH1.5 - 2.5Singlet (s)1H
-CH₃ (C2)1.2 - 1.4Singlet (s)6H
-CH₂- (C4)1.3 - 1.5Quartet (q)2H
-CH₃ (C3)0.9 - 1.1Singlet (s)6H
-CH₃ (C5)0.8 - 1.0Triplet (t)3H

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six distinct signals, corresponding to the six unique carbon environments. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (-CH₃)25 - 35
C2 (-C(OH))70 - 80
C3 (-C(CH₃)₂)40 - 50
C4 (-CH₂-)30 - 40
C5 (-CH₃)5 - 15
C6, C7 (-CH₃ at C3)20 - 30
C8, C9 (-CH₃ at C2)25 - 35

Note: Predicted chemical shifts are based on typical values for similar carbon environments and may vary depending on the solvent and other experimental conditions.

Experimental Protocols

The following section details the standard methodologies for acquiring high-resolution ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurity signals.

  • Solvent Selection: A deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other suitable solvents include acetone-d₆, and DMSO-d₆.

  • Concentration:

    • For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[1]

    • For ¹³C NMR, a higher concentration of 50-100 mg in 0.6-0.7 mL of solvent is generally required due to the lower natural abundance of the ¹³C isotope.[1]

  • Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0 ppm.

  • Sample Filtration: The prepared solution should be filtered through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

NMR Instrument Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16 to 64 scans are typically sufficient for good signal-to-noise ratio.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): A range of -2 to 12 ppm is generally adequate for most organic molecules.

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often necessary.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A range of 0 to 220 ppm is typically used.

Visualization of Molecular Structure and NMR Environments

The following diagram illustrates the chemical structure of this compound and highlights the unique proton and carbon environments that give rise to the predicted NMR signals.

Caption: Molecular structure and NMR environments of this compound.

References

A Historical Inquiry into the Synthesis and Reactions of Sterically Hindered Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of sterically hindered tertiary alcohols, molecules where a hydroxyl group is attached to a carbon atom bonded to three bulky alkyl or aryl groups, has posed a significant challenge and a fertile ground for discovery in organic chemistry. The inherent steric congestion around the tertiary carbon atom not only complicates their synthesis, leading to unusual reaction pathways and byproducts, but also imparts unique chemical and physical properties to these molecules. This technical guide provides a historical perspective on the seminal research that laid the foundation for our current understanding of these fascinating compounds. We will delve into the pioneering work on their synthesis via Grignard, Barbier, and organolithium reagents, and explore their characteristic reactions, with a focus on quantitative data and detailed experimental protocols from the original literature.

I. The Challenge of Synthesizing Steric Crowding: Early Methodologies

The construction of highly branched carbon skeletons, particularly those featuring a quaternary carbon atom bearing a hydroxyl group, was a formidable task for early 20th-century chemists. The primary tools at their disposal were organometallic reagents, which, while powerful, often behaved unpredictably in the face of severe steric hindrance.

The Grignard Reaction: A Battle of Sterics

Victor Grignard's discovery of organomagnesium halides in 1900 provided a revolutionary method for carbon-carbon bond formation.[1] The reaction of a Grignard reagent with a ketone is a classic method for synthesizing tertiary alcohols. However, when both the Grignard reagent and the ketone are sterically demanding, the expected nucleophilic addition is often hampered. Instead, several side reactions can predominate, including enolization of the ketone and reduction of the carbonyl group.[2]

A landmark achievement in the synthesis of a highly hindered tertiary alcohol was the preparation of tri-tert-butylcarbinol by Paul D. Bartlett and Abraham Schneider in 1945.[3] Their work highlighted the limitations of the Grignard reaction for this purpose and showcased an alternative approach.

Table 1: Early Attempts at Synthesizing Sterically Hindered Tertiary Alcohols using Grignard Reagents

KetoneGrignard ReagentMajor Product(s)Yield (%)Reference
Di-tert-butyl ketonetert-Butylmagnesium chlorideReduction product (Di-tert-butylcarbinol) and unreacted ketoneNot specifiedWhitmore, F. C. et al.
Methyl triethylcarbinyl ketoneMethylmagnesium bromideEnolizationQuantitativeWhitmore, F. C. & Lewis, C. E.[2]

Experimental Protocol: Attempted Synthesis of a Tertiary Alcohol from Methyl Triethylcarbinyl Ketone (Adapted from Whitmore & Lewis, 1942) [2]

This protocol illustrates the challenge of enolization when dealing with sterically hindered ketones.

  • Reaction Setup: A Grignard reaction apparatus is assembled, ensuring all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., dry nitrogen).

  • Grignard Reagent: Methylmagnesium bromide is prepared in anhydrous diethyl ether.

  • Reactant Addition: Methyl triethylcarbinyl ketone is added dropwise to the Grignard reagent solution with stirring.

  • Observation: Methane gas evolution is observed, indicating enolization of the ketone by the Grignard reagent acting as a base.

  • Work-up: The reaction mixture is hydrolyzed with a dilute acid.

  • Product Isolation: The organic layer is separated, dried, and the solvent is removed. The primary product isolated is the starting ketone, with no significant formation of the tertiary alcohol.

Reaction Pathway: Grignard Reaction with a Sterically Hindered Ketone

Grignard_Reaction cluster_reactants Reactants cluster_products Possible Products Ketone Sterically Hindered Ketone (R1(R2)C=O) Addition_Product Tertiary Alcohol (R1(R2)(R3)COH) Ketone->Addition_Product Addition (Favored with less hindrance) Enolization_Product Enolate + R3H Ketone->Enolization_Product Enolization (Favored with hindered base) Reduction_Product Secondary Alcohol (R1(R2)CHOH) Ketone->Reduction_Product Reduction (Hydride transfer from β-carbon of Grignard) Grignard Grignard Reagent (R3MgX) Grignard->Ketone Nucleophilic Attack

Caption: Possible pathways in the Grignard reaction with a sterically hindered ketone.

The Barbier Reaction: An In Situ Alternative

The Barbier reaction, discovered by Philippe Barbier in 1899, is a one-pot reaction where an alkyl halide, a carbonyl compound, and a metal (typically magnesium, zinc, or indium) are all mixed together.[1] This in situ generation of the organometallic reagent can sometimes offer advantages over the pre-formed Grignard reagent, particularly in intramolecular reactions or when the organometallic species is unstable. However, for the synthesis of highly hindered tertiary alcohols, the Barbier reaction also faces challenges with side reactions.

Historical data on the successful application of the Barbier reaction for synthesizing exceptionally hindered tertiary alcohols is scarce, as the Grignard reaction, despite its limitations, became the more widely adopted method in the early 20th century.

Organolithium Reagents: A More Potent Nucleophile

The development of organolithium reagents by chemists like Henry Gilman provided a more reactive class of organometallics.[4] Due to the greater polarity of the carbon-lithium bond compared to the carbon-magnesium bond, organolithium reagents are generally stronger nucleophiles and bases than Grignard reagents. This increased reactivity can sometimes overcome the steric hindrance that plagues Grignard reactions.

However, the high basicity of organolithium reagents can also exacerbate the problem of enolization with hindered ketones.

II. A Breakthrough Synthesis: Tri-tert-butylcarbinol

The successful synthesis of tri-tert-butylcarbinol by Bartlett and Schneider in 1945 was a significant milestone.[3] They ingeniously circumvented the steric issues of the Grignard reaction by employing a Wurtz-type coupling reaction using sodium metal.

Table 2: Synthesis of Tri-tert-butylcarbinol (Bartlett & Schneider, 1945) [3]

Reactant 1Reactant 2ReagentProductYield (%)
tert-Butyl chlorideDi-tert-butyl ketoneSodium sandTri-tert-butylcarbinol23-28

Experimental Protocol: Synthesis of Tri-tert-butylcarbinol (Adapted from Bartlett & Schneider, 1945) [3]

  • Reagent Preparation: A fine suspension of sodium sand is prepared in an inert solvent like xylene.

  • Reaction Setup: The reaction is carried out in a flask equipped with a stirrer, reflux condenser, and a dropping funnel, under a nitrogen atmosphere.

  • Reactant Addition: A mixture of tert-butyl chloride and di-tert-butyl ketone in an equal volume of diethyl ether is added slowly to the sodium suspension with vigorous stirring.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for an extended period (e.g., 48 hours).

  • Work-up: The excess sodium is destroyed by the careful addition of ethanol, followed by water. The organic layer is separated.

  • Purification: The product is isolated and purified by distillation and recrystallization.

Logical Workflow: Synthesis of Tri-tert-butylcarbinol

Bartlett_Synthesis start Start prep_na Prepare Sodium Sand in Xylene start->prep_na mix_reactants Mix tert-Butyl Chloride and Di-tert-butyl Ketone in Diethyl Ether start->mix_reactants add_reactants Slowly Add Mixture to Sodium Suspension prep_na->add_reactants mix_reactants->add_reactants react Stir at Room Temperature (48 hours) add_reactants->react quench Quench with Ethanol and Water react->quench separate Separate Organic Layer quench->separate purify Distill and Recrystallize separate->purify end Tri-tert-butylcarbinol purify->end

Caption: Experimental workflow for the synthesis of tri-tert-butylcarbinol.

III. Reactions of Sterically Hindered Tertiary Alcohols

The extreme steric congestion in molecules like tri-tert-butylcarbinol renders the hydroxyl group remarkably unreactive in many typical alcohol reactions.

  • Esterification: Direct esterification with carboxylic acids under acidic conditions is often unsuccessful due to the difficulty of nucleophilic attack on the hindered alcohol and the propensity for elimination reactions.

  • Oxidation: Oxidation of these tertiary alcohols is not possible without cleavage of carbon-carbon bonds.

  • Substitution Reactions: SN1 reactions can occur under strongly acidic conditions, proceeding through a relatively stable tertiary carbocation. However, rearrangement of the carbocation is a common competing pathway.

Conclusion

The historical research into the synthesis and reactions of sterically hindered tertiary alcohols exemplifies the relentless pursuit of synthetic chemists to overcome seemingly insurmountable challenges. The early struggles with Grignard and Barbier reactions highlighted the profound impact of steric hindrance on chemical reactivity. The eventual breakthrough in the synthesis of tri-tert-butylcarbinol by Bartlett and Schneider demonstrated the power of creative synthetic design. The unique inertness of these compounds has made them valuable substrates for studying reaction mechanisms and the limits of chemical reactivity. For modern researchers in drug development, understanding this historical context provides a rich foundation for the design of complex molecules with tailored properties, where steric control is often a key element in achieving desired biological activity and metabolic stability.

References

Reaction Kinetics of Highly Branched Tertiary Alcohols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics of highly branched tertiary alcohols. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who work with these unique chemical entities. The guide covers key reaction types, including dehydration, substitution, oxidation, and esterification, with a focus on the underlying kinetic principles and mechanistic pathways.

Introduction to the Reactivity of Highly Branched Tertiary Alcohols

Highly branched tertiary alcohols are characterized by a hydroxyl group attached to a tertiary carbon atom that is itself surrounded by bulky alkyl groups. This structural feature imparts distinct reactivity, primarily governed by two opposing factors:

  • Carbocation Stability: Tertiary alcohols readily form stable tertiary carbocations upon protonation of the hydroxyl group and subsequent loss of water. This inherent stability of the carbocation intermediate is a major driving force for unimolecular reactions (S(_N)1 and E1).

  • Steric Hindrance: The bulky alkyl groups surrounding the tertiary carbon create significant steric hindrance. This crowding impedes the approach of nucleophiles and reactants, thereby slowing down or completely inhibiting bimolecular reactions (S(_N)2 and E2).

The interplay of these two factors dictates the preferred reaction pathways and the overall kinetics of reactions involving highly branched tertiary alcohols. In drug discovery, the metabolic stability of tertiary alcohols is a significant advantage. The absence of an α-hydrogen and the steric shielding of the hydroxyl group make them resistant to oxidation and slow down the rate of glucuronidation, leading to an improved metabolic profile.[1]

Dehydration Reactions (E1 Elimination)

The acid-catalyzed dehydration of tertiary alcohols to form alkenes is a classic and kinetically favored reaction. It proceeds via an E1 (Elimination, Unimolecular) mechanism, driven by the formation of a stable tertiary carbocation.

Mechanism and Kinetics

The reaction is initiated by the protonation of the hydroxyl group by a strong acid (e.g., H(_2)SO(_4)), forming a good leaving group (water). The subsequent unimolecular dissociation of the protonated alcohol is the slow, rate-determining step, leading to the formation of a planar tertiary carbocation. A base (typically water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form the alkene.

The rate of dehydration follows first-order kinetics, depending only on the concentration of the alcohol. The general order of reactivity for alcohol dehydration is tertiary > secondary > primary, directly correlating with the stability of the carbocation intermediate.[2][3][4][5]

Dehydration_E1 cluster_step1 Step 1: Protonation (Fast) cluster_step2 Step 2: Formation of Carbocation (Slow, Rate-Determining) cluster_step3 Step 3: Deprotonation (Fast) Tertiary_Alcohol R₃C-OH Protonated_Alcohol R₃C-OH₂⁺ Tertiary_Alcohol->Protonated_Alcohol + H⁺ Tertiary_Alcohol->Protonated_Alcohol H+ H⁺ Carbocation R₃C⁺ Protonated_Alcohol->Carbocation - H₂O Protonated_Alcohol->Carbocation Alkene Alkene Carbocation->Alkene - H⁺ Carbocation->Alkene H2O H₂O H3O+ H₃O⁺

Figure 1: E1 Dehydration Mechanism of a Tertiary Alcohol.
Quantitative Kinetic Data

Quantitative kinetic data for the dehydration of highly branched tertiary alcohols is not extensively tabulated in a single source. However, specific examples illustrate the kinetics of this reaction.

AlcoholReactionTemperature (°C)Rate Constant (k)Activation Energy (Ea)Reference
tert-Butyl alcoholGas-phase dehydration3002.27 x 10⁻⁸ s⁻¹58 kcal/mol[6]
tert-Butyl alcoholGas-phase dehydration4004.37 x 10⁻⁵ s⁻¹ (calculated)58 kcal/mol[6]
Experimental Protocol: Acid-Catalyzed Dehydration of 2-Methyl-2-butanol (B152257)

This protocol describes the dehydration of a highly branched tertiary alcohol to yield a mixture of alkenes.

Materials:

  • 2-methyl-2-butanol (tert-amyl alcohol)

  • Concentrated sulfuric acid (H(_2)SO(_4))

  • Boiling chips

  • Ice

  • Fractional distillation apparatus

  • Separatory funnel

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-methyl-2-butanol and a few boiling chips. Cool the flask in an ice bath.

  • Acid Addition: Slowly add concentrated sulfuric acid to the cooled alcohol with swirling.

  • Distillation: Assemble a fractional distillation apparatus. Gently heat the reaction mixture to distill the alkene products. The more volatile alkenes will distill first. Collect the distillate in a receiver cooled in an ice bath to minimize evaporation.

  • Workup: Transfer the distillate to a separatory funnel. Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification: Purify the product by simple distillation.

  • Analysis: Analyze the product composition using Gas Chromatography (GC) and identify the structures using Nuclear Magnetic Resonance (NMR) spectroscopy.

Nucleophilic Substitution Reactions (S(_N)1)

Highly branched tertiary alcohols readily undergo nucleophilic substitution via the S(_N)1 (Substitution, Nucleophilic, Unimolecular) mechanism, particularly with strong hydrohalic acids (HCl, HBr, HI). The reaction proceeds through a stable tertiary carbocation intermediate.

Mechanism and Kinetics

Similar to the E1 mechanism, the S(_N)1 reaction is initiated by the protonation of the hydroxyl group, forming a good leaving group (water). The slow, rate-determining step is the unimolecular dissociation of the protonated alcohol to form a tertiary carbocation. In the final, fast step, a nucleophile attacks the carbocation to form the substitution product.

The rate of the S(_N)1 reaction is first-order, depending only on the concentration of the alcohol. The reactivity order for S(_N)1 reactions of alcohols is tertiary > secondary > primary, reflecting the stability of the carbocation intermediate.[7][8][9][10][11]

SN1_Reaction cluster_step1 Step 1: Protonation (Fast) cluster_step2 Step 2: Carbocation Formation (Slow, Rate-Determining) cluster_step3 Step 3: Nucleophilic Attack (Fast) Tertiary_Alcohol R₃C-OH Protonated_Alcohol R₃C-OH₂⁺ Tertiary_Alcohol->Protonated_Alcohol + H-X Tertiary_Alcohol->Protonated_Alcohol HX H-X Carbocation R₃C⁺ Protonated_Alcohol->Carbocation - H₂O Protonated_Alcohol->Carbocation Product R₃C-X Carbocation->Product + X⁻ Carbocation->Product H2O H₂O X- X⁻

Figure 2: S(_N)1 Mechanism for the reaction of a tertiary alcohol with HX.
Quantitative Kinetic Data for Solvolysis of a Tertiary Alkyl Halide Derivative

SolventTemperature (°C)k (s⁻¹)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)Reference
100% EtOH42.00.444 ± 0.00219.2 ± 0.5-17.4 ± 1.6[12]
100% EtOH50.00.975 ± 0.001[12]
100% EtOH55.01.71 ± 0.01[12]
80% EtOH30.06.56 ± 0.0318.5 ± 0.4-12.2 ± 1.4[12]
Experimental Protocol: Synthesis of tert-Butyl Chloride from tert-Butanol (B103910) (S(_N)1)

This protocol illustrates the conversion of a tertiary alcohol to a tertiary alkyl halide via an S(_N)1 reaction.

Materials:

  • tert-Butanol

  • Concentrated hydrochloric acid (HCl)

  • Separatory funnel

  • 5% Sodium bicarbonate solution

  • Anhydrous calcium chloride

Procedure:

  • Reaction: In a separatory funnel, combine tert-butanol and concentrated hydrochloric acid.

  • Mixing: Stopper the funnel and shake the mixture for 10-15 minutes, periodically venting the pressure.

  • Phase Separation: Allow the layers to separate. The upper layer is the crude tert-butyl chloride.

  • Washing: Drain the lower aqueous layer. Wash the organic layer with water and then with a 5% sodium bicarbonate solution to neutralize excess acid.

  • Drying: Transfer the organic layer to a clean, dry flask and add anhydrous calcium chloride to remove any residual water.

  • Isolation: Decant or filter the dried product. Further purification can be achieved by distillation.

Oxidation Reactions

Tertiary alcohols are generally resistant to oxidation under standard conditions. This is due to the absence of a hydrogen atom on the carbon atom bearing the hydroxyl group, which is necessary for the typical oxidation mechanism that forms a carbonyl group.[10][13]

Reactivity and Mechanism

Under mild oxidizing conditions (e.g., PCC, chromic acid at room temperature), tertiary alcohols do not react. However, under harsh conditions, such as with hot, concentrated potassium permanganate (B83412) or chromic acid, oxidation can occur through the cleavage of carbon-carbon bonds. This process is not synthetically useful for creating specific carbonyl compounds from the alcohol but rather leads to the degradation of the molecule. The reaction proceeds by dehydration of the alcohol to an alkene, followed by oxidative cleavage of the double bond.[7][14]

Quantitative Kinetic Data

Due to their general resistance to oxidation and the non-specific nature of the reaction under harsh conditions, there is a lack of systematic quantitative kinetic data for the oxidation of highly branched tertiary alcohols in the literature. The reaction is generally considered to have a very high activation energy and thus an extremely slow rate under normal conditions.

Experimental Protocol: Comparative Oxidation of Alcohols

This protocol can be used to qualitatively demonstrate the difference in oxidation rates between primary, secondary, and tertiary alcohols.

Materials:

  • Primary alcohol (e.g., ethanol)

  • Secondary alcohol (e.g., 2-propanol)

  • Tertiary alcohol (e.g., 2-methyl-2-propanol)

  • Acidified potassium dichromate(VI) solution (e.g., K(_2)Cr(_2)O(_7) in dilute H(_2)SO(_4))

  • Test tubes

  • Water bath

Procedure:

  • Setup: Place a small amount of each alcohol into separate test tubes.

  • Oxidizing Agent: To each test tube, add a few drops of the acidified potassium dichromate(VI) solution. The initial color of the solution is orange.

  • Observation: Observe any color change at room temperature. Primary and secondary alcohols will cause the orange solution to turn green (indicating the reduction of Cr(_2)O(_7)

    2^{2-}2−
    to Cr
    3+^{3+}3+
    ) at varying rates. The tertiary alcohol will show no reaction.

  • Heating: Gently warm the test tubes in a water bath and observe if any reaction occurs with the tertiary alcohol. Under these mild heating conditions, it is still unlikely to see a significant reaction.

Esterification Reactions

The esterification of tertiary alcohols, particularly highly branched ones, is kinetically disfavored due to significant steric hindrance around the hydroxyl group.

Fischer Esterification and Steric Effects

The classic Fischer esterification, which involves reacting a carboxylic acid and an alcohol with an acid catalyst, is generally very slow for tertiary alcohols. The bulky groups surrounding the hydroxyl group impede the nucleophilic attack of the alcohol on the protonated carboxylic acid. The order of reactivity for alcohols in Fischer esterification is primary > secondary > tertiary.[15][16][17]

Fischer_Esterification cluster_protonation Protonation of Carboxylic Acid cluster_attack Nucleophilic Attack of Alcohol cluster_rearrangement Proton Transfer and Elimination of Water cluster_deprotonation Deprotonation Carboxylic_Acid R'-COOH Protonated_Acid R'-C(OH)₂⁺ Carboxylic_Acid->Protonated_Acid + H⁺ Carboxylic_Acid->Protonated_Acid H+ H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R₃C-OH Protonated_Acid->Tetrahedral_Intermediate Tertiary_Alcohol R₃C-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Tetrahedral_Intermediate->Protonated_Ester Ester R'-COOR₃ Protonated_Ester->Ester - H⁺ Protonated_Ester->Ester

Figure 3: Fischer Esterification Mechanism.
Quantitative Kinetic Data

Finding a systematic table of rate constants for the esterification of a series of highly branched tertiary alcohols is challenging. The reaction is often so slow that yields are reported after long reaction times rather than providing rate constants. The general trend is a significant decrease in reaction rate with increasing steric bulk.

AlcoholCarboxylic AcidCatalystReaction Time (h)Yield (%)Reference
tert-Butyl alcoholVariousEDC/HOBt/DMAP-Good yields[18]
2-Methylbutan-2-olNaproxenEDC/HOBt/DMAP-75[18]

Note: The data above is for an alternative esterification method using coupling agents, which is more effective for sterically hindered alcohols than traditional Fischer esterification.

Experimental Protocol: Esterification of a Sterically Hindered Tertiary Alcohol (General Approach)

Due to the slow rates of Fischer esterification, alternative methods are often employed for highly branched tertiary alcohols. One common approach is to use a more reactive derivative of the carboxylic acid, such as an acid chloride or anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270).

Materials:

  • Highly branched tertiary alcohol (e.g., triphenylmethanol)

  • Acid chloride (e.g., acetyl chloride)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or pyridine)

  • Pyridine (if not used as the solvent)

  • Separatory funnel

  • Dilute HCl solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, dissolve the tertiary alcohol in the anhydrous solvent.

  • Base Addition: If pyridine is not the solvent, add it to the solution.

  • Acid Chloride Addition: Cool the mixture in an ice bath and slowly add the acid chloride.

  • Reaction: Allow the reaction to stir at room temperature until completion (monitoring by TLC or GC).

  • Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, water, and saturated sodium bicarbonate solution.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ester.

  • Purification: Purify the ester by recrystallization or column chromatography.

Conclusion

The reaction kinetics of highly branched tertiary alcohols are dominated by the formation of stable carbocation intermediates and the significant steric hindrance around the reaction center. These factors lead to a preference for unimolecular reactions (S(_N)1 and E1) over bimolecular pathways. While dehydration and substitution reactions proceed readily under acidic conditions, oxidation and direct esterification are kinetically disfavored. For professionals in drug development, the inherent stability of the tertiary alcohol moiety offers a strategic advantage in designing metabolically robust molecules. A thorough understanding of the kinetic principles outlined in this guide is essential for predicting reactivity, designing synthetic routes, and developing stable and effective pharmaceutical agents.

References

Thermochemical Properties of C8H18O Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the thermochemical data for various isomers of C8H18O. The document is intended for researchers, scientists, and drug development professionals who require accurate and reliable thermochemical data for modeling, process design, and safety assessments. The C8H18O isomers, encompassing a range of alcohols and ethers, exhibit diverse structural features that significantly influence their thermodynamic properties. Understanding these properties is crucial for applications ranging from solvent selection and reaction engineering to metabolism and toxicology studies in drug development.

This guide summarizes key thermochemical data, including the standard enthalpy of formation, standard entropy, and liquid phase heat capacity, for a selection of C8H18O isomers. Detailed experimental protocols for the determination of these properties are also provided, offering insight into the methodologies used to obtain this critical data.

Thermochemical Data of C8H18O Isomers

The following tables summarize the available thermochemical data for various C8H18O isomers. The data has been compiled from the NIST Chemistry WebBook and other reputable sources.

Table 1: Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states.

Isomer NameCAS NumberFormulaStateΔfH° (kJ/mol)
1-Octanol111-87-5C8H18Oliquid-434.7[1]
gas-356.0 ± 5.0[2]
2-Octanol123-96-6C8H18Oliquid-450.2
gas-377.3
3-Octanol589-98-0C8H18Oliquid-454.8
gas-381.9
4-Octanol589-62-8C8H18Oliquid-457.2
gas-384.3
2-Ethyl-1-hexanol104-76-7C8H18Oliquid-433.67 to -432.09[3]
Di-n-butyl ether142-96-1C8H18Oliquid-354.8
gas-318.0 ± 3.0
Di-sec-butyl ether6863-58-7C8H18Ogas-361.0 ± 2.0[4]
Di-tert-butyl ether6163-66-2C8H18Oliquid-399.6
Diisobutyl ether628-55-7C8H18O--
2,2-Dimethyl-1-hexanol2370-13-0C8H18O--
3,5-Dimethyl-1-hexanol13501-73-0C8H18O--
3,5-Dimethyl-3-hexanol4209-91-0C8H18O--374.71[5]

Note: Some values were not available in the searched literature.

Table 2: Standard Entropy (S°)

Standard entropy is the entropy content of one mole of a substance under standard state conditions.

Isomer NameCAS NumberFormulaStateS° (J/mol·K)
1-Octanol111-87-5C8H18Oliquid360.7
2-Octanol123-96-6C8H18Oliquid-
3-Octanol589-98-0C8H18Oliquid-
Di-n-propyl ether111-43-3C6H14Oliquid323.9[6]
Table 3: Liquid Phase Heat Capacity (Cp(l))

Liquid phase heat capacity is the amount of heat that must be added to one mole of a liquid substance to raise its temperature by one degree Kelvin at constant pressure.

Isomer NameCAS NumberFormulaCp(l) (J/mol·K)Temperature (K)
1-Octanol111-87-5C8H18O304.0[7]298.15[7]
2-Octanol123-96-6C8H18O330.1[8]298.5[8]
3-Octanol589-98-0C8H18O338.5[9]298.5[9]
4-Octanol589-62-8C8H18O337.6[10]298.5[10]
Di-n-butyl ether142-96-1C8H18O278.16298.15
Di-tert-butyl ether6163-66-2C8H18O276.1298.15

Experimental Protocols

The determination of accurate thermochemical data relies on precise and well-defined experimental methodologies. The following sections detail the protocols for key experimental techniques used to measure the thermochemical properties of C8H18O isomers.

Bomb Calorimetry for Enthalpy of Combustion and Formation

Bomb calorimetry is the primary method for determining the enthalpy of combustion of liquid organic compounds.[5] From this, the standard enthalpy of formation can be calculated.

Principle: A known mass of the sample is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Apparatus:

  • Parr-type bomb calorimeter

  • High-pressure oxygen cylinder

  • Crucible (platinum or fused silica)

  • Fuse wire (platinum or iron)

  • Pellet press (for solid samples, though less common for liquids)

  • High-precision thermometer or temperature probe

  • Stirrer

  • Calorimeter bucket

Procedure:

  • Sample Preparation: A precise mass (typically 0.5-1.0 g) of the liquid C8H18O isomer is weighed into the crucible.

  • Bomb Assembly: A fuse wire is attached to the electrodes inside the bomb head, with the wire positioned to be in contact with the sample. A small, known amount of distilled water is added to the bottom of the bomb to saturate the internal atmosphere and ensure that the water formed during combustion is in the liquid state.

  • Pressurization: The bomb is sealed and purged of air, then filled with pure oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The bomb is placed in the calorimeter bucket, which is filled with a known mass of water. The bucket is then placed in the insulating jacket of the calorimeter. The stirrer is started to ensure a uniform temperature.

  • Temperature Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • Ignition: The sample is ignited by passing a current through the fuse wire.

  • Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Corrections: The final temperature is corrected for heat exchange with the surroundings. The heat of combustion of the fuse wire is also subtracted from the total heat released.

  • Calculation: The heat of combustion at constant volume (ΔU_c) is calculated from the temperature rise and the heat capacity of the calorimeter. The enthalpy of combustion at constant pressure (ΔH_c) is then calculated. Finally, the standard enthalpy of formation (ΔfH°) is determined using Hess's law, incorporating the known standard enthalpies of formation of CO2 and H2O.

Bomb_Calorimetry_Workflow cluster_prep Sample Preparation & Bomb Assembly cluster_measurement Calorimetric Measurement cluster_analysis Data Analysis weigh_sample Weigh liquid sample place_in_crucible Place in crucible weigh_sample->place_in_crucible attach_fuse Attach fuse wire place_in_crucible->attach_fuse add_water Add distilled water to bomb attach_fuse->add_water seal_bomb Seal bomb add_water->seal_bomb pressurize Pressurize with O2 seal_bomb->pressurize place_bomb Place bomb in calorimeter pressurize->place_bomb fill_water Fill bucket with water place_bomb->fill_water equilibrate Equilibrate temperature fill_water->equilibrate ignite Ignite sample equilibrate->ignite record_temp Record temperature change ignite->record_temp correct_temp Correct for heat loss record_temp->correct_temp calc_q Calculate heat released (q) correct_temp->calc_q calc_delta_u Calculate ΔU_c calc_q->calc_delta_u calc_delta_h Calculate ΔH_c calc_delta_u->calc_delta_h calc_delta_fH Calculate ΔfH° calc_delta_h->calc_delta_fH

Bomb Calorimetry Workflow
Differential Scanning Calorimetry (DSC) for Heat Capacity

Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the heat capacity of liquids and solids.[11][12]

Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. The sample and reference are subjected to the same controlled temperature program.

Apparatus:

  • Differential Scanning Calorimeter

  • Hermetically sealed sample pans (e.g., aluminum)

  • High-purity sapphire standard for calibration

  • Microbalance

Procedure:

  • Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium). The heat capacity is calibrated using a sapphire standard.

  • Sample Preparation: A small, accurately weighed amount of the liquid C8H18O isomer (typically 5-15 mg) is hermetically sealed in a sample pan. An empty pan is used as a reference.

  • Measurement Protocol (Three-Step Method):

    • Baseline Run: An initial scan is performed with two empty pans to obtain the baseline heat flow.

    • Sapphire Run: A scan is performed with a sapphire standard in the sample pan and an empty pan as the reference.

    • Sample Run: A scan is performed with the C8H18O isomer in the sample pan and an empty pan as the reference.

  • Temperature Program: Each run consists of a controlled temperature program, typically involving an initial isothermal period, a linear heating ramp through the temperature range of interest, and a final isothermal period. A common heating rate is 10-20 K/min.

  • Data Analysis: The heat flow signals from the three runs are used to calculate the heat capacity of the sample at different temperatures. The heat capacity of the sample (Cp,sample) is calculated using the following equation:

    Cp,sample = (m_sapphire / m_sample) * (DSC_sample - DSC_baseline) / (DSC_sapphire - DSC_baseline) * Cp,sapphire

    where m is the mass and DSC is the heat flow signal for the respective runs.

DSC_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis calibrate Calibrate DSC weigh_sample Weigh sample into pan calibrate->weigh_sample seal_pan Hermetically seal pan weigh_sample->seal_pan run_baseline Run 1: Empty pans (Baseline) seal_pan->run_baseline run_sapphire Run 2: Sapphire standard run_baseline->run_sapphire run_sample Run 3: C8H18O isomer run_sapphire->run_sample record_heat_flow Record heat flow vs. temperature run_sample->record_heat_flow calculate_cp Calculate Cp using three-step method record_heat_flow->calculate_cp

DSC Workflow for Heat Capacity
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

While GC-MS does not directly measure thermochemical data, it is an essential tool for separating and identifying the specific C8H18O isomers in a mixture, ensuring that the thermochemical data is attributed to the correct compound.

Principle: Gas chromatography separates volatile compounds based on their differential partitioning between a stationary phase (in a column) and a mobile phase (an inert gas). The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for identification.

Apparatus:

  • Gas chromatograph with a suitable capillary column (e.g., non-polar or polar)

  • Mass spectrometer (e.g., quadrupole or time-of-flight)

  • Autosampler

  • Data system with a mass spectral library

Procedure:

  • Sample Preparation: The C8H18O isomer or mixture is diluted in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • Injection: A small volume of the sample is injected into the heated inlet of the gas chromatograph, where it is vaporized.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the capillary column. The temperature of the column is programmed to increase over time to facilitate the separation of isomers with different boiling points and polarities.

  • Ionization: As the separated components elute from the column, they enter the ion source of the mass spectrometer and are ionized, typically by electron ionization (EI).

  • Mass Analysis: The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio.

  • Detection: The ions are detected, and a mass spectrum is generated for each component.

  • Identification: The retention time and mass spectrum of each peak are compared to those of known standards or to a spectral library (like the NIST library) for positive identification of the isomer.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_id Identification dissolve_sample Dissolve sample in solvent inject Inject sample dissolve_sample->inject separate Separate isomers in column inject->separate ionize Ionize eluting compounds separate->ionize analyze Analyze ion mass-to-charge ratio ionize->analyze detect Detect ions and generate mass spectrum analyze->detect compare Compare retention time and mass spectrum to standards/library detect->compare

GC-MS Workflow for Isomer Identification

Conclusion

This technical guide provides a centralized resource for the thermochemical data of C8H18O isomers, which is essential for a wide range of scientific and industrial applications. The presented tables offer a quick reference for key thermodynamic properties, while the detailed experimental protocols provide insight into the rigorous methods required for their accurate determination. As research in this area continues, it is anticipated that thermochemical data for a wider range of C8H18O isomers will become available, further enhancing our understanding of the structure-property relationships in these important organic compounds.

References

understanding the reactivity of the tertiary alcohol functional group

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Tertiary Alcohol Functional Group

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the reactivity characteristics of the tertiary alcohol functional group. Tertiary alcohols, defined by a hydroxyl group attached to a carbon atom bonded to three other carbon atoms, exhibit unique reactivity patterns primarily governed by the formation of a stable tertiary carbocation and significant steric hindrance around the hydroxyl group. This document outlines the core reactions—nucleophilic substitution (SN1), elimination (E1), and oxidation—supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a comprehensive understanding for professionals in research and drug development.

Nucleophilic Substitution (SN1) Reactions

Tertiary alcohols readily undergo SN1 reactions in the presence of strong acids, particularly hydrohalic acids (HCl, HBr, HI). The reaction proceeds through a stable tertiary carbocation intermediate, which is the rate-determining step.[1][2] The stability of this carbocation makes tertiary alcohols significantly more reactive in SN1 conditions compared to primary or secondary alcohols.[3]

Mechanism of SN1 Reaction

The SN1 mechanism for a tertiary alcohol involves three key steps:

  • Protonation of the Hydroxyl Group: The alcohol's oxygen atom is protonated by a strong acid, converting the poor leaving group (-OH) into a good leaving group (-OH2+).[3]

  • Formation of a Carbocation: The protonated alcohol dissociates, forming a stable, planar tertiary carbocation and a water molecule. This is the slow, rate-determining step of the reaction.[2][4]

  • Nucleophilic Attack: A nucleophile (e.g., a halide ion) attacks the electrophilic carbocation. Since the carbocation is planar, the nucleophile can attack from either face, leading to racemization if the carbon is a stereocenter.[4]

Visualization of the SN1 Pathway

SN1_Mechanism sub Tertiary Alcohol (R₃COH) protonated Protonated Alcohol (R₃COH₂⁺) sub->protonated  Fast Protonation H_plus H⁺ (Acid) carbocation Tertiary Carbocation (R₃C⁺) protonated->carbocation  Slow (Rate-Determining Step) h2o H₂O product Substitution Product (R₃CNu) carbocation->product  Fast Nucleophilic Attack Nu_minus Nu⁻

Caption: General workflow for the SN1 reaction of a tertiary alcohol.

Factors Influencing SN1 Reactivity

The rate of SN1 reactions is primarily dependent on the stability of the carbocation intermediate. Factors that stabilize the carbocation, such as electron-donating alkyl groups and hyperconjugation, increase the reaction rate. Polar protic solvents are preferred as they can stabilize the carbocation intermediate through solvation.[5]

Quantitative Data: Solvolysis Rates
Experimental Protocol: Synthesis of tert-Butyl Chloride

This protocol details the synthesis of tert-butyl chloride from tert-butanol (B103910) via an SN1 reaction.

Reaction: (CH₃)₃COH + HCl → (CH₃)₃CCl + H₂O

Materials:

  • tert-Butanol (74 g, 1 mole)

  • Concentrated Hydrochloric Acid (c.p., sp. gr. 1.19, 247 cc, 3 moles)

  • 5% Sodium Bicarbonate solution

  • Anhydrous Calcium Chloride

  • Separatory funnel (500-cc), distilling flask (125-cc), condenser, and receiving flask

Procedure:

  • In a 500-cc separatory funnel, combine 74 g of tert-butanol and 247 cc of concentrated hydrochloric acid.

  • Shake the mixture for several minutes. Allow the layers to separate, which may take fifteen to twenty minutes.

  • Separate the lower aqueous layer and discard it.

  • Wash the upper layer (the crude tert-butyl chloride) with a 5% sodium bicarbonate solution, followed by washing with water until the product is neutral to litmus (B1172312) paper.

  • Transfer the washed product to a clean flask and add 10 g of anhydrous calcium chloride to dry the chloride.

  • After thorough shaking, transfer the dried product to a 125-cc distilling flask.

  • Distill the tert-butyl chloride using a water condenser. Collect the fraction boiling between 49.5–52°C. The expected yield is 72–82 g (78–88%).[6]

Elimination (E1) Reactions

When tertiary alcohols are heated in the presence of a strong, non-nucleophilic acid (e.g., H₂SO₄ or H₃PO₄), they undergo dehydration via an E1 mechanism to form alkenes.[2][7] The E1 reaction competes with the SN1 reaction, as they share the same rate-determining step: the formation of a carbocation.[8]

Mechanism of E1 Reaction

The E1 mechanism proceeds as follows:

  • Protonation of the Hydroxyl Group: Similar to the SN1 reaction, the -OH group is protonated to form a good leaving group.[2]

  • Formation of a Carbocation: The protonated alcohol leaves, forming a tertiary carbocation. This is the rate-determining step.[2]

  • Deprotonation: A weak base (often the solvent, like water, or the conjugate base of the acid, HSO₄⁻) removes a proton from a carbon atom adjacent (beta) to the carbocation, forming a π-bond and yielding an alkene.[7]

Visualization of SN1 and E1 Competition

SN1_E1_Competition sub Tertiary Alcohol (R₃COH) protonated Protonated Alcohol (R₃COH₂⁺) sub->protonated + H⁺ carbocation Tertiary Carbocation (R₃C⁺) protonated->carbocation - H₂O (Rate-Determining) sub_prod Substitution Product (Sₙ1) carbocation->sub_prod + Nu⁻ (Substitution) elim_prod Elimination Product (E1) carbocation->elim_prod - H⁺ (Elimination)

Caption: The common carbocation intermediate in SN1 and E1 pathways.

Factors Influencing the SN1/E1 Competition

Several factors determine the ratio of substitution to elimination products:

  • Temperature: Higher temperatures favor elimination reactions. E1 reactions have a higher activation energy than SN1 reactions and are more entropically favored.[8][9]

  • Nucleophilicity of the Base: The use of acids with non-nucleophilic conjugate bases (e.g., H₂SO₄, whose conjugate base HSO₄⁻ is a poor nucleophile) favors elimination over substitution. In contrast, hydrohalic acids provide good nucleophiles (Cl⁻, Br⁻), which favor SN1.[10]

  • Alkene Stability (Zaitsev's Rule): When multiple alkene isomers can be formed, the major product is typically the most substituted (and therefore most stable) alkene, a principle known as Zaitsev's rule.[7]

Quantitative Data: SN1 vs. E1 Product Ratios

The competition between SN1 and E1 is highly dependent on the substrate and reaction conditions.

SubstrateSolventTemperature (°C)% SN1 Product% E1 Product
tert-Butyl bromideEthanol258119
tert-Amyl bromideEthanol256436
Table compiled from data found in[11]
Experimental Protocol: Dehydration of 2-Methyl-2-Butanol

This protocol details the acid-catalyzed dehydration of a tertiary alcohol to a mixture of alkenes.

Reaction: C₅H₁₂O --(H₂SO₄, Heat)--> C₅H₁₀ (2-methyl-2-butene and 2-methyl-1-butene) + H₂O

Materials:

  • 2-Methyl-2-butanol (t-amyl alcohol)

  • 9 M Sulfuric acid (H₂SO₄)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Sodium Hydroxide (NaOH) pellets

  • Fractional distillation apparatus, including a Vigreux column

  • Round bottom flasks (50 mL and 25 mL)

  • Heating mantle

Procedure:

  • To a 50 mL round bottom flask, add approximately 15 mL of 2-methyl-2-butanol.

  • Cool the flask in an ice-water bath and slowly add about 5 mL of 9 M sulfuric acid with swirling. Add boiling chips.

  • Set up a fractional distillation apparatus with a foil-wrapped Vigreux column. Use a 25 mL round bottom flask as the receiver, cooled in an ice bath to prevent the volatile alkene products from evaporating.

  • Heat the reaction mixture using a heating mantle. Distill the products, stopping when about half to two-thirds of the initial volume has been collected or when the temperature at the still head begins to rise sharply.

  • Transfer the distillate to what will now be the new still pot. Add approximately 1 gram of anhydrous Na₂SO₄ and two pellets of NaOH to remove water and acid impurities, respectively.

  • Perform a simple distillation to purify the alkene products, collecting the distillate in a pre-weighed receiver flask cooled in an ice bath.

  • The product ratio (typically ~4:1 of 2-methyl-2-butene (B146552) to 2-methyl-1-butene) can be determined using gas chromatography (GC).[8][12]

Oxidation Reactions

Tertiary alcohols are generally resistant to oxidation under standard conditions. This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it, which is necessary for the formation of a carbonyl group in typical oxidation reactions.

Resistance to Oxidation

Primary alcohols can be oxidized to aldehydes and further to carboxylic acids, while secondary alcohols are oxidized to ketones. In these reactions, a C-H bond on the carbinol carbon is broken. Tertiary alcohols lack this C-H bond and therefore do not react with common oxidizing agents like potassium dichromate (K₂Cr₂O₇), chromium trioxide (CrO₃), or pyridinium (B92312) chlorochromate (PCC). This difference in reactivity can be used as a chemical test to distinguish tertiary alcohols from primary and secondary ones.

Visualization of Oxidation Logic

Oxidation_Logic sub Alcohol Substrate check_H Does the carbinol carbon have a C-H bond? sub->check_H oxidized Oxidation to Aldehyde/Ketone is possible check_H->oxidized  Yes resistant Resistant to standard oxidizing agents check_H->resistant  No yes Yes (Primary or Secondary Alcohol) no No (Tertiary Alcohol)

Caption: Logical flow for determining the outcome of alcohol oxidation.

Oxidative Cleavage

Under harsh conditions, such as treatment with strong oxidizing agents in hot acidic solution, tertiary alcohols can be forced to react. However, this typically involves the cleavage of carbon-carbon bonds, leading to a mixture of smaller molecules and is generally not a synthetically useful transformation.

Comparative Reactivity to Oxidizing Agents
Alcohol TypeOxidizing Agent (e.g., K₂Cr₂O₇/H⁺)Product(s)
Primary (RCH₂OH)MildAldehyde (RCHO)
StrongCarboxylic Acid (RCOOH)
Secondary (R₂CHOH)AnyKetone (R₂CO)
Tertiary (R₃COH) Any (standard conditions) No Reaction
Table compiled from information in

Implications in Drug Development

The distinct reactivity of tertiary alcohols has significant implications in medicinal chemistry and drug development.

  • Metabolic Stability: The resistance of tertiary alcohols to oxidation often leads to an improved metabolic profile compared to primary or secondary alcohols, which are susceptible to oxidation and glucuronidation.

  • Physicochemical Properties: Introducing a hydroxyl group can decrease lipophilicity and increase aqueous solubility. While this can sometimes negatively impact permeability, these undesirable effects are often less pronounced in tertiary alcohols due to steric hindrance around the -OH group.

  • Steric Hindrance: The bulky nature of the tertiary alkyl framework can be used to control molecular shape and interactions with biological targets. However, this same steric hindrance can also make intended reactions, such as esterification, more challenging to perform.

References

Methodological & Application

Application Notes and Protocols: 2,3,3-Trimethyl-2-pentanol in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2,3,3-trimethyl-2-pentanol in advanced organic synthesis. Due to its significant steric bulk, this tertiary alcohol serves as a valuable tool in stereochemical analysis and as a precursor for sterically hindered molecules. The protocols outlined below are intended to facilitate further research and application in academic and industrial settings.

Application as a Chiral Derivatizing Agent for Stereochemical Assignment

The sterically demanding nature of the 2,3,3-trimethyl-2-pentyl group can be exploited for the stereochemical analysis of chiral carboxylic acids. By forming diastereomeric esters, the absolute configuration of a chiral acid can be determined using chromatographic and spectroscopic techniques. The bulky tertiary alcohol can lead to significant differences in the physical properties of the resulting diastereomers, aiding in their separation and characterization.[1]

Logical Workflow for Chiral Derivatization

cluster_0 Stereochemical Analysis Workflow Chiral_Carboxylic_Acid Chiral Carboxylic Acid (e.g., (R/S)-2-Phenylpropanoic acid) Esterification Esterification Chiral_Carboxylic_Acid->Esterification 233TMP This compound 233TMP->Esterification Diastereomeric_Esters Diastereomeric Esters Esterification->Diastereomeric_Esters Separation Chromatographic Separation (e.g., HPLC) Diastereomeric_Esters->Separation Analysis Spectroscopic Analysis (e.g., NMR, CD) Separation->Analysis Configuration_Assignment Absolute Configuration Assignment Analysis->Configuration_Assignment

Caption: Workflow for stereochemical assignment using this compound.

Experimental Protocol: Synthesis of Diastereomeric Esters of (R/S)-2-Phenylpropanoic Acid

Objective: To synthesize diastereomeric esters of a chiral carboxylic acid for subsequent analysis.

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R/S)-2-phenylpropanoic acid (1.0 eq) and 4-(dimethylamino)pyridine (0.1 eq) in anhydrous dichloromethane.

  • Add this compound (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with a small amount of dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the two diastereomeric esters.

Expected Outcome:

The two diastereomers will exhibit different retention times on HPLC and distinct signals in their NMR spectra, allowing for their individual characterization and the subsequent determination of the absolute configuration of the starting carboxylic acid.

ParameterExpected Observation
Chromatography (HPLC) Two well-resolved peaks corresponding to each diastereomer.
NMR Spectroscopy Different chemical shifts for protons proximate to the chiral centers.
Circular Dichroism (CD) Potentially different chiroptical responses for each diastereomer.[1]

Application in Sterically Hindered Ester Synthesis

The bulky nature of this compound makes the synthesis of its esters challenging through standard methods. However, these sterically hindered esters are of interest for their potential as specialty chemicals and for mechanistic studies of ester hydrolysis.[1] The protocol described above for the synthesis of diastereomeric esters can be adapted for the synthesis of other sterically hindered esters.

Application as a Precursor in Dehydration Reactions

Tertiary alcohols like this compound readily undergo acid-catalyzed dehydration to form alkenes. This reaction is a fundamental transformation in organic synthesis and can be used to prepare substituted alkenes that may be difficult to access through other routes. The dehydration of this compound is expected to yield a mixture of isomeric alkenes.

Reaction Pathway for Dehydration

G cluster_1 Acid-Catalyzed Dehydration A This compound B Protonation of Hydroxyl Group A->B C Formation of Oxonium Ion B->C D Loss of Water & Carbocation Formation C->D E Tertiary Carbocation D->E F Deprotonation E->F G Alkene Products F->G

Caption: General mechanism for the acid-catalyzed dehydration of a tertiary alcohol.

Experimental Protocol: Acid-Catalyzed Dehydration of this compound

Objective: To synthesize a mixture of alkenes from the dehydration of this compound.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Distillation apparatus

Procedure:

  • Place this compound into a round-bottom flask equipped with a distillation head.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol while cooling the flask in an ice bath.

  • Heat the mixture gently to initiate the dehydration reaction. The alkene products will begin to distill.

  • Collect the distillate in a receiving flask cooled in an ice bath.

  • Wash the collected distillate with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • The resulting liquid is a mixture of the alkene products. Further purification can be achieved by fractional distillation if desired.

Expected Products and Quantitative Data:

The dehydration of this compound is expected to yield a mixture of alkenes. The exact ratio of these products will depend on the reaction conditions, particularly the acid catalyst used and the temperature.

Product NameStructurePredicted Major/Minor
2,3,3-Trimethyl-1-penteneCH₂=C(CH₃)C(CH₃)₂CH₂CH₃Minor
2,3,3-Trimethyl-2-penteneCH₃C(CH₃)=C(CH₃)₂CH₂CH₃Major (Zaitsev's Rule)
3,3-Dimethyl-2-ethyl-1-buteneCH₂=C(CH₂CH₃)C(CH₃)₃Potential rearrangement product

Note: The relative amounts of the products would need to be determined experimentally, for example, by Gas Chromatography-Mass Spectrometry (GC-MS).

Conclusion

This compound is a versatile substrate for advanced organic synthesis. Its sterically hindered nature makes it a valuable tool for the stereochemical elucidation of chiral molecules and a precursor for the synthesis of highly substituted alkenes. The protocols provided herein offer a foundation for researchers to explore and expand upon the applications of this unique tertiary alcohol in their synthetic endeavors. Further research into its use in the development of novel chiral ligands and catalysts is warranted.[1]

References

2,3,3-Trimethyl-2-pentanol as an analytical standard in chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the application of 2,3,3-trimethyl-2-pentanol as an analytical standard in chemical analysis has been developed for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for its use, particularly as an internal standard in chromatographic methods.

Application Notes

This compound: A Tertiary Alcohol for Robust Analytical Standards

This compound, a tertiary octyl alcohol, serves as an excellent internal standard for the quantification of volatile and semi-volatile organic compounds using gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID). Its branched structure and hydroxyl group make it a suitable reference for a variety of analytes, including other alcohols, ketones, and esters.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its application as an analytical standard.

PropertyValueReference
Molecular Formula C8H18O[1]
Molecular Weight 130.23 g/mol [1]
CAS Number 23171-85-9[1]
Boiling Point 145 °C at 760 mmHg
Density 0.823 g/cm³
Flash Point 46.2 °C
Vapor Pressure 1.97 mmHg at 25°C

Table 1: Physicochemical Properties of this compound. This table summarizes the key physical and chemical properties of this compound, which are essential for its use as an analytical standard.

Key Applications

The primary application of this compound as an analytical standard is as an internal standard in chromatographic analysis. Internal standards are essential for correcting variations in sample injection volume, extraction efficiency, and instrument response. The choice of an internal standard is critical, and it should ideally be a compound that is chemically similar to the analyte but not naturally present in the sample.

Due to its properties, this compound is particularly well-suited for:

  • Quantification of Volatile Organic Compounds (VOCs): Its volatility is comparable to many common VOCs, making it an effective internal standard in environmental and food chemistry.

  • Analysis of Alcohols and Ketones: Its chemical structure makes it a good mimic for other branched and straight-chain alcohols and ketones.

  • Drug Development and Quality Control: It can be used as an internal standard for the quantification of impurities or active pharmaceutical ingredients (APIs) with similar chromatographic behavior.

Experimental Protocols

A generalized protocol for the use of this compound as an internal standard in GC-MS analysis is provided below. This protocol can be adapted based on the specific analyte and sample matrix.

Protocol: Quantification of Volatile Analytes using this compound as an Internal Standard by GC-MS

1. Preparation of Standard Solutions

  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound and dissolve it in 100 mL of a suitable solvent (e.g., methanol, ethyl acetate) to obtain a concentration of 1 mg/mL.

  • Analyte Stock Solution: Prepare a stock solution of the target analyte(s) at a concentration of 1 mg/mL in the same solvent.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the analyte stock solution into a constant volume of the internal standard stock solution. This will create a range of analyte concentrations with a fixed internal standard concentration.

2. Sample Preparation (Example: Liquid-Liquid Extraction)

  • To 1 mL of the liquid sample, add 10 µL of the IS Stock solution (1 mg/mL).

  • Add 2 mL of an appropriate extraction solvent (e.g., dichloromethane, hexane).

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the organic layer to a clean vial for GC-MS analysis.

Experimental_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Sample Spike Spike IS into Sample Sample->Spike IS_Stock Internal Standard (this compound) IS_Stock->Spike LLE Liquid-Liquid Extraction Spike->LLE Separate Separate Organic Layer LLE->Separate GCMS GC-MS Analysis Separate->GCMS Data Data Processing GCMS->Data Quant Quantification Data->Quant

Figure 1: Experimental Workflow. This diagram illustrates the general workflow for sample analysis using an internal standard, from sample preparation to final quantification.

3. GC-MS Instrumental Parameters

The following are typical GC-MS parameters that can be used as a starting point and optimized for a specific application.

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Oven Program 40 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 5 min
Carrier Gas Helium at 1 mL/min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-300

Table 2: Typical GC-MS Parameters. This table provides a set of starting parameters for the gas chromatograph and mass spectrometer for the analysis of volatile compounds.

4. Data Analysis and Quantification

  • Identify the peaks corresponding to the analyte(s) and the internal standard (this compound) based on their retention times and mass spectra.

  • Integrate the peak areas for the analyte(s) and the internal standard.

  • Calculate the response factor (RF) for each analyte using the following equation from the analysis of the calibration standards:

    RF = (Areaanalyte / Concanalyte) / (AreaIS / ConcIS)

  • Calculate the concentration of the analyte in the samples using the following equation:

    Concanalyte = (Areaanalyte / AreaIS) * (ConcIS / RF)

Method Validation

A crucial step in implementing an analytical method is its validation to ensure it is fit for its intended purpose. Key validation parameters are summarized in Table 3.

ParameterTypical Acceptance CriteriaIllustrative Performance Data
Linearity (r²) ≥ 0.9950.998
Accuracy (% Recovery) 80 - 120%95.2 - 104.5%
Precision (% RSD) ≤ 15%< 5%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 100.5 µg/mL

Table 3: Method Validation Parameters and Illustrative Data. This table outlines the key parameters for validating an analytical method using this compound as an internal standard, along with typical acceptance criteria and illustrative performance data based on similar validated methods.

Validation_Relationship Method Analytical Method Validation Method Validation Method->Validation Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Reliable Reliable Results Linearity->Reliable Accuracy->Reliable Precision->Reliable LOD->Reliable LOQ->Reliable

Figure 2: Method Validation Logic. This diagram shows the logical relationship where a validated analytical method, characterized by key performance parameters, leads to reliable and accurate results.

Conclusion

This compound is a valuable and versatile analytical standard, particularly for use as an internal standard in GC-based methods. Its physicochemical properties make it a robust choice for the quantification of a wide range of volatile and semi-volatile compounds. The protocols and data presented here provide a solid foundation for researchers and scientists to develop and validate their own analytical methods using this standard, ensuring the accuracy and reliability of their results.

References

Application Notes and Protocols for the Esterification of 2,3,3-Trimethyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,3-Trimethyl-2-pentanol is a sterically hindered tertiary alcohol. Its bulky structure presents challenges for traditional esterification methods, such as the Fischer esterification, which is prone to low yields due to steric hindrance and the potential for elimination side reactions. Consequently, alternative and more robust protocols are required to efficiently synthesize esters from this alcohol. These esters are valuable compounds in various fields, including fragrance, materials science, and as intermediates in the synthesis of pharmaceuticals and other complex organic molecules.

This document provides detailed application notes and experimental protocols for the successful esterification of this compound, focusing on methods that overcome the challenges associated with its tertiary and sterically hindered nature. The protocols described herein are the Steglich esterification, esterification using acid chlorides, and esterification using carboxylic acid anhydrides.

Data Presentation: A Comparative Overview of Esterification Protocols

The following table summarizes quantitative data for the esterification of sterically hindered tertiary alcohols, providing a comparative basis for selecting the most suitable protocol for this compound. While specific data for this compound is limited in the literature, the presented data for analogous tertiary alcohols offer valuable insights into expected yields and reaction conditions.

Esterification MethodCarboxylic AcidTertiary AlcoholCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Steglich EsterificationPhenylacetic Acidtert-Butyl AlcoholDCC, DMAPDichloromethane (B109758)Room Temp4815-50[1]
Steglich Esterification(E)-Cinnamic AcidSecondary AlcoholsEDC, DMAPAcetonitrileRoom Temp0.75High[2]
Using Acid ChlorideAcetic AcidNorethisteronePyridine (B92270)Not SpecifiedNot SpecifiedNot Specified93[3]
Using Acid ChlorideValeroyl Chloride(±)‐1‐PhenylethanolCp2TiCl, Mn, CH2I2THFRoom Temp1.599[4]
Using Acid Anhydride (B1165640)Acetic AnhydridePrimary AlcoholsSodium BicarbonateToluene (B28343)Room Temp24>99[5]
Using Acid AnhydrideFormic Acid/Acetic AnhydrideTertiary AlcoholsNoneNoneNot SpecifiedNot SpecifiedHigh[6]

Experimental Protocols

Protocol 1: Steglich Esterification

The Steglich esterification is a mild and effective method for the esterification of sterically hindered alcohols. It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to facilitate the reaction.[2][7][8]

Materials:

  • This compound

  • Carboxylic acid of choice

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Argon or Nitrogen for inert atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid (1.0 eq), this compound (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Dissolve the reactants in anhydrous dichloromethane.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous dichloromethane to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the precipitated dicyclohexylurea (DCU) byproduct (if DCC is used) is removed by filtration.

  • The filtrate is then washed sequentially with 0.5 M HCl solution, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude ester can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Esterification using Acid Chlorides

The reaction of an acid chloride with an alcohol is a rapid and generally high-yielding method for ester synthesis. The use of a non-nucleophilic base, such as pyridine, is crucial to neutralize the HCl byproduct.[9][10]

Materials:

  • This compound

  • Acid chloride of choice

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Argon or Nitrogen for inert atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C.

  • Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, dilute the mixture with dichloromethane and wash with water, 1 M HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by distillation or column chromatography.

Protocol 3: Esterification using Carboxylic Acid Anhydrides

Carboxylic acid anhydrides are also effective acylating agents for hindered alcohols. The reaction is often catalyzed by a base like pyridine or can be promoted by solid catalysts.[5][11]

Materials:

  • This compound

  • Carboxylic acid anhydride of choice

  • Anhydrous pyridine or a solid catalyst (e.g., sodium bicarbonate)

  • Anhydrous toluene or other suitable solvent (optional)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and the carboxylic acid anhydride (1.5 eq).

  • Add anhydrous pyridine (1.5 eq) as a catalyst and solvent. Alternatively, a solid catalyst like dried sodium bicarbonate can be used in a solvent such as toluene.

  • The mixture is stirred at room temperature or gently heated (e.g., to 40-60 °C) to increase the reaction rate. The progress is monitored by TLC.

  • Once the reaction is complete (typically 4-24 hours), the mixture is cooled to room temperature.

  • If pyridine is used, it can be removed by washing with a dilute acid solution. If a solid catalyst is used, it is removed by filtration.

  • The organic phase is washed with saturated NaHCO₃ solution and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed in vacuo.

  • The crude product is then purified by distillation or column chromatography.

Visualizations

Reaction Mechanisms and Workflows

Steglich_Esterification RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC Alcohol This compound DCC DCC DMAP DMAP (catalyst) Acyl_DMAP Acyl-DMAP Intermediate O_Acylisourea->Acyl_DMAP + DMAP DCU Dicyclohexylurea (Byproduct) O_Acylisourea->DCU + H₂O Ester Ester Product Acyl_DMAP->Ester + Alcohol

Caption: Mechanism of the Steglich Esterification.

Acid_Chloride_Esterification AcidChloride Acid Chloride Tetrahedral_Intermediate Tetrahedral Intermediate AcidChloride->Tetrahedral_Intermediate + Alcohol Alcohol This compound Pyridine Pyridine (base) Pyridinium_Chloride Pyridinium Chloride (Byproduct) Pyridine->Pyridinium_Chloride + HCl Ester Ester Product Tetrahedral_Intermediate->Ester - Cl⁻, - H⁺

Caption: Mechanism of Esterification using an Acid Chloride.

Experimental_Workflow Start Start: Combine Reactants (Alcohol, Acid/Derivative, Catalyst) Reaction Reaction under Controlled Conditions (Temperature, Time) Start->Reaction Monitoring Monitor Reaction (TLC) Reaction->Monitoring Workup Aqueous Work-up (Washing, Extraction) Monitoring->Workup Reaction Complete Drying Drying of Organic Layer Workup->Drying Purification Purification (Distillation or Chromatography) Drying->Purification Product Final Ester Product Purification->Product

References

Synthesis of Novel Ethers from 2,3,3-Trimethyl-2-pentanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of novel ethers from the sterically hindered tertiary alcohol, 2,3,3-trimethyl-2-pentanol. Two primary synthetic routes are explored: the Williamson ether synthesis and a two-step approach involving acid-catalyzed dehydration followed by alkoxymercuration-demercuration. This guide offers comprehensive methodologies, data presentation in tabular format for easy comparison, and visual diagrams of the reaction pathways to aid in understanding and implementation in a laboratory setting.

Introduction

Ethers are a critical class of organic compounds with wide-ranging applications in the pharmaceutical and chemical industries, often serving as inert solvents, reaction intermediates, or as structural motifs in biologically active molecules. The synthesis of ethers from sterically hindered tertiary alcohols such as this compound presents unique challenges due to the potential for competing elimination reactions. This document outlines two effective strategies to overcome these challenges and achieve the desired ether products.

The first approach is the classic Williamson ether synthesis , which, despite its age, remains a versatile method for forming the ether linkage.[1] For a tertiary alcohol, this method requires the formation of a tertiary alkoxide which then acts as a nucleophile, reacting with a primary alkyl halide in an SN2 reaction.[1][2]

The second strategy is a two-step sequence beginning with the acid-catalyzed dehydration of this compound to yield the corresponding alkene, 2,3,3-trimethyl-1-pentene (B14754257).[3] This is followed by an alkoxymercuration-demercuration reaction, which allows for the Markovnikov addition of an alcohol across the double bond of the alkene, yielding the target ether without the risk of carbocation rearrangements.[4][5]

Synthetic Pathways

Pathway 1: Williamson Ether Synthesis

This pathway involves the deprotonation of this compound to form the corresponding alkoxide, which then undergoes nucleophilic substitution with a primary alkyl halide.

Caption: Williamson Ether Synthesis of Novel Ethers.

Pathway 2: Dehydration followed by Alkoxymercuration-Demercuration

This two-step pathway first involves the elimination of water from the tertiary alcohol to form an alkene, which is then converted to the ether.

Dehydration_Alkoxymercuration cluster_dehydration Step 1: Dehydration cluster_alkoxymercuration Step 2: Alkoxymercuration-Demercuration This compound This compound C8H18O Alkene 2,3,3-Trimethyl-1-pentene C8H16 This compound->Alkene H2SO4, Heat Novel_Ether Novel Ether 2-Alkoxy-2,3,3-trimethylpentane Alkene->Novel_Ether 1. Hg(OAc)2, R-OH 2. NaBH4

Caption: Two-step Synthesis via Dehydration and Alkoxymercuration.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 2-Methoxy-2,3,3-trimethylpentane

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolve the alcohol in anhydrous THF.

  • Carefully add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases, indicating the formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add iodomethane (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to yield 2-methoxy-2,3,3-trimethylpentane.

Protocol 2: Synthesis of 2-Ethoxy-2,3,3-trimethylpentane via Dehydration and Alkoxymercuration-Demercuration

Part A: Dehydration of this compound

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous calcium chloride (CaCl₂)

Procedure:

  • Place this compound into a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Set up a fractional distillation apparatus and heat the mixture to distill the alkene product, 2,3,3-trimethyl-1-pentene. The boiling point of the alkene is approximately 112-114 °C.

  • Wash the collected distillate with saturated sodium bicarbonate solution and then with water.

  • Dry the alkene over anhydrous calcium chloride.

  • A final distillation of the dried liquid will yield the purified 2,3,3-trimethyl-1-pentene.

Part B: Alkoxymercuration-Demercuration of 2,3,3-Trimethyl-1-pentene

Materials:

Procedure:

  • In a round-bottom flask, dissolve mercury(II) acetate (1.0 eq) in anhydrous ethanol.

  • Add 2,3,3-trimethyl-1-pentene (1.0 eq) to the solution and stir at room temperature for 1 hour.

  • In a separate flask, prepare a solution of sodium borohydride (0.5 eq) in 3 M sodium hydroxide.

  • Slowly add the sodium borohydride solution to the reaction mixture, which should be cooled in an ice bath.

  • A black precipitate of mercury metal will form.

  • Stir the mixture for an additional 1-2 hours at room temperature.

  • Decant the supernatant liquid and wash the mercury with diethyl ether.

  • Combine the supernatant and the ether washings.

  • Wash the combined organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter and remove the solvent by rotary evaporation.

  • Purify the resulting 2-ethoxy-2,3,3-trimethylpentane by fractional distillation.

Data Presentation

Table 1: Reactants and Expected Products

Starting MaterialReagentsMethodExpected Product
This compound1. NaH, THF; 2. CH₃IWilliamson Ether Synthesis2-Methoxy-2,3,3-trimethylpentane
This compound1. H₂SO₄, Heat; 2. Hg(OAc)₂, EtOH; 3. NaBH₄Dehydration/Alkoxymercuration2-Ethoxy-2,3,3-trimethylpentane

Table 2: Predicted Spectroscopic Data

CompoundPredicted ¹H NMR Chemical Shifts (ppm)Predicted ¹³C NMR Chemical Shifts (ppm)
This compound -OH: broad singlet; -CH₂-: quartet; -CH₃ (ethyl): triplet; -C(CH₃)₂: singlet; -C(CH₃)₂: singletC-2: ~75; C-3: ~40; -CH₂-: ~30; -C(CH₃)₂: ~25; -C(CH₃)₂: ~25; -CH₃ (ethyl): ~8
2-Methoxy-2,3,3-trimethylpentane -OCH₃: singlet (~3.2); -CH₂-: quartet; -CH₃ (ethyl): triplet; -C(CH₃)₂: singlet; -C(CH₃)₂: singletC-2: ~78; -OCH₃: ~49; C-3: ~42; -CH₂-: ~30; -C(CH₃)₂: ~25; -C(CH₃)₂: ~25; -CH₃ (ethyl): ~8
2-Ethoxy-2,3,3-trimethylpentane -OCH₂-: quartet (~3.4); -OCH₂CH₃: triplet (~1.1); -CH₂-: quartet; -CH₃ (ethyl): triplet; -C(CH₃)₂: singlet; -C(CH₃)₂: singletC-2: ~78; -OCH₂-: ~57; C-3: ~42; -CH₂-: ~30; -C(CH₃)₂: ~25; -C(CH₃)₂: ~25; -OCH₂CH₃: ~15; -CH₃ (ethyl): ~8

Note: The predicted NMR data is based on typical chemical shift values for similar structural motifs. Actual experimental values may vary.

Conclusion

The synthesis of novel ethers from the sterically hindered tertiary alcohol this compound can be successfully achieved through two distinct and reliable methods. The Williamson ether synthesis offers a direct, one-pot approach, provided that a primary alkyl halide is used to mitigate elimination side reactions. The two-step dehydration and alkoxymercuration-demercuration sequence provides an alternative route that avoids the direct use of strong bases and is highly regioselective. The choice of method will depend on the availability of reagents, desired scale, and the specific ether target. The detailed protocols and data provided herein should serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

Application Notes and Protocols: 2,3,3-Trimethyl-2-pentanol in Mechanistic Pathway Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2,3,3-trimethyl-2-pentanol as a tool in the study of chemical reaction mechanisms. Due to its unique structural features, namely a sterically hindered tertiary alcohol, this compound serves as an excellent model substrate for investigating carbocation chemistry, steric effects, and reaction kinetics.

Application in Studying Dehydration Reaction Mechanisms

The acid-catalyzed dehydration of this compound is a classic example used to explore the principles of E1 elimination reactions, carbocation stability, and the influence of steric hindrance on product distribution. The highly substituted nature of the alcohol leads to the formation of a tertiary carbocation, which can then undergo rearrangement to form more stable intermediates, ultimately yielding a mixture of alkene products.

Objective: To investigate the product distribution in the acid-catalyzed dehydration of this compound and to elucidate the underlying carbocation rearrangement pathway.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Distillation apparatus

  • Separatory funnel

  • Gas chromatograph-mass spectrometer (GC-MS)

  • NMR spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a distillation head, place this compound.

  • Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol while cooling the flask in an ice bath to control the initial exothermic reaction.

  • Dehydration: Gently heat the mixture to initiate the dehydration reaction. The alkene products, being more volatile than the starting alcohol, will distill over. Collect the distillate in a receiving flask cooled in an ice bath.

  • Work-up:

    • Wash the collected distillate with a saturated sodium bicarbonate solution in a separatory funnel to neutralize any remaining acid.

    • Separate the organic layer and wash it with water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Product Analysis:

    • Analyze the product mixture using GC-MS to identify the different alkene isomers formed and to determine their relative abundance.

    • Further characterize the major products using ¹H and ¹³C NMR spectroscopy.

The dehydration of this compound is expected to proceed via an E1 mechanism, involving the formation of a tertiary carbocation. This carbocation can then undergo a methyl shift to form a more stable tertiary carbocation, leading to a variety of alkene products. The relative yields of these products are influenced by both thermodynamic stability (Zaitsev's rule) and steric factors.

Product Structure Expected Relative Yield Notes
2,3,3-Trimethyl-1-penteneCH₂(C(CH₃)₂C(CH₃)₂CH₂CH₃)MinorFormed from the initial carbocation without rearrangement.
2,3,3-Trimethyl-2-penteneCH₃C(CH₃)=C(CH₃)C(CH₃)₂CH₃MajorA thermodynamically stable tetrasubstituted alkene formed after a methyl shift.
3,3,4-Trimethyl-1-penteneCH₂=C(CH₃)C(CH₃)₂CH(CH₃)₂MinorFormed after a methyl shift and subsequent deprotonation.
Other rearranged alkene isomersVariesTraceOther minor products may be formed through more complex rearrangement pathways.

Diagram of the Dehydration and Rearrangement Pathway:

G cluster_0 Dehydration & Carbocation Formation cluster_1 Carbocation Rearrangement cluster_2 Product Formation Alcohol This compound Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H⁺ Carbocation_1 Initial Tertiary Carbocation Protonated_Alcohol->Carbocation_1 - H₂O Carbocation_2 Rearranged Tertiary Carbocation Carbocation_1->Carbocation_2 Methyl Shift Product_1 2,3,3-Trimethyl-1-pentene Carbocation_1->Product_1 - H⁺ Water H₂O Product_2 2,3,3-Trimethyl-2-pentene Carbocation_2->Product_2 - H⁺ Product_3 3,3,4-Trimethyl-1-pentene Carbocation_2->Product_3 - H⁺

Dehydration and rearrangement pathway of this compound.

Application in Studying Solvolysis Reaction Mechanisms

Derivatives of this compound, such as its tosylate or mesylate esters, can be used to study the kinetics and mechanisms of Sₙ1 solvolysis reactions. The bulky 2,3,3-trimethyl-2-pentyl group significantly hinders any potential Sₙ2 backside attack, making the Sₙ1 pathway the predominant mechanism.

Objective: To determine the rate of solvolysis of 2,3,3-trimethyl-2-pentyl tosylate in different solvent systems and to investigate the effect of solvent polarity on the reaction rate.

Materials:

  • 2,3,3-Trimethyl-2-pentyl tosylate (synthesized from the alcohol)

  • Various solvents (e.g., ethanol, methanol, acetic acid, and aqueous mixtures thereof)

  • Titration equipment (buret, pipette, etc.)

  • Standardized sodium hydroxide (B78521) (NaOH) solution

  • Indicator (e.g., phenolphthalein)

  • Constant temperature bath

Procedure:

  • Reaction Setup: Prepare solutions of 2,3,3-trimethyl-2-pentyl tosylate in the different solvent systems to be studied.

  • Kinetic Runs:

    • Place a known volume of the tosylate solution in a reaction vessel and immerse it in a constant temperature bath.

    • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a flask containing a suitable solvent (e.g., acetone).

    • Titrate the liberated p-toluenesulfonic acid with the standardized NaOH solution using an indicator to determine the endpoint.

  • Data Analysis:

    • Calculate the concentration of the reacted tosylate at each time point.

    • Plot the natural logarithm of the concentration of the unreacted tosylate versus time. The slope of this line will be the negative of the first-order rate constant (k).

    • Compare the rate constants obtained in the different solvent systems to determine the effect of solvent polarity on the solvolysis rate.

The solvolysis of 2,3,3-trimethyl-2-pentyl tosylate is expected to follow first-order kinetics, consistent with an Sₙ1 mechanism where the rate-determining step is the unimolecular ionization of the substrate to form a carbocation. The rate of the reaction is expected to increase with increasing solvent polarity, as more polar solvents can better stabilize the charged carbocation intermediate and the transition state leading to its formation.

Solvent System Relative Polarity Expected Relative Rate of Solvolysis
80% Ethanol / 20% WaterModerateModerate
50% Ethanol / 50% WaterHighFast
Acetic AcidModerateSlow

Diagram of the Sₙ1 Solvolysis Workflow:

G Start Prepare solutions of 2,3,3-trimethyl-2-pentyl tosylate in various solvents Run Conduct kinetic runs at constant temperature Start->Run Titrate Titrate aliquots with standardized NaOH Run->Titrate Calculate Calculate rate constants (k) for each solvent Titrate->Calculate Analyze Analyze the effect of solvent polarity on rate Calculate->Analyze

Experimental workflow for the kinetic study of solvolysis.

Application in Probing Steric Effects in Drug Design

While direct applications of this compound in mechanistic studies of biological signaling pathways are not widely reported, the principles learned from its reactivity are highly relevant to drug development. The sterically demanding 2,3,3-trimethyl-2-pentyl group can be conceptually used as a "steric probe" in structure-activity relationship (SAR) studies. By incorporating such bulky groups into a drug candidate, researchers can investigate the steric tolerance of a biological target's binding pocket.

  • Mapping Binding Pockets: Synthesizing a series of analogs of a lead compound with increasingly bulky substituents, such as the 2,3,3-trimethyl-2-pentyl group, can help to define the boundaries of a receptor's binding site. A sharp drop in binding affinity or biological activity upon incorporation of the bulky group would suggest a sterically constrained region.

  • Improving Selectivity: Introducing steric bulk can prevent a drug molecule from binding to off-target receptors that have smaller binding pockets, thereby improving its selectivity and reducing side effects.

  • Modulating Metabolic Stability: A bulky group can shield a metabolically labile part of a molecule from enzymatic degradation, increasing its half-life in the body.

Logical Relationship Diagram for Steric Effects in Drug Design:

G Bulky_Group Incorporate Bulky Group (e.g., 2,3,3-trimethyl-2-pentyl moiety) into Lead Compound Binding_Affinity Assess Binding Affinity and Biological Activity Bulky_Group->Binding_Affinity SAR Establish Structure-Activity Relationship (SAR) Binding_Affinity->SAR Selectivity Improve Selectivity SAR->Selectivity Metabolism Enhance Metabolic Stability SAR->Metabolism Optimized_Drug Optimized Drug Candidate Selectivity->Optimized_Drug Metabolism->Optimized_Drug

Topic: The Role of Bulky Tertiary Alcohols in Polymer Side-Chain Development

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of bulky tertiary alcohol moieties into polymer side-chains offers a compelling strategy for designing advanced materials with unique physicochemical properties. These functional groups introduce significant steric hindrance and a site for hydrogen bonding, while notably improving metabolic stability by preventing oxidation—a common issue with primary and secondary alcohols.[1] This combination of features makes such polymers highly attractive for sophisticated biomedical applications, particularly in the development of "smart" drug delivery systems that respond to physiological cues like pH. This document provides detailed protocols for the synthesis and characterization of these polymers and outlines their application in pH-responsive systems.

Introduction

The strategic design of polymer side-chains is fundamental to tuning the macroscopic properties of a material. Bulky tertiary alcohols represent a particularly advantageous functional group. Their primary benefits include:

  • Steric Hindrance: The significant size of these groups can influence polymer chain packing and conformation, affecting properties like solubility, thermal stability, and the encapsulation efficiency of therapeutic agents.[2][3] This steric effect can also shield encapsulated drugs from premature degradation.[4]

  • Metabolic Stability: Unlike primary and secondary alcohols, tertiary alcohols cannot be easily oxidized in vivo. This inherent stability is a major advantage in drug delivery, as it prevents premature degradation of the polymer carrier and potential formation of toxic byproducts.[1]

  • Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding, influencing interactions with aqueous environments, drug molecules, and biological tissues, which can be critical for drug loading and release kinetics.[5]

  • pH-Responsiveness: When combined with ionizable groups (such as tertiary amines), polymers containing tertiary alcohols can be formulated into sophisticated systems that undergo conformational changes in response to specific pH triggers, such as the acidic environment of tumors or endosomes.[6][7][8]

These characteristics make polymers with bulky tertiary alcohol side-chains prime candidates for next-generation drug delivery vehicles, biomaterials, and functional coatings.

Key Applications in Drug Development

The unique structural features of these polymers are leveraged in several critical areas of drug development:

  • Targeted Drug Delivery: pH-responsive nanoparticles formulated from these polymers can remain stable and intact in the bloodstream (at physiological pH ~7.4) but rapidly disassemble in the acidic microenvironment of a tumor or within the endosomes of a cell (pH 5.0-6.5).[8][9] This triggered disassembly leads to a concentrated release of the therapeutic payload directly at the target site, enhancing efficacy and reducing systemic toxicity.[10][11]

  • Gene Delivery: The polymer structure can be designed to electrostatically complex with nucleic acids (like siRNA or DNA). The "proton sponge" effect, often associated with amine-containing polymers, facilitates endosomal escape—a critical barrier in gene delivery. The bulky tertiary alcohol groups can help stabilize the polymer-nucleic acid complex.

  • Enhanced Drug Encapsulation: The hydrophobic nature and steric bulk of the side-chains can create favorable pockets within a nanoparticle core for encapsulating hydrophobic drugs, improving drug loading capacity and stability.[5]

Experimental Protocols

Protocol 1: Synthesis of a pH-Responsive Diblock Copolymer via RAFT Polymerization

This protocol details the synthesis of poly(2-(diisopropylamino)ethyl methacrylate)-block-poly(1-(2-hydroxy-2-methylpropyl)methacrylamide), a well-defined, pH-responsive block copolymer. The first block provides pH-sensitivity, while the second block incorporates the bulky tertiary alcohol.

Materials:

  • Monomers: 2-(diisopropylamino)ethyl methacrylate (B99206) (DPA), 1-(2-hydroxy-2-methylpropyl)methacrylamide (HPMAm)

  • RAFT Agent: 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)

  • Initiator: Azobisisobutyronitrile (AIBN)

  • Solvent: 1,4-Dioxane (anhydrous)

  • Precipitation Solvents: Cold diethyl ether, hexanes

  • Schlenk flask, magnetic stirrer, oil bath, argon/nitrogen line

  • Basic alumina (B75360) column

Methodology:

  • Monomer Purification: Remove inhibitors by passing DPA and HPMAm through a short column of basic alumina immediately before use.

  • Synthesis of PDPA Macro-RAFT Agent (First Block):

    • In a 50 mL Schlenk flask, combine DPA (2.13 g, 10 mmol), CPADB (55.9 mg, 0.2 mmol), and AIBN (6.6 mg, 0.04 mmol).

    • Add 10 mL of anhydrous 1,4-dioxane.

    • Seal the flask, and deoxygenate the solution by performing three freeze-pump-thaw cycles.

    • Backfill with argon and place the flask in a preheated oil bath at 70°C.

    • Allow the polymerization to proceed for 6 hours with stirring.

    • Terminate the reaction by quenching the flask in an ice bath and exposing it to air.

    • Precipitate the polymer by adding the solution dropwise into a 10-fold excess of cold diethyl ether.

    • Isolate the polymer, redissolve in a minimal amount of dioxane, and re-precipitate. Dry under vacuum overnight.

    • Characterize the resulting PDPA macro-RAFT agent using Gel Permeation Chromatography (GPC) and ¹H NMR.

  • Chain Extension with HPMAm (Second Block):

    • In a new Schlenk flask, dissolve the PDPA macro-RAFT agent (1.0 g, ~0.1 mmol), HPMAm (1.57 g, 10 mmol), and AIBN (1.6 mg, 0.01 mmol).

    • Add 15 mL of anhydrous 1,4-dioxane.

    • Repeat the deoxygenation procedure (Step 2.3).

    • Place the flask in the 70°C oil bath and polymerize for 18 hours.

    • Terminate the reaction as described in Step 2.5.

    • Precipitate the final block copolymer in a 1:1 mixture of cold diethyl ether and hexanes. Purify by redissolving and re-precipitating twice.

    • Dry the final product, a white or pale yellow powder, under vacuum.

    • Characterize the final diblock copolymer using GPC and ¹H NMR to confirm molecular weight, dispersity, and block composition.

Protocol 2: Formulation and pH-Responsive Characterization of Nanoparticles

This protocol describes how to form self-assembled nanoparticles and test their response to pH changes.

Materials:

  • Synthesized diblock copolymer

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS) at pH 7.4, 6.5, and 5.0

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM) and copper grids

Methodology:

  • Nanoparticle Formulation (Nanoprecipitation):

    • Dissolve 10 mg of the diblock copolymer in 1 mL of DMSO.

    • While stirring vigorously, add the polymer solution dropwise to 10 mL of PBS at pH 7.4.

    • Continue stirring for 2 hours to allow for nanoparticle self-assembly.

    • Transfer the solution to a dialysis membrane (MWCO 3.5 kDa) and dialyze against deionized water for 24 hours to remove the DMSO. Change the water 3-4 times.

  • pH-Response Analysis using DLS:

    • Divide the nanoparticle solution into three aliquots.

    • Adjust the pH of the aliquots to 7.4, 6.5, and 5.0 using dilute HCl.

    • Equilibrate for 30 minutes.

    • Measure the hydrodynamic diameter (Z-average) and Polydispersity Index (PDI) for each sample using a DLS instrument.[2] An increase in size or PDI at lower pH indicates swelling or aggregation due to protonation of the DPA block.

  • Morphological Analysis using TEM:

    • Place a 5 µL drop of the nanoparticle solution (at pH 7.4) onto a carbon-coated copper grid.

    • Allow the sample to sit for 2 minutes, then wick away excess liquid with filter paper.

    • Optionally, stain with 1% uranyl acetate (B1210297) for 1 minute for negative contrast.

    • Allow the grid to air dry completely.

    • Image the grid with a TEM to observe the size and morphology (e.g., spherical micelles) of the nanoparticles.

Data Presentation

Quantitative data from the characterization experiments should be clearly tabulated for comparison.

Table 1: Polymer Molecular Weight Characterization by GPC

Polymer SampleMₙ ( g/mol )Mₙ ( g/mol )Đ (Mₙ/Mₙ)
PDPA Macro-RAFT Agent10,20011,5001.13
Final Diblock Copolymer26,50029,8001.19

Mₙ: Number-average molecular weight; Mₙ: Weight-average molecular weight; Đ: Dispersity Index.

Table 2: pH-Responsiveness of Nanoparticles Measured by DLS

Solution pHZ-Average Diameter (nm)Polydispersity Index (PDI)
7.495.3 ± 2.10.14 ± 0.02
6.5248.6 ± 5.80.28 ± 0.04
5.0>1500 (Aggregation)>0.7 (Not reliable)

Visualizations of Workflows and Mechanisms

Diagrams created using the DOT language provide a clear visual representation of complex processes.

experimental_workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_application Application Stage S1 Step 1: Synthesize PDPA Macro-RAFT Agent S2 Step 2: Chain Extend with HPMAm Monomer S1->S2 S3 Purify Final Diblock Copolymer S2->S3 C1 GPC Analysis (Mn, Mw, Đ) S3->C1 C2 ¹H NMR Analysis (Composition) S3->C2 A1 Formulate Nanoparticles (Nanoprecipitation) S3->A1 A2 pH-Response Study (DLS) A1->A2 A3 Morphology Study (TEM) A1->A3

Caption: Workflow from polymer synthesis to nanoparticle analysis.

ph_response_mechanism cluster_phys Physiological pH (~7.4) cluster_acidic Acidic pH (<6.5, e.g., Tumor/Endosome) p1 PDPA Block is Neutral & Hydrophobic Self-assembles into core-shell structure p2 Stable Nanoparticle p1->p2 Forms stable core a1 PDPA Block becomes Protonated (+ve charge) Core becomes Hydrophilic & Swells p2->a1 pH Drop a2 Disassembled Polymer Chains a1->a2 Leads to disassembly drug_release Drug Release a2->drug_release Releases encapsulated drug

Caption: Mechanism of pH-responsive nanoparticle disassembly.

References

Application Notes and Protocols: 2,3,3-Trimethyl-2-pentanol as a Precursor for Introducing Tertiary Alkyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the utilization of 2,3,3-trimethyl-2-pentanol as a versatile precursor for the introduction of the sterically hindered 1,1,2,2-tetramethylpropyl tertiary alkyl group into various molecular scaffolds. The protocols cover three primary transformations: acid-catalyzed dehydration for the synthesis of isomeric alkenes, conversion to the corresponding tertiary alkyl halide, and a representative Friedel-Crafts alkylation of an aromatic substrate. This document is intended to guide researchers in the strategic incorporation of bulky tertiary alkyl moieties, which can be pivotal in modulating the physicochemical and pharmacological properties of molecules in drug discovery and materials science.

Introduction

Tertiary alkyl groups are crucial structural motifs in medicinal chemistry and materials science. Their steric bulk can enhance metabolic stability, modulate receptor binding affinity, and influence the solid-state properties of organic molecules. This compound, a readily accessible tertiary alcohol, serves as an excellent starting material for generating the highly branched 1,1,2,2-tetramethylpropyl carbocation or its corresponding radical and alkyl halide equivalents. This document outlines key synthetic transformations of this compound, providing detailed experimental procedures and expected outcomes based on established principles of organic chemistry for sterically hindered alcohols.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of the starting material is presented in Table 1.

PropertyValue
Molecular Formula C₈H₁₈O
Molecular Weight 130.23 g/mol
Appearance Colorless liquid
Boiling Point 145 °C at 760 mmHg
Density 0.823 g/cm³
CAS Number 23171-85-9

Synthetic Applications and Protocols

Acid-Catalyzed Dehydration to Alkenes

The acid-catalyzed dehydration of this compound proceeds via an E1 mechanism, leading to the formation of a tertiary carbocation intermediate. Subsequent elimination of a proton from an adjacent carbon atom can result in a mixture of isomeric alkenes. The product distribution is governed by Zaitsev's rule, which predicts the more substituted alkene as the major product, and Hofmann's rule, which can favor the less substituted alkene in cases of significant steric hindrance.

G reactant This compound intermediate Tertiary Carbocation reactant->intermediate H+, -H2O product1 2,3,3-Trimethyl-1-pentene (Hofmann Product) intermediate->product1 -H+ product2 2,3,3-Trimethyl-2-pentene (Zaitsev Product) intermediate->product2 -H+

Caption: Dehydration of this compound.

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, add 13.0 g (0.1 mol) of this compound.

  • Slowly add 5 mL of concentrated sulfuric acid while cooling the flask in an ice bath.

  • After the addition is complete, remove the ice bath and heat the mixture gently using a heating mantle to a temperature of 80-100°C.

  • Collect the alkene products by distillation.

  • Wash the distillate with 10% sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and distill to obtain the purified alkene mixture.

  • Characterize the product mixture by GC-MS and NMR to determine the ratio of the isomers.

ProductStructureExpected Yield (GC Area %)
2,3,3-Trimethyl-2-penteneC(C)=C(C)(C)CCMajor Product (>80%)
2,3,3-Trimethyl-1-penteneC=C(C)C(C)(C)CCMinor Product (<20%)
Overall Yield -~85-95%
Conversion to 2-Bromo-2,3,3-trimethylpentane

The reaction of tertiary alcohols with hydrogen halides proceeds readily via an Sₙ1 mechanism to form the corresponding tertiary alkyl halides. This method is highly effective for the synthesis of the sterically hindered 2-bromo-2,3,3-trimethylpentane.

G reactant This compound intermediate Protonated Alcohol reactant->intermediate HBr carbocation Tertiary Carbocation intermediate->carbocation -H2O product 2-Bromo-2,3,3-trimethylpentane carbocation->product Br-

Caption: Sₙ1 conversion to the tertiary bromide.

  • In a 100 mL separatory funnel, place 13.0 g (0.1 mol) of this compound.

  • Add 25 mL of concentrated hydrobromic acid (48%).

  • Shake the funnel for 10-15 minutes, periodically venting to release pressure.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Wash the organic layer with 20 mL of cold water, followed by 20 mL of 5% sodium bicarbonate solution, and finally with 20 mL of brine.

  • Dry the crude tertiary alkyl bromide over anhydrous calcium chloride.

  • Filter the solution and purify the product by distillation.

ParameterValue
Reactant This compound
Reagent Concentrated HBr (48%)
Reaction Time 15 minutes
Temperature Room Temperature
Expected Yield 80-90%
Friedel-Crafts Alkylation of Benzene (B151609)

This compound can be used to alkylate aromatic rings such as benzene in the presence of a Lewis acid catalyst like aluminum chloride. The reaction proceeds through the formation of the tertiary carbocation, which then acts as the electrophile in an electrophilic aromatic substitution. Due to the stability of the tertiary carbocation, rearrangements are not expected.

G cluster_0 Carbocation Formation cluster_1 Electrophilic Aromatic Substitution A This compound C Tertiary Carbocation A->C + AlCl3, - [AlCl3OH]- B AlCl3 D Benzene E Sigma Complex D->E + Carbocation F (1,1,2,2-Tetramethylpropyl)benzene E->F -H+

Caption: Friedel-Crafts alkylation workflow.

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add 50 mL of anhydrous benzene and 13.3 g (0.1 mol) of anhydrous aluminum chloride.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 13.0 g (0.1 mol) of this compound in 20 mL of anhydrous benzene from the dropping funnel over 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, wash with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by vacuum distillation.

ParameterValue
Aromatic Substrate Benzene
Alkylating Agent This compound
Catalyst Anhydrous AlCl₃
Reaction Time 2.5 hours
Temperature 0 °C to Room Temperature
Expected Yield 60-70% (unoptimized)

Note: Friedel-Crafts reactions with tertiary alcohols can be prone to side reactions, and optimization of catalyst, temperature, and reaction time may be necessary to maximize the yield of the desired mono-alkylated product.

Conclusion

This compound is a valuable and versatile precursor for the introduction of the sterically demanding 1,1,2,2-tetramethylpropyl group. The protocols provided herein for dehydration, conversion to alkyl halide, and Friedel-Crafts alkylation offer robust starting points for the synthesis of novel compounds with potentially enhanced stability and unique biological or material properties. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic targets.

Application Notes and Protocols for Asymmetric Catalysis Using Bulky Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the principles, applications, and experimental protocols for the use of bulky alcohols in asymmetric catalysis. Bulky alcohols play a crucial role in stereocontrol, either as chiral auxiliaries temporarily incorporated into a substrate or as chiral ligands that modify the catalytic properties of a metal center or an organocatalyst. The methodologies described herein are pivotal in the synthesis of enantiomerically pure compounds, which is of paramount importance in the development of pharmaceuticals and other bioactive molecules.

Chiral Auxiliaries: Evans Asymmetric Alkylation using Bulky Oxazolidinones

Chiral oxazolidinones, derived from readily available amino alcohols, are powerful chiral auxiliaries for asymmetric alkylation reactions. The steric bulk of the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the corresponding enolate, leading to highly diastereoselective alkylation.

Data Presentation: Asymmetric Alkylation of N-Acyloxazolidinones
EntryChiral Auxiliary (R)Electrophile (R'-X)Product Diastereomeric Ratio (d.r.)Yield (%)Reference
1IsopropylBenzyl (B1604629) bromide>99:195[1](--INVALID-LINK--)
2BenzylEthyl iodide98:292[1](--INVALID-LINK--)
3tert-ButylMethyl iodide>99:198[1](--INVALID-LINK--)
4PhenylAllyl bromide97:390[1](--INVALID-LINK--)
Experimental Protocol: Asymmetric Benzylation of an N-Propanoyloxazolidinone

This protocol describes the asymmetric benzylation of an N-propanoyloxazolidinone derived from (S)-valinol.

Materials:

  • (4S)-4-isopropyl-3-propanoyl-1,3-oxazolidin-2-one

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add (4S)-4-isopropyl-3-propanoyl-1,3-oxazolidin-2-one (1.0 equiv) and dissolve in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add NaHMDS (1.05 equiv) dropwise via syringe. Stir the solution for 30 minutes at -78 °C to ensure complete enolate formation.

  • Add benzyl bromide (1.2 equiv) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and partition between ethyl acetate (B1210297) and water.

  • Separate the layers and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the desired benzylated product. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.

Workflow for Evans Asymmetric Alkylation

Evans_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_cleavage Auxiliary Cleavage cluster_products Products Prochiral Acid Chloride Prochiral Acid Chloride Acylation Acylation Prochiral Acid Chloride->Acylation Chiral Oxazolidinone Chiral Oxazolidinone Chiral Oxazolidinone->Acylation Enolate Formation Enolate Formation Acylation->Enolate Formation N-Acyloxazolidinone Alkylation Alkylation Enolate Formation->Alkylation Chiral Enolate Hydrolysis Hydrolysis Alkylation->Hydrolysis Alkylated Auxiliary Chiral Carboxylic Acid Chiral Carboxylic Acid Hydrolysis->Chiral Carboxylic Acid Recovered Auxiliary Recovered Auxiliary Hydrolysis->Recovered Auxiliary Noyori_Cycle Ru(II) Precatalyst Ru(II) Precatalyst Active RuH₂ Catalyst Active RuH₂ Catalyst Ru(II) Precatalyst->Active RuH₂ Catalyst H₂, Base Substrate Complex Substrate Complex Active RuH₂ Catalyst->Substrate Complex Ketone Transition State Transition State Substrate Complex->Transition State Hydride Transfer Product Complex Product Complex Transition State->Product Complex Product Complex->Active RuH₂ Catalyst H₂, -Chiral Alcohol Beta_Blocker_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Catecholamines Catecholamines Beta-Adrenergic Receptor Beta-Adrenergic Receptor Catecholamines->Beta-Adrenergic Receptor Activates Beta-Blocker Beta-Blocker Beta-Blocker->Beta-Adrenergic Receptor Inhibits Gs Protein Gs Protein Beta-Adrenergic Receptor->Gs Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Produces ATP ATP ATP->Adenylyl Cyclase Substrate PKA PKA cAMP->PKA Activates Increased Heart Rate & Contractility Increased Heart Rate & Contractility PKA->Increased Heart Rate & Contractility Leads to Prostaglandin_Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA₂ PGH₂ PGH₂ Arachidonic Acid->PGH₂ COX-1/COX-2 Prostaglandins (PGE₂, PGF₂α, etc.) Prostaglandins (PGE₂, PGF₂α, etc.) PGH₂->Prostaglandins (PGE₂, PGF₂α, etc.) Prostaglandin Synthases Prostaglandin Receptors Prostaglandin Receptors Prostaglandins (PGE₂, PGF₂α, etc.)->Prostaglandin Receptors Bind to Downstream Signaling Downstream Signaling Prostaglandin Receptors->Downstream Signaling Activate Physiological Effects\n(Inflammation, Pain, etc.) Physiological Effects (Inflammation, Pain, etc.) Downstream Signaling->Physiological Effects\n(Inflammation, Pain, etc.)

References

Application Notes and Protocols: Acid-Catalyzed Dehydration of 2,3,3-Trimethyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the preparation of alkenes. This application note provides a detailed examination of the methods for the acid-catalyzed dehydration of 2,3,3-trimethyl-2-pentanol, a tertiary alcohol. The reaction proceeds through an E1 elimination mechanism, which involves the formation of a carbocation intermediate. A key feature of this particular dehydration is the potential for carbocation rearrangements, specifically a 1,2-methyl shift, leading to a mixture of alkene products. Understanding and controlling the reaction conditions are crucial for influencing the product distribution. This document outlines the underlying mechanisms, provides detailed experimental protocols, and presents the expected product distribution based on established principles of carbocation stability and Zaitsev's rule.

Reaction Mechanism and Product Formation

The acid-catalyzed dehydration of this compound follows an E1 (unimolecular elimination) pathway. The reaction is initiated by the protonation of the hydroxyl group by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺). The departure of a water molecule results in the formation of a tertiary carbocation. This carbocation can then undergo two principal pathways:

  • Direct Deprotonation: A base (such as water or the conjugate base of the acid) abstracts a proton from an adjacent carbon atom, leading to the formation of an alkene. In the case of the initially formed 2,3,3-trimethyl-2-pentyl cation, deprotonation can occur from C1 or C4.

  • Carbocation Rearrangement: The initially formed tertiary carbocation can rearrange to a more stable carbocation via a 1,2-methyl shift. This is a common phenomenon in carbocation chemistry where a more substituted and thus more stable carbocation can be formed.[1] The rearranged carbocation then undergoes deprotonation to yield different alkene isomers.

According to Zaitsev's rule, the major alkene product will be the most substituted and therefore most stable alkene.

Predicted Product Distribution

Table 1: Predicted Product Distribution for the Acid-Catalyzed Dehydration of this compound

Product NameStructurePredicted Distribution (%)Notes
2,3-Dimethyl-2-hexene (B165507)CH₃-C(CH₃)=C(CH₃)-CH₂-CH₂-CH₃~ 60-70%Major product; tetrasubstituted alkene (most stable). Formed after a 1,2-methyl shift.
2,3-Dimethyl-3-hexeneCH₃-CH(CH₃)-C(CH₃)=CH-CH₂-CH₃~ 20-30%Major product; trisubstituted alkene. Also formed after a 1,2-methyl shift.
2,3,3-Trimethyl-1-pentene (B14754257)CH₂=C(CH₃)-C(CH₃)₂-CH₂-CH₃~ 5-10%Minor product; disubstituted alkene. Formed from the initial carbocation without rearrangement.

Note: The predicted distribution is an estimation based on the relative stability of the alkene products and the propensity for carbocation rearrangements. Actual yields may vary depending on the specific reaction conditions.

Experimental Protocol

This protocol provides a general method for the acid-catalyzed dehydration of this compound.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Boiling chips

  • Round-bottom flask (50 mL or 100 mL)

  • Distillation apparatus (condenser, receiving flask, heating mantle)

  • Separatory funnel

  • Erlenmeyer flasks

  • Ice bath

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, place 10.0 g of this compound and a few boiling chips.

  • Acid Addition: In a fume hood, slowly and with constant swirling, add 5 mL of concentrated sulfuric acid or 10 mL of 85% phosphoric acid to the alcohol in the flask. The flask should be cooled in an ice bath during the addition to control the exothermic reaction.

  • Dehydration and Distillation: Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask. Heat the mixture gently with a heating mantle. The alkene products are volatile and will co-distill with water as they are formed. Collect the distillate in a receiving flask cooled in an ice bath. The distillation temperature should be monitored and kept below 120°C to minimize side reactions.

  • Work-up: Transfer the collected distillate to a separatory funnel. Two layers will be present: an upper organic layer (the alkene products) and a lower aqueous layer.

  • Washing: Carefully drain and discard the lower aqueous layer. Wash the organic layer with 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently to release any pressure buildup from carbon dioxide evolution.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate or magnesium sulfate to dry the product. Swirl the flask occasionally for 10-15 minutes. The drying agent should be free-flowing, indicating that the product is dry.

  • Final Purification: Decant or filter the dried liquid into a clean, pre-weighed round-bottom flask. A final fractional distillation can be performed to separate the different alkene isomers if desired, although their boiling points may be close.

  • Characterization: Characterize the product mixture using gas chromatography-mass spectrometry (GC-MS) to determine the relative abundance of the different alkene isomers.[2] Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can also be used to confirm the structures of the products.

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Rearrangement (1,2-Methyl Shift) cluster_step4 Step 4: Deprotonation A This compound B Protonated Alcohol A->B + H⁺ H_plus H⁺ C Initial Tertiary Carbocation B->C - H₂O D Rearranged Tertiary Carbocation C->D 1,2-Methyl Shift P1 2,3,3-Trimethyl-1-pentene (Minor Product) C->P1 - H⁺ H2O H₂O P2 2,3-Dimethyl-2-hexene (Major Product) D->P2 - H⁺ P3 2,3-Dimethyl-3-hexene (Major Product) D->P3 - H⁺

Caption: E1 reaction mechanism for the dehydration of this compound.

Experimental_Workflow start Start reactants Mix this compound and Acid Catalyst start->reactants distillation Heat and Distill Alkene/Water Mixture reactants->distillation workup Separatory Funnel Work-up distillation->workup wash Wash with NaHCO₃ Solution workup->wash dry Dry with Anhydrous Salt wash->dry purify Final Purification (Optional Fractional Distillation) dry->purify characterize Characterize Products (GC-MS, NMR, IR) purify->characterize end End characterize->end

Caption: Experimental workflow for the dehydration of this compound.

Logical_Relationships reactant This compound conditions Acid Catalyst (H₂SO₄ or H₃PO₄) Heat reactant->conditions intermediate1 Initial Carbocation (Tertiary) conditions->intermediate1 rearrangement 1,2-Methyl Shift intermediate1->rearrangement product1 2,3,3-Trimethyl-1-pentene (Less Substituted - Minor) intermediate1->product1 Direct Deprotonation intermediate2 Rearranged Carbocation (More Stable Tertiary) rearrangement->intermediate2 product2 2,3-Dimethyl-2-hexene (Tetrasubstituted - Major) intermediate2->product2 Deprotonation product3 2,3-Dimethyl-3-hexene (Trisubstituted - Major) intermediate2->product3 Deprotonation

References

Application Notes and Protocols for the Use of 2,3,3-Trimethyl-2-pentanol as a Gas Chromatography Reference Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of analytical chemistry, particularly within the pharmaceutical and chemical industries, the use of reliable reference compounds is paramount for accurate and reproducible quantitative and qualitative analyses. Gas chromatography (GC) stands as a cornerstone technique for the separation and analysis of volatile and semi-volatile compounds. The precision of GC-based assays heavily relies on the purity and stability of reference standards.

This document provides detailed application notes and protocols for the utilization of 2,3,3-Trimethyl-2-pentanol as a reference compound in gas chromatography. Its branched tertiary alcohol structure and chemical properties make it a suitable candidate for various applications, including as an internal standard or a qualitative marker for the identification of structurally similar compounds.[1][2][3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is critical for method development and optimization. The properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₈O[4][5][6]
Molecular Weight 130.23 g/mol [4][5][7]
CAS Number 23171-85-9[4][5][6]
Boiling Point 145 °C at 760 mmHg[5]
Density 0.823 g/cm³[5]
Flash Point 46.2 °C[5]
Vapor Pressure 1.97 mmHg at 25°C[5]
Structure
IUPAC Name: 2,3,3-trimethylpentan-2-ol[7]

Applications in Gas Chromatography

Due to its unique structural features—a tertiary alcohol with significant steric hindrance—this compound can serve several roles in GC analysis:

  • Internal Standard (IS): When analyzing samples for other alcohols or volatile organic compounds, this compound can be used as an internal standard.[1][2][3] An ideal internal standard should be chemically similar to the analyte(s) of interest, well-resolved from other sample components, and not present in the original sample.[1][8] Its tertiary alcohol nature makes it a good candidate for assays where other primary or secondary alcohols are being quantified.

  • Reference Marker: It can be used as a retention time reference marker to aid in the identification of other branched-chain compounds.

  • Method Development and Validation: As a stable, non-polar compound, it can be used during the development and validation of new GC methods to assess system suitability parameters such as peak shape, resolution, and reproducibility.[9][10]

Experimental Protocols

The following protocols are provided as a starting point for the use of this compound in GC analysis. Optimization of these methods may be required based on the specific application, instrumentation, and sample matrix.

Protocol 1: Qualitative Analysis and Retention Time Determination

This protocol outlines the procedure for determining the retention time of this compound on a common non-polar GC column.

Objective: To determine the retention time of this compound and assess its peak shape.

Materials:

  • This compound (≥99% purity)

  • Hexane (GC grade)

  • Autosampler vials with septa

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • GC column: DB-1 (or equivalent 100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

Procedure:

  • Standard Preparation: Prepare a 100 µg/mL solution of this compound in hexane.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 200 °C

      • Hold at 200 °C for 5 minutes

    • Detector Temperature (FID): 280 °C

  • Analysis: Inject the prepared standard solution and record the chromatogram.

  • Data Evaluation: Determine the retention time of the this compound peak and evaluate its symmetry (tailing factor).

Expected Results: Based on its boiling point and structure, the retention time of this compound is expected to be in the mid-range of the chromatogram under these conditions. The peak should be sharp and symmetrical.

Protocol 2: Quantitative Analysis using this compound as an Internal Standard

This protocol describes a general procedure for using this compound as an internal standard for the quantification of a target analyte (e.g., another alcohol like 1-hexanol).

Objective: To quantify the concentration of a target analyte in a sample using the internal standard method with this compound.

Materials:

  • This compound (Internal Standard, IS)

  • Target Analyte (e.g., 1-Hexanol)

  • Solvent (e.g., Dichloromethane (B109758), GC grade)

  • Volumetric flasks and pipettes

  • Autosampler vials with septa

Instrumentation:

  • Gas chromatograph with FID

  • GC column: DB-5 (or equivalent 5%-phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

Procedure:

  • Stock Solution Preparation:

    • Analyte Stock (e.g., 1-Hexanol): Prepare a 1 mg/mL stock solution in dichloromethane.

    • Internal Standard Stock: Prepare a 1 mg/mL stock solution of this compound in dichloromethane.

  • Calibration Standard Preparation:

    • Prepare a series of calibration standards containing increasing concentrations of the analyte (e.g., 10, 25, 50, 100, 200 µg/mL).

    • To each calibration standard, add a fixed concentration of the internal standard (e.g., 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh or measure the sample to be analyzed.

    • Dilute the sample with dichloromethane to a suitable volume.

    • Add the same fixed concentration of the internal standard (50 µg/mL) to the sample solution.

  • GC Conditions:

    • Inlet Temperature: 260 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Carrier Gas: Helium at 1.2 mL/min

    • Oven Program:

      • Initial temperature: 60 °C, hold for 1 minute

      • Ramp: 15 °C/min to 220 °C

      • Hold at 220 °C for 3 minutes

    • Detector Temperature (FID): 300 °C

  • Analysis and Calculation:

    • Inject all calibration standards and sample solutions.

    • For each injection, determine the peak areas of the analyte and the internal standard.

    • Calculate the response factor (RF) for each calibration standard:

      • RF = (Areaanalyte / Conc.analyte) / (AreaIS / Conc.IS)

    • Calculate the average RF from the calibration standards.

    • Calculate the concentration of the analyte in the sample:

      • Conc.analyte = (Areaanalyte / AreaIS) * (Conc.IS / Avg. RF)

Data Presentation

Clear and concise data presentation is crucial for the interpretation of results.

Table 1: Estimated Retention Times of this compound on Different GC Columns

GC Column (30 m x 0.25 mm ID, 0.25 µm)Stationary PhasePolarityEstimated Retention Time (min)
DB-1100% DimethylpolysiloxaneNon-Polar8 - 12
DB-55% Phenyl-methylpolysiloxaneLow Polarity9 - 13
DB-WAXPolyethylene Glycol (PEG)Polar12 - 18

Note: These are estimated retention times based on the compound's boiling point and typical GC conditions. Actual retention times will vary depending on the specific instrument and method parameters.

Table 2: Example Calibration Data for 1-Hexanol using this compound as Internal Standard

1-Hexanol Conc. (µg/mL)IS Conc. (µg/mL)1-Hexanol Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
105025,000120,0000.208
255063,000121,0000.521
5050125,000119,0001.050
10050255,000122,0002.090
20050510,000120,0004.250

Visualizations

Workflow for Internal Standard Selection

internal_standard_selection start Start: Need for Quantitative GC Analysis criteria Define Selection Criteria start->criteria search Search for Potential IS Candidates (e.g., this compound) criteria->search prop_eval Evaluate Physicochemical Properties (Volatility, Polarity, Reactivity) search->prop_eval method_dev Develop Preliminary GC Method prop_eval->method_dev resolution Check for Resolution from Analytes and Matrix method_dev->resolution response Evaluate Detector Response and Peak Shape resolution->response Good reject Reject Candidate, Re-evaluate Criteria resolution->reject Poor select Select this compound as IS response->select Acceptable response->reject Unacceptable

Caption: Logical workflow for selecting an internal standard for GC analysis.

Experimental Workflow for Quantitative Analysis

quantitative_analysis_workflow prep_stocks Prepare Analyte and IS Stock Solutions prep_cal Prepare Calibration Standards with IS prep_stocks->prep_cal prep_sample Prepare Sample with IS prep_stocks->prep_sample gc_analysis GC-FID Analysis prep_cal->gc_analysis prep_sample->gc_analysis peak_integration Peak Integration and Area Determination gc_analysis->peak_integration calibration_curve Generate Calibration Curve (Area Ratio vs. Conc. Ratio) peak_integration->calibration_curve quantification Quantify Analyte in Sample peak_integration->quantification calibration_curve->quantification report Report Results quantification->report

Caption: Experimental workflow for quantitative GC analysis using an internal standard.

Conclusion

This compound presents itself as a viable reference compound for gas chromatography, particularly as an internal standard for the analysis of other volatile organic compounds. Its stable, branched structure offers good chromatographic behavior on a variety of columns. The protocols and data presented herein provide a solid foundation for researchers and scientists to incorporate this compound into their analytical workflows. As with any analytical method, validation against specific matrices and analytes is essential to ensure accuracy and precision.

References

derivatization of 2,3,3-Trimethyl-2-pentanol for enhanced analysis

Author: BenchChem Technical Support Team. Date: December 2025

An and Protocol for the Derivatization of 2,3,3-Trimethyl-2-pentanol for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis.

Title: Enhanced Analysis of this compound via Silylation for Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction this compound is a tertiary alcohol characterized by significant steric hindrance around its hydroxyl group.[1] This structural feature poses challenges for direct analysis using gas chromatography (GC), often resulting in poor peak shape, low sensitivity, and thermal degradation.[2] Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties.[2] For alcohols, particularly in the context of GC analysis, silylation is a widely employed and effective derivatization technique.[2][3] This process involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, which increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance and detection.[2] This application note provides a detailed protocol for the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, followed by GC-MS analysis.

Principle of Silylation Silylation is the most prevalent derivatization method for GC analysis of compounds containing active hydrogen atoms, such as alcohols, phenols, and carboxylic acids.[2][3] The reaction displaces the active hydrogen with a non-polar trimethylsilyl (TMS) group. This modification has several benefits for GC analysis:

  • Increased Volatility: The replacement of the polar hydroxyl group with a non-polar TMS group reduces intermolecular hydrogen bonding, thereby lowering the boiling point and increasing the volatility of the compound.[2]

  • Enhanced Thermal Stability: The resulting silyl (B83357) ether is more thermally stable than the parent alcohol, minimizing on-column degradation.

  • Improved Peak Shape: By reducing the polarity of the analyte, interactions with the stationary phase and active sites within the GC system are minimized, resulting in sharper, more symmetrical peaks.

  • Characteristic Mass Spectra: The TMS derivative often produces a unique and predictable fragmentation pattern in mass spectrometry, aiding in structural confirmation.

The reaction for the silylation of this compound with BSTFA is shown below. While primary and secondary alcohols react readily, the steric hindrance of tertiary alcohols can slow the reaction, often necessitating the use of a catalyst like TMCS and elevated temperatures.[4]

derivatization_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_analysis Analysis A Pipette 100 µL of Standard or Sample into Vial B Add 100 µL of BSTFA + 1% TMCS A->B C Cap Vial Tightly and Vortex B->C D Heat at 70°C for 60 minutes C->D E Cool to Room Temperature D->E F Inject 1 µL into GC-MS E->F

References

Application Notes and Protocols for the Synthesis of Specialized Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthesis and properties of selected specialized surfactants, including Gemini (B1671429), pH-responsive, and thermally-responsive surfactants. Detailed experimental protocols for their synthesis and characterization are provided to guide researchers in their practical applications, particularly in the fields of drug delivery and nanomaterials.

Gemini Surfactants

Gemini surfactants are a unique class of surfactants characterized by two hydrophobic tails and two hydrophilic headgroups linked by a spacer group. This dimeric structure imparts superior physicochemical properties compared to their conventional monomeric counterparts, such as a significantly lower critical micelle concentration (CMC) and enhanced surface activity.[1] These properties make them highly effective in applications like gene delivery, solubilization of poorly soluble drugs, and as templates for nanoparticle synthesis.[2]

Quantitative Data of Representative Gemini Surfactants

The following table summarizes the critical micelle concentration (CMC) and the surface tension at the CMC (γcmc) for a selection of Gemini surfactants, highlighting the influence of their molecular structure on their performance.

Surfactant StructureSpacer GroupAlkyl Chain LengthCounterionCMC (mol/L)γcmc (mN/m)Reference
16-3-16-(CH₂)₃-C₁₆Br⁻9.0 x 10⁻⁵33.0[3]
12-3-12-(CH₂)₃-C₁₂Br⁻1.1 x 10⁻³35.0[3]
12-2-12-(CH₂)₂-C₁₂Br⁻1.5 x 10⁻³36.0[4]
C₁₂-s-C₁₂im-(CH₂)₂-C₁₂Br⁻1.12 x 10⁻³33.5[4]
C₁₂-s-C₁₂im-(CH₂)₄-C₁₂Br⁻8.13 x 10⁻⁴32.8[4]
C₁₂-s-C₁₂im-(CH₂)₆-C₁₂Br⁻6.31 x 10⁻⁴32.5[4]
Experimental Protocol: Synthesis of a Cationic Gemini Surfactant (16-3-16 type)

This protocol describes the synthesis of a 16-3-16 type cationic Gemini surfactant.[3]

Materials:

Procedure:

  • In a round-bottom flask, dissolve N,N-dimethylhexadecylamine (2 molar equivalents) in anhydrous acetone.

  • Add 1,3-dibromopropane (1 molar equivalent) to the solution with continuous stirring.

  • Reflux the reaction mixture for 24 hours.

  • After cooling, a white solid precipitate will form.

  • Filter the precipitate and wash it thoroughly with acetone.

  • Recrystallize the crude product from absolute ethanol to obtain the pure Gemini surfactant.

  • Confirm the structure of the synthesized surfactant using ¹H-NMR and FT-IR spectroscopy.

Synthesis_Workflow_Gemini Reactants N,N-dimethylhexadecylamine + 1,3-dibromopropane (in Acetone) Reaction Reflux (24 hours) Reactants->Reaction Precipitation Cooling & Precipitation Reaction->Precipitation Purification Filtration & Washing with Acetone Precipitation->Purification FinalProduct Recrystallization (Ethanol) Pure Gemini Surfactant Purification->FinalProduct

Caption: Synthetic workflow for a cationic Gemini surfactant.

Stimuli-Responsive Surfactants

Stimuli-responsive surfactants are "smart" molecules that can undergo reversible changes in their properties, such as self-assembly and surface activity, in response to external triggers like pH, temperature, or light.[5] This "on-off" switching capability is highly desirable for applications requiring controlled release of active ingredients, such as in drug delivery systems and advanced materials.[6]

pH-Responsive Surfactants

pH-responsive surfactants typically contain acidic or basic functional groups that can be protonated or deprotonated with changes in the environmental pH. This change in ionization state alters the hydrophilic-lipophilic balance (HLB) of the surfactant, leading to changes in its aggregation behavior.[7]

This protocol outlines the synthesis of a pH-responsive gemini amine-oxide surfactant.[7]

Materials:

Procedure:

  • Amidation: React the fatty acid methyl ester (0.22 mol) with N,N'-Bis(2-aminoethyl)-1,3-propanediamine (0.1 mol) to form the corresponding diamide (B1670390).

  • Methylation: Perform reductive methylation of the secondary amine groups of the diamide using formaldehyde and formic acid to obtain the tertiary amine precursor.

  • Oxidation: Dissolve the tertiary amine precursor in isopropanol and add hydrogen peroxide (30%) dropwise while maintaining the temperature at 60-70°C. Stir the mixture for several hours to yield the final amine-oxide surfactant.

  • Purify the product by recrystallization.

  • Characterize the final product using spectroscopic techniques.

Synthesis_pH_Responsive Start Fatty Acid Methyl Ester + N,N'-Bis(2-aminoethyl)-1,3-propanediamine Amidation Amidation Start->Amidation Diamide Diamide Intermediate Amidation->Diamide Methylation Reductive Methylation (Formaldehyde, Formic Acid) Diamide->Methylation TertiaryAmine Tertiary Amine Precursor Methylation->TertiaryAmine Oxidation Oxidation (H₂O₂, Isopropanol) TertiaryAmine->Oxidation FinalProduct pH-Responsive Amine-Oxide Gemini Surfactant Oxidation->FinalProduct

Caption: Synthesis of a pH-responsive Gemini amine-oxide surfactant.

Thermally-Responsive Surfactants

Thermally-responsive surfactants often incorporate polymers that exhibit a lower critical solution temperature (LCST). Below the LCST, the polymer is soluble and the surfactant is active. Above the LCST, the polymer becomes insoluble, leading to a change in the surfactant's properties and aggregation behavior.[8]

This protocol details the synthesis of a thermo-responsive block copolymer surfactant using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[8]

Materials:

  • Oligo(ethylene glycol) methyl ether methacrylate (B99206) (EG₄MA) (thermo-responsive monomer)

  • Butyl methacrylate (hydrophobic monomer)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPA) (RAFT agent)

  • 4,4'-Azobis(4-cyanovaleric acid) (ACVA) (initiator)

  • Ethanol

  • V-50 (initiator for emulsion polymerization)

  • Deionized water

Procedure:

  • Synthesis of Macro-CTA:

    • Synthesize the thermo-responsive block (macro-chain transfer agent, macro-CTA) by RAFT polymerization of EG₄MA using CPA as the RAFT agent and ACVA as the initiator in ethanol.

    • The degree of polymerization can be controlled by adjusting the monomer-to-RAFT agent ratio.

  • Chain Extension via Emulsion Polymerization:

    • Perform the chain extension of the macro-CTA with butyl methacrylate via RAFT emulsion polymerization in deionized water using V-50 as the initiator.

    • For example, mix butyl methacrylate, the macro-CTA, and V-50 in water.

    • Purge the mixture with nitrogen and then heat to 50°C for 24 hours.

  • Characterize the resulting block copolymer for its molecular weight, composition, and thermo-responsive behavior (cloud point).

Synthesis_Thermo_Responsive cluster_step1 Step 1: Macro-CTA Synthesis cluster_step2 Step 2: Chain Extension Monomer1 EG₄MA Monomer RAFT_Polymerization RAFT Polymerization (in Ethanol) Monomer1->RAFT_Polymerization RAFT_Agent CPA (RAFT Agent) RAFT_Agent->RAFT_Polymerization Initiator1 ACVA (Initiator) Initiator1->RAFT_Polymerization Macro_CTA Thermo-responsive Macro-CTA RAFT_Polymerization->Macro_CTA Macro_CTA_input Macro-CTA Monomer2 Butyl Methacrylate Emulsion_Polymerization Emulsion Polymerization (in Water) Monomer2->Emulsion_Polymerization Initiator2 V-50 (Initiator) Initiator2->Emulsion_Polymerization Final_Surfactant Thermo-Responsive Block Copolymer Surfactant Emulsion_Polymerization->Final_Surfactant Macro_CTA_input->Emulsion_Polymerization Drug_Delivery_Pathway cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment (Acidic pH) cluster_cell Target Cell Micelle_Stable Drug-Loaded Micelle (Stable) Micelle_Destabilized Micelle Destabilization Micelle_Stable->Micelle_Destabilized EPR Effect Drug_Release Drug Release Micelle_Destabilized->Drug_Release Low pH Trigger Cellular_Uptake Cellular Uptake Drug_Release->Cellular_Uptake Therapeutic_Effect Therapeutic Effect Cellular_Uptake->Therapeutic_Effect

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,3-Trimethyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,3-trimethyl-2-pentanol. The primary focus is on the prevalent synthetic route: the Grignard reaction between 3,3-dimethyl-2-pentanone (B1585287) and a methylmagnesium halide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Inactive Grignard Reagent - Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Ethereal solvents must be anhydrous. - Magnesium Activation: The magnesium turnings may have an oxide layer. Activate by gently crushing them, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane (B42909) to initiate the reaction. - Fresh Reagents: Use freshly prepared or recently purchased Grignard reagent. Methylmagnesium halides (iodide, bromide, or chloride) are commercially available.
Side Reactions - Enolization of Ketone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of 3,3-dimethyl-2-pentanone, especially given the steric hindrance at the carbonyl carbon. This is a common issue with sterically hindered ketones. To minimize this, add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition. - Reduction of Ketone: Bulky Grignard reagents can reduce sterically hindered ketones to the corresponding secondary alcohol (3,3-dimethyl-2-pentanol). While methyl Grignard is not particularly bulky, this can still be a minor side reaction. Low-temperature addition can help mitigate this. - Wurtz Coupling: The Grignard reagent can couple with any unreacted methyl halide. Ensure the methyl halide is added slowly to the magnesium during the Grignard reagent preparation.
Incomplete Reaction - Reaction Time and Temperature: After the addition of the ketone, allow the reaction to warm to room temperature and stir for a sufficient period (e.g., 1-2 hours) to ensure completion. Gentle refluxing can sometimes be employed, but this may also promote side reactions. - Stoichiometry: Use a slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents) to ensure the complete conversion of the ketone.

Problem 2: Difficulty in Product Purification

Possible Cause Troubleshooting Steps
Formation of Emulsions during Workup - Careful Quenching: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium (B1175870) chloride. This is generally preferred over water or strong acids to minimize the formation of magnesium hydroxide (B78521) emulsions. - Brine Wash: After extraction, wash the combined organic layers with brine (saturated NaCl solution) to help break up emulsions.
Co-distillation of Impurities - Fractional Distillation: Due to the potential for side products with similar boiling points, simple distillation may be insufficient. Use a fractionating column to carefully separate the product from unreacted ketone and any alcohol byproducts. - Azeotropic Removal of Water: Ensure the crude product is thoroughly dried with a drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before distillation to prevent the formation of azeotropes.
Presence of Unreacted Starting Material - Chromatography: If distillation does not provide the desired purity, column chromatography (e.g., using silica (B1680970) gel with a hexane/ethyl acetate (B1210297) eluent system) can be effective for removing polar impurities and unreacted ketone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Grignard reaction. This involves the reaction of 3,3-dimethyl-2-pentanone with a methyl Grignard reagent, such as methylmagnesium iodide or methylmagnesium bromide.

Q2: Why is steric hindrance a major challenge in this synthesis?

A2: The carbonyl carbon of 3,3-dimethyl-2-pentanone is sterically hindered by the adjacent bulky tert-butyl group. This steric hindrance can slow down the desired nucleophilic attack of the Grignard reagent and promote competing side reactions like enolization, where the Grignard reagent acts as a base and removes a proton from the alpha-carbon of the ketone.

Q3: How can I confirm the formation and purity of my this compound product?

A3: Product formation and purity can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show characteristic peaks for the trimethylpentanol structure and can be used to identify impurities.

  • Infrared (IR) Spectroscopy: The disappearance of the ketone carbonyl peak (around 1715 cm⁻¹) and the appearance of a broad hydroxyl (-OH) peak (around 3200-3600 cm⁻¹) are indicative of product formation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the product and identify any volatile byproducts.

Q4: What are the expected byproducts in this Grignard reaction?

A4: Besides unreacted starting materials, potential byproducts include:

  • 3,3-Dimethyl-2-pentanol: From the reduction of the ketone.

  • Ethane: From the reaction of the methyl Grignard reagent with any trace amounts of water.

  • Higher molecular weight hydrocarbons: From Wurtz coupling reactions.

Data Presentation

The following table summarizes illustrative data for the synthesis of this compound via the Grignard reaction. Note that actual yields may vary based on specific experimental conditions and the purity of reagents.

Reaction Conditions Starting Ketone Grignard Reagent Theoretical Yield (%) Typical Purity (after distillation, %) Key Side Products
0 °C to RT, 2h3,3-Dimethyl-2-pentanoneMethylmagnesium Iodide (1.2 eq)75-85>95Unreacted ketone, 3,3-dimethyl-2-pentanol
Reflux in THF, 1h3,3-Dimethyl-2-pentanoneMethylmagnesium Bromide (1.5 eq)60-70~90Increased enolization and reduction products

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and available reagents.

Materials:

  • Magnesium turnings

  • Iodomethane (B122720) (or bromomethane)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • 3,3-Dimethyl-2-pentanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexane and Ethyl Acetate (for chromatography, if needed)

Procedure:

Part A: Preparation of Methylmagnesium Iodide

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

  • Add a solution of iodomethane (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel.

  • Add a few drops of the iodomethane solution to the magnesium. If the reaction does not start (indicated by bubbling and a cloudy appearance), gently warm the flask or add a small crystal of iodine.

  • Once the reaction initiates, add the remaining iodomethane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with 3,3-Dimethyl-2-pentanone

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve 3,3-dimethyl-2-pentanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the ketone solution dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

Part C: Workup and Purification

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully pour the reaction mixture into a beaker containing a stirred, cold, saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Combine all organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.

Mandatory Visualization

Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Workup and Purification reagent_prep Methyl Halide + Mg in Anhydrous Ether grignard Methylmagnesium Halide reagent_prep->grignard alkoxide Magnesium Alkoxide Intermediate grignard->alkoxide ketone 3,3-Dimethyl-2-pentanone ketone->alkoxide Nucleophilic Attack at 0 °C quench Quench with aq. NH4Cl alkoxide->quench extraction Solvent Extraction quench->extraction drying Drying extraction->drying purification Fractional Distillation / Chromatography drying->purification product This compound (Final Product) purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Workflow cluster_grignard Grignard Reagent Issues cluster_conditions Reaction Condition Optimization cluster_side_reactions Minimizing Side Reactions start Low Yield of this compound check_grignard Check Grignard Reagent Activity start->check_grignard check_conditions Review Reaction Conditions start->check_conditions check_side_reactions Investigate Side Reactions start->check_side_reactions anhydrous Ensure Anhydrous Conditions check_grignard->anhydrous activation Activate Magnesium check_grignard->activation fresh_reagent Use Fresh Reagent check_grignard->fresh_reagent temp_control Low Temperature Addition (0 °C) check_conditions->temp_control stirring Adequate Stirring check_conditions->stirring time Sufficient Reaction Time check_conditions->time enolization Slow Ketone Addition to Minimize Enolization check_side_reactions->enolization reduction Low Temperature to Disfavor Reduction check_side_reactions->reduction solution Improved Yield fresh_reagent->solution temp_control->solution enolization->solution

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

Technical Support Center: Overcoming Steric Hindrance in Reactions with 2,3,3-Trimethyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3,3-Trimethyl-2-pentanol. This highly branched tertiary alcohol presents unique challenges due to its significant steric hindrance. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you successfully navigate your experiments.

General FAQs for this compound

Q1: Why are standard reactions often unsuccessful with this compound?

A1: this compound is a tertiary alcohol with bulky methyl and ethyl groups surrounding the hydroxyl group. This steric bulk physically blocks the approach of reagents to the reactive center, which can prevent or significantly slow down reactions that proceed through common mechanisms like SN2.[1] For reactions involving carbocation intermediates (SN1, E1), the steric strain can influence product distribution and lead to rearrangements.[2][3]

Q2: What are the main competing reactions to be aware of?

A2: For substitution reactions, the primary competing reaction is elimination, especially under basic or heated acidic conditions.[1] Due to the tertiary nature of the alcohol, it readily forms a stable carbocation, which can easily lose a proton to form an alkene (E1 mechanism).[4] Carbocation rearrangements are also a significant possibility, leading to a mixture of products with different carbon skeletons.[5][6]

Troubleshooting Guide 1: Esterification

Esterification of the sterically hindered hydroxyl group in this compound is challenging. Standard Fischer esterification (acid catalyst, heat) is often low-yielding due to competing elimination reactions.[7][8]

Esterification FAQs

Q3: My Fischer esterification of this compound is giving me a low yield and a mixture of products. What is happening?

A3: The harsh conditions (strong acid, high heat) required for Fischer esterification with a hindered alcohol are likely promoting acid-catalyzed dehydration (elimination) to form alkenes.[4][9] The tertiary carbocation intermediate may also be undergoing rearrangement, leading to isomeric byproducts.[2][3]

Q4: What are the recommended methods for esterifying this compound?

A4: For sterically demanding alcohols, modern coupling methods that operate under mild conditions are highly recommended. The two most effective methods are the Steglich Esterification and the Yamaguchi Esterification .[10][11] These methods use activating agents to make the carboxylic acid more reactive, allowing the hindered alcohol to attack under gentle conditions.[12][13]

Decision Workflow for Esterification

Start Esterification of This compound Acid_Sensitive Are starting materials acid-sensitive? Start->Acid_Sensitive Method_Choice Choose a Method Acid_Sensitive->Method_Choice No Steglich Steglich Esterification (Mild, Good for Acid-Labile Substrates) Acid_Sensitive->Steglich Yes Yamaguchi Yamaguchi Esterification (High Yield, Mild) Method_Choice->Yamaguchi Highest Yield Needed Method_Choice->Steglich General Purpose Fischer Fischer Esterification (Avoid if possible) Method_Choice->Fischer Only Option Available (Expect Low Yield)

Caption: Decision workflow for selecting an esterification method.

Quantitative Data: Comparison of Esterification Methods for Hindered Alcohols
MethodReagentsCatalystSolventTemperatureTypical YieldKey Advantages
Steglich Carboxylic Acid, DCC or EDCDMAP (catalytic)DCM, THFRoom TempGood to HighMild conditions, good for acid-labile substrates.[7][12]
Yamaguchi Carboxylic Acid, 2,4,6-Trichlorobenzoyl chlorideDMAP (stoichiometric)Toluene, THFRoom TempHigh to ExcellentExcellent yields for highly hindered substrates.[11][13]
Fischer Carboxylic Acid, Alcohol (as solvent)H₂SO₄, TsOHExcess AlcoholRefluxLow to ModerateSimple reagents, but often fails for hindered cases.[8]
Experimental Protocols

Protocol 1: General Procedure for Steglich Esterification

  • To a solution of the carboxylic acid (1.0 eq), this compound (1.2 eq), and 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM dropwise.

  • Remove the ice bath and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC/MS.

  • Upon completion, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[12][14]

Protocol 2: General Procedure for Yamaguchi Esterification

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (B128534) (1.1 eq).

  • Add 2,4,6-trichlorobenzoyl chloride (1.05 eq) and stir at room temperature for 1-2 hours to form the mixed anhydride (B1165640).

  • In a separate flask, dissolve this compound (1.5 eq) and DMAP (3.0 eq) in anhydrous toluene.

  • Add the solution of the mixed anhydride to the alcohol/DMAP solution via cannula.

  • Stir at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or GC/MS.

  • Quench the reaction with saturated NaHCO₃ solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.[11][13][15]

Troubleshooting Guide 2: Ether Synthesis

Synthesizing ethers from this compound is complicated by the low reactivity of the tertiary center towards SN2 reactions and the propensity for elimination.

Ether Synthesis FAQs

Q5: Can I use the Williamson ether synthesis with this compound?

A5: A standard Williamson synthesis where you convert the alcohol to an alkyl halide and react it with an alkoxide will fail, as the tertiary halide will undergo E2 elimination.[16] However, a modified approach is viable: deprotonate this compound to form its alkoxide, and then react this bulky nucleophile with a primary alkyl halide (e.g., iodomethane, iodoethane).[16][17]

Q6: I tried an acid-catalyzed reaction between this compound and another alcohol to make an ether, but I only isolated alkenes. Why?

A6: Acid-catalyzed dehydration of tertiary alcohols to form alkenes is a very facile and often unavoidable side reaction that dominates over intermolecular ether formation.[16] This method is generally only suitable for producing symmetrical ethers from primary alcohols.

Q7: Is the Mitsunobu reaction a good option for synthesizing ethers from this alcohol?

A7: The Mitsunobu reaction can be used, but its success with highly hindered alcohols is variable.[18] Standard conditions may result in low yields or require extended reaction times and elevated temperatures.[19] Using modified reagents or protocols, such as those employing 4-nitrobenzoic acid for inversions, may improve outcomes.[18]

Troubleshooting Flowchart for Ether Synthesis

Start Ether Synthesis Attempt Problem Problem Encountered Start->Problem No_Reaction No Reaction / Low Conversion Problem->No_Reaction Low Yield Elimination Alkene is Major Product Problem->Elimination Wrong Product Sol_No_Reaction Solution: - Increase temperature - Increase reaction time - Use more reactive primary halide - Check base effectiveness No_Reaction->Sol_No_Reaction Sol_Elimination Solution: - Use less hindered primary halide - Avoid high temperatures - Use non-basic conditions if possible (e.g., Mitsunobu) Elimination->Sol_Elimination

Caption: Troubleshooting common issues in ether synthesis.

Experimental Protocols

Protocol 3: Modified Williamson Ether Synthesis

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and this compound (1.0 eq).

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Add the primary alkyl halide (e.g., iodomethane, 1.5 eq) dropwise.

  • Heat the reaction to reflux and monitor by TLC or GC/MS. The reaction may require 12-48 hours.

  • Cool to room temperature and carefully quench the reaction by the slow addition of water.

  • Extract the mixture with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography or distillation.

Troubleshooting Guide 3: Dehydration and Rearrangements

Dehydration is a common and often desired reaction for tertiary alcohols. However, controlling the product distribution and preventing unwanted rearrangements can be a challenge.

Dehydration & Rearrangement FAQs

Q8: What are the expected products from the acid-catalyzed dehydration of this compound?

A8: Dehydration proceeds via an E1 mechanism, forming a tertiary carbocation at C2. Loss of a proton from an adjacent carbon will lead to a mixture of alkenes. The major product is typically the most substituted (and therefore most stable) alkene, according to Zaitsev's rule.[20] However, the initial carbocation can also undergo a 1,2-methyl or 1,2-hydride shift to form a different, potentially more stable, carbocation, leading to rearranged alkene products.[2][6]

Q9: How can I minimize rearrangements during dehydration?

A9: While completely avoiding rearrangements in E1 reactions can be difficult, using less aggressive dehydrating agents and milder conditions may help. Reagents like phosphorus oxychloride (POCl₃) in pyridine (B92270) can promote E2-like elimination, which is less prone to carbocation rearrangements, although this works best for secondary alcohols.[21]

Mechanism of Potential Rearrangement

cluster_0 Dehydration & Rearrangement Pathway Alcohol This compound Protonation Protonation (H+) Alcohol->Protonation Oxonium Oxonium Ion Protonation->Oxonium Loss_H2O Loss of H₂O Oxonium->Loss_H2O Carbocation1 Initial 3° Carbocation Loss_H2O->Carbocation1 Rearrangement 1,2-Hydride Shift Carbocation1->Rearrangement Elimination1 Elimination (-H+) Carbocation1->Elimination1 Carbocation2 Rearranged 3° Carbocation Rearrangement->Carbocation2 Elimination2 Elimination (-H+) Carbocation2->Elimination2 Product1 Non-Rearranged Alkene (Zaitsev Product) Elimination1->Product1 Product2 Rearranged Alkene Elimination2->Product2

Caption: Potential carbocation rearrangement during dehydration.

References

preventing elimination side reactions during tertiary alcohol esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of esterifying tertiary alcohols while minimizing undesired elimination side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the esterification of tertiary alcohols more challenging than that of primary or secondary alcohols?

A1: The primary challenge in the esterification of tertiary alcohols is their increased susceptibility to elimination reactions (E1 mechanism) under acidic conditions. The tertiary carbocation intermediate that can form is highly stabilized, making dehydration to an alkene a competing and often major reaction pathway. Additionally, the steric hindrance around the hydroxyl group of a tertiary alcohol can significantly slow down the rate of the desired esterification reaction.

Q2: What are the major side reactions to be aware of during the esterification of tertiary alcohols?

A2: The main side reaction is the acid-catalyzed dehydration of the tertiary alcohol to form an alkene.[1] Under certain conditions, particularly with carbodiimide-based coupling agents like in the Steglich esterification, the formation of an N-acylurea byproduct can also occur.[2] This happens when the activated carboxylic acid rearranges before it can react with the sterically hindered alcohol.

Q3: Which esterification methods are recommended for tertiary alcohols to avoid elimination?

A3: Milder, non-acidic methods are highly recommended. The Steglich esterification and the Yamaguchi esterification are two of the most effective methods for this purpose.[2][3] These methods activate the carboxylic acid under neutral or basic conditions, thereby avoiding the formation of a carbocation intermediate from the tertiary alcohol and minimizing the risk of elimination.

Recommended Esterification Protocols for Tertiary Alcohols

Below are detailed experimental protocols for the two most recommended methods for esterifying tertiary alcohols.

Protocol 1: Steglich Esterification

The Steglich esterification is a mild method that uses a carbodiimide (B86325) coupling agent (like DCC or EDC) and a nucleophilic catalyst (DMAP) to facilitate the ester formation at room temperature.[4]

Experimental Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the tertiary alcohol (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Catalyst Addition: Add 4-(dimethylamino)pyridine (DMAP) (0.1 - 0.2 eq) to the solution and stir until it is fully dissolved.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU and wash the precipitate with a small amount of cold DCM.

    • Combine the filtrate and washings.

    • Wash the organic layer sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Yamaguchi Esterification

The Yamaguchi esterification is another mild and effective method, particularly useful for sterically hindered alcohols and the synthesis of macrolactones. It involves the formation of a mixed anhydride (B1165640) which then reacts with the alcohol.[5][6]

Experimental Procedure:

  • Mixed Anhydride Formation:

    • To a solution of the carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (B128534) (Et₃N) (1.1 eq).

    • To this solution, add 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) (1.0 eq) dropwise at room temperature.

    • Stir the mixture for 1-2 hours. A precipitate of triethylamine hydrochloride will form.

  • Esterification:

    • In a separate flask, dissolve the tertiary alcohol (1.2 eq) and DMAP (3.0 eq) in anhydrous toluene.

    • Filter the mixed anhydride solution from the first step to remove the triethylamine hydrochloride and add the filtrate to the alcohol-DMAP solution.

    • Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Esterification Methods

The following table summarizes typical yields and the extent of elimination side product formation for different esterification methods with a model tertiary alcohol, tert-butanol.

Esterification MethodTypical Ester Yield (%)Elimination Byproduct (%)Key Conditions
Fischer Esterification < 10%> 90%H₂SO₄ (cat.), heat
Steglich Esterification 75-90%< 5%DCC, DMAP, DCM, 0°C to RT
Yamaguchi Esterification 80-95%< 3%2,4,6-trichlorobenzoyl chloride, Et₃N, DMAP, Toluene, RT

Note: Yields are approximate and can vary depending on the specific substrates and reaction conditions.

Troubleshooting Guides

Problem 1: Low or no ester formation with significant recovery of starting material.

  • Possible Cause: Incomplete activation of the carboxylic acid, especially with sterically hindered substrates.

  • Suggested Solution:

    • For Steglich esterification, ensure that your DCC and DMAP are of high purity and that the reaction is conducted under strictly anhydrous conditions.[1]

    • For Yamaguchi esterification, allow sufficient time for the mixed anhydride to form before adding the alcohol solution.

    • Consider increasing the equivalents of the coupling agent and DMAP slightly.

Problem 2: Significant formation of an alkene byproduct.

  • Possible Cause: The reaction conditions are still too harsh, leading to E1 elimination.

  • Suggested Solution:

    • If using Steglich or Yamaguchi esterification, ensure the reaction is carried out at or below room temperature. Avoid any heating.

    • In the case of Steglich esterification, adding the DCC solution at 0°C and allowing the reaction to proceed at this temperature for a longer duration can sometimes suppress elimination.

    • Ensure that no adventitious acid is present in the reaction mixture.

Problem 3: Formation of a white precipitate that is difficult to filter (in Steglich esterification).

  • Possible Cause: This is the dicyclohexylurea (DCU) byproduct, which is expected.[1]

  • Suggested Solution:

    • Cooling the reaction mixture in an ice bath before filtration can help to further precipitate the DCU.

    • Washing the crude product with a minimal amount of a solvent in which the DCU is poorly soluble (e.g., cold DCM or diethyl ether) can aid in its removal.

Problem 4: Formation of an unknown byproduct with a similar polarity to the desired ester.

  • Possible Cause: In Steglich esterification, this could be the N-acylurea byproduct.[2]

  • Suggested Solution:

    • This side reaction is more likely with highly hindered alcohols and when the reaction is slow.

    • Ensure that DMAP is present in a sufficient catalytic amount, as it helps to accelerate the desired reaction with the alcohol.[7]

    • Running the reaction at a lower temperature, even if it requires a longer reaction time, can sometimes disfavor the rearrangement to the N-acylurea.

Visualizations

Reaction Pathway: E1 Elimination of a Tertiary Alcohol

E1_Elimination Tert_Alcohol Tertiary Alcohol Protonated_Alcohol Protonated Alcohol Tert_Alcohol->Protonated_Alcohol + H+ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H2O (slow) Alkene Alkene Carbocation->Alkene - H+ (fast)

Caption: The E1 elimination pathway for a tertiary alcohol.

Experimental Workflow: Selecting an Esterification Method

Esterification_Workflow Start Start: Esterify a Tertiary Alcohol Check_Sensitivity Is the alcohol or acid sensitive to harsh conditions? Start->Check_Sensitivity Fischer Avoid Fischer Esterification Check_Sensitivity->Fischer Yes Mild_Methods Choose a mild method: Steglich or Yamaguchi Check_Sensitivity->Mild_Methods No Fischer->Mild_Methods Check_Steric_Hindrance Is the alcohol or acid extremely sterically hindered? Mild_Methods->Check_Steric_Hindrance Steglich Steglich Esterification Check_Steric_Hindrance->Steglich No Yamaguchi Yamaguchi Esterification (often better for high hindrance) Check_Steric_Hindrance->Yamaguchi Yes End Proceed with chosen method Steglich->End Yamaguchi->End

Caption: Decision workflow for selecting a suitable esterification method.

Troubleshooting Logic: Low Ester Yield

Troubleshooting_Yield Start Low Ester Yield Analyze_Byproducts Analyze byproducts (TLC, NMR) Start->Analyze_Byproducts High_Alkene High concentration of alkene? Analyze_Byproducts->High_Alkene Yes High_SM High concentration of starting material? Analyze_Byproducts->High_SM No Reduce_Temp Reduce reaction temperature High_Alkene->Reduce_Temp Unknown_Byproduct Unknown byproduct present? High_SM->Unknown_Byproduct No Check_Reagents Check reagent purity and anhydrous conditions High_SM->Check_Reagents Check_N_Acylurea Consider N-acylurea formation. Increase DMAP, lower temperature. Unknown_Byproduct->Check_N_Acylurea Yes End Re-run experiment Unknown_Byproduct->End No Reduce_Temp->End Check_Reagents->End Check_N_Acylurea->End

Caption: A logical workflow for troubleshooting low ester yields.

References

Technical Support Center: High-Yield Purification of Branched Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the high-yield purification of branched alcohols. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying branched alcohols?

A1: The purification of branched alcohols, particularly tertiary and sterically hindered secondary alcohols, presents several unique challenges compared to their linear counterparts. These include:

  • Similar Polarity to Impurities: Byproducts from synthesis often have polarities very close to the target branched alcohol, making separation by chromatography or recrystallization difficult.

  • Steric Hindrance: The bulky nature of branched alkyl groups can hinder the interaction of the hydroxyl group with chromatographic stationary phases, affecting separation efficiency.[1]

  • Low Melting Points and "Oiling Out": Many branched alcohols are low-melting solids or oils, which can make recrystallization challenging as they may "oil out" instead of forming crystals.

  • Azeotrope Formation: Branched alcohols can form azeotropes with water or organic solvents, making complete purification by distillation difficult.

  • Thermal Instability: Tertiary alcohols are prone to elimination (dehydration) at elevated temperatures, which can be a significant issue during distillation.

Q2: Which purification technique is best for my branched alcohol?

A2: The optimal purification technique depends on the physical state, thermal stability, and impurity profile of your branched alcohol.

  • For solid branched alcohols: Recrystallization is often the most straightforward and cost-effective method.[2][3]

  • For liquid branched alcohols with boiling points that differ by more than 25-70°C from impurities: Fractional distillation is a suitable choice.[4][5][6][7]

  • For complex mixtures, thermally sensitive compounds, or when high purity is essential: Flash column chromatography is generally the preferred method.

Q3: My branched alcohol is a liquid at room temperature. Can I still use a crystallization-based purification method?

A3: Yes, in some cases. If the alcohol has a melting point near or slightly above room temperature, cooling the solution in an ice or dry ice bath may induce crystallization. Alternatively, derivatization of the alcohol to a solid ester (e.g., a benzoate (B1203000) or p-nitrobenzoate) followed by recrystallization and subsequent hydrolysis back to the alcohol can be an effective strategy.

Troubleshooting Guides

Recrystallization

Problem: My branched alcohol "oils out" instead of crystallizing.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of your compound. The cooling process is too rapid, or the solution is too concentrated.

  • Solution:

    • Change Solvent: Select a solvent with a lower boiling point.

    • Use a Solvent System: Add a "poor" solvent dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the "good" solvent to redissolve the oil and allow it to cool slowly.

    • Slow Cooling: Ensure the flask is well-insulated to slow the cooling rate, which encourages crystal lattice formation instead of oiling.

    • Lower Concentration: Add more of the hot solvent to decrease the saturation of the solution.

Problem: Poor or no crystal formation upon cooling.

  • Possible Cause: The solution is not sufficiently supersaturated.

  • Solution:

    • Induce Crystallization: Scratch the inside of the flask with a glass rod at the meniscus to create a surface for nucleation. Add a seed crystal of the pure compound if available.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and increase the concentration.

    • Cool to a Lower Temperature: Use an ice-water or ice-salt bath to further decrease the solubility of your compound.

Problem: Low recovery of the purified alcohol.

  • Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Efficient Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

    • Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.

Fractional Distillation

Problem: The temperature at the still head is fluctuating.

  • Possible Cause: The heating rate is inconsistent, or the distillation column is not properly insulated.

  • Solution:

    • Consistent Heating: Use a heating mantle with a stirrer or an oil bath for uniform heat distribution.

    • Insulate the Column: Wrap the distillation column with glass wool or aluminum foil to maintain a proper temperature gradient.[6]

Problem: Poor separation of the branched alcohol from impurities.

  • Possible Cause: The fractionating column has insufficient theoretical plates for the separation. The distillation rate is too fast.

  • Solution:

    • Use a More Efficient Column: Employ a longer Vigreux or packed column (e.g., with Raschig rings) to increase the number of theoretical plates.

    • Slow the Distillation Rate: A slower distillation rate allows for more vaporization-condensation cycles, leading to better separation.[6]

Problem: The product is decomposing in the distillation pot.

  • Possible Cause: The boiling point of the branched alcohol is too high, leading to thermal degradation (especially for tertiary alcohols).

  • Solution:

    • Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point of the alcohol.

Flash Column Chromatography

Problem: The branched alcohol is eluting with the solvent front (low retention).

  • Possible Cause: The eluent is too polar.

  • Solution:

Problem: Poor separation between the branched alcohol and an impurity.

  • Possible Cause: The solvent system does not provide adequate resolution.

  • Solution:

    • Optimize Solvent System: Systematically test different solvent systems using thin-layer chromatography (TLC) to find an eluent that provides a good separation (ΔRf > 0.2).

    • Try a Different Stationary Phase: If separation on silica (B1680970) gel is poor, consider using a different stationary phase such as alumina (B75360) (neutral or basic) or a bonded phase like diol.

Problem: The product appears to be degrading on the column.

  • Possible Cause: The branched alcohol is sensitive to the acidic nature of the silica gel.

  • Solution:

    • Neutralize the Silica: Add a small amount of a base, such as triethylamine (B128534) (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.

    • Use a Deactivated Stationary Phase: Employ neutral alumina or a different bonded phase that is less acidic.

Data Presentation

Branched AlcoholPurification MethodPurityYieldReference
1-Adamantanol (B105290)Not specified≥99.5%>95%[8]
3-Amino-1-adamantanolRecrystallization99.0%86%[9]
2-Methylbutanol & 3-MethylbutanolFractional Distillation>99%>98%[10]

Experimental Protocols

Protocol 1: Recrystallization of a Solid Branched Alcohol (e.g., 1-Adamantanol)
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude 1-adamantanol in various solvents (e.g., ethanol, methanol, hexane, ethyl acetate). A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude 1-adamantanol in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Fractional Distillation of a Liquid Branched Alcohol (e.g., 2-Methyl-2-butanol)
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask. Ensure all joints are properly sealed. Place a stir bar in the distillation flask.

  • Charging the Flask: Add the crude 2-methyl-2-butanol (B152257) to the distillation flask, being careful not to fill it more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle or oil bath.

  • Distillation: As the mixture heats, a ring of condensate will rise through the column. Adjust the heating rate to maintain a slow, steady distillation rate (approximately 1-2 drops per second).

  • Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of the pure 2-methyl-2-butanol (102 °C).

  • Completion: Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.

Protocol 3: Flash Column Chromatography of a Branched Alcohol
  • Solvent System Selection: Use TLC to determine an appropriate solvent system. A good system will give the target compound an Rf of approximately 0.2-0.3 and show good separation from impurities.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude branched alcohol in a minimal amount of a suitable solvent. Carefully add the sample solution to the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (using compressed air or a pump) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

experimental_workflow cluster_start Start: Crude Branched Alcohol cluster_decision Initial Assessment cluster_recrystallization Recrystallization Pathway cluster_distillation Distillation Pathway cluster_chromatography Chromatography Pathway start Crude Product is_solid Is the alcohol a solid? start->is_solid recrystallize Perform Recrystallization is_solid->recrystallize Yes boiling_point Boiling points differ >25°C? is_solid->boiling_point No (Liquid) pure_solid Pure Solid Alcohol recrystallize->pure_solid fractional_distill Fractional Distillation boiling_point->fractional_distill Yes chromatography Flash Chromatography boiling_point->chromatography No pure_liquid Pure Liquid Alcohol fractional_distill->pure_liquid pure_product Pure Alcohol chromatography->pure_product

Caption: Decision workflow for selecting a purification technique.

troubleshooting_recrystallization start Recrystallization Attempt outcome Observe Outcome start->outcome oiling_out Product 'Oils Out' outcome->oiling_out Oiling no_crystals No Crystals Form outcome->no_crystals No Formation low_yield Low Yield outcome->low_yield Low Recovery success Pure Crystals outcome->success Success solution1 Change to lower boiling point solvent Use mixed-solvent system Cool slowly oiling_out->solution1 solution2 Induce crystallization (scratch/seed) Reduce solvent volume Cool to lower temperature no_crystals->solution2 solution3 Use minimum hot solvent Ensure thorough cooling Wash with ice-cold solvent low_yield->solution3

Caption: Troubleshooting guide for common recrystallization issues.

References

optimizing reaction conditions to increase 2,3,3-Trimethyl-2-pentanol yield

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of 2,3,3-trimethyl-2-pentanol. It offers troubleshooting advice, frequently asked questions, and detailed protocols to help optimize reaction conditions and maximize product yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound, a tertiary alcohol, is through the Grignard reaction.[1][2][3] This involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide or methylmagnesium iodide) to the carbonyl carbon of 3,3-dimethyl-2-butanone, also known as pinacolone (B1678379).[4] Subsequent acidic workup protonates the intermediate alkoxide to yield the final product.

Q2: Why are anhydrous (dry) conditions absolutely critical for a successful Grignard reaction?

A2: Grignard reagents are potent nucleophiles but also very strong bases. They will react readily with any protic substance, including water from atmospheric moisture, solvents, or contaminated glassware. This reaction protonates the Grignard reagent, converting it into an unreactive alkane and thereby reducing the yield of the desired alcohol. Therefore, all glassware must be rigorously dried (e.g., flame- or oven-dried), and anhydrous solvents must be used throughout the procedure.

Q3: My Grignard reaction is difficult to initiate. What are the common causes and solutions?

A3: Failure to initiate is a frequent issue in Grignard synthesis. The primary causes are:

  • Passivated Magnesium Surface: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction. To activate the magnesium, you can gently crush the turnings in a mortar and pestle to expose a fresh surface, or add a small crystal of iodine, which will etch the oxide layer. The disappearance of the iodine's purple color is a good indicator that the reaction has started.

  • Presence of Moisture: As detailed in Q2, even trace amounts of water can quench the reaction. Ensure all components of the reaction setup are scrupulously dry.

  • Low Reactant Concentration: Sometimes, adding a small portion of the alkyl halide neat (without solvent) directly to the magnesium can create a localized high concentration that helps to start the reaction. Gentle warming with a heat gun can also be applied, but with extreme caution due to the flammability of ether solvents.

Q4: What are the primary side reactions that can lower the yield of this compound?

A4: The synthesis of this compound is susceptible to several side reactions, particularly because pinacolone is a sterically hindered ketone:

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate. This is a significant competing reaction with sterically hindered ketones. Upon workup, the enolate is simply protonated back to the starting ketone, reducing the overall yield.[1][5][6]

  • Reduction: If the Grignard reagent contains β-hydrogens (which is not the case for methyl Grignard), it can reduce the ketone to a secondary alcohol. This is less of a concern for this specific synthesis.[1][6]

  • Wurtz Coupling: The Grignard reagent can react with unreacted methyl halide, forming ethane (B1197151). This side reaction consumes the Grignard reagent, lowering its effective concentration.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Grignard reagent failed to form (see FAQ Q3).2. Significant moisture present in the reaction.3. Inefficient work-up or product loss during extraction.1. Ensure magnesium is activated and all reagents/glassware are anhydrous.2. Use freshly distilled anhydrous solvents.3. Perform extractions carefully and ensure complete transfer of the organic layer.
Significant Recovery of Starting Ketone (Pinacolone) The primary cause is enolization , where the Grignard reagent acts as a base instead of a nucleophile.[1][6] This is common with sterically hindered ketones.- Lower the reaction temperature during the addition of the ketone (e.g., to 0 °C or below) to favor nucleophilic addition.- Consider using an additive like cerium(III) chloride (CeCl₃), which is known to enhance the nucleophilicity of Grignard reagents and suppress enolization.
Presence of a High-Boiling, Non-Polar Impurity This is likely due to Wurtz coupling , resulting in the formation of ethane (which would evaporate) and potentially other coupled products if impurities are present in the alkyl halide.- Add the methyl halide slowly and dropwise during the formation of the Grignard reagent to maintain a low concentration.- Ensure efficient stirring to promote reaction with the magnesium surface over coupling.
Formation of an Unidentified Secondary Alcohol This indicates a reduction reaction. While unlikely with methylmagnesium bromide, it could occur if a different Grignard reagent with β-hydrogens was used inadvertently.- Verify the identity and purity of the Grignard reagent.- Stick to methylmagnesium bromide or iodide for this synthesis as they lack β-hydrogens.

Data Presentation

Optimizing the reaction conditions is key to maximizing the yield. The following table summarizes how different parameters can influence the outcome of the Grignard reaction with sterically hindered ketones. Note that specific yield data for this compound is not widely published, so these are general guidelines based on analogous reactions.

Parameter Condition Effect on Yield Rationale
Temperature Low (e.g., 0 °C)Generally Increases YieldFavors nucleophilic addition over side reactions like enolization, which often have higher activation energies.[6]
High (e.g., Reflux)Generally Decreases YieldCan increase the rate of side reactions, particularly enolization and Wurtz coupling.
Reagent Ratio 1.1 - 1.5 eq. GrignardOptimalA slight excess of the Grignard reagent ensures complete consumption of the limiting ketone.
> 2.0 eq. GrignardMay Decrease PurityA large excess can lead to more side products and complicates the work-up procedure.
Solvent Diethyl EtherGoodStandard solvent, but its low boiling point can make temperature control challenging.
Tetrahydrofuran (B95107) (THF)Often PreferredHigher boiling point allows for better temperature control. Its Lewis basicity can also help stabilize the Grignard reagent.
Addition Rate Slow, DropwiseIncreases YieldMaintains a low concentration of the added reagent, which helps to control the exothermic nature of the reaction and minimizes side reactions like Wurtz coupling.[6]
RapidDecreases YieldCan lead to localized overheating, promoting side reactions and potentially causing a runaway reaction.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol details the synthesis of this compound from 3,3-dimethyl-2-butanone (pinacolone) and methylmagnesium bromide.

Materials:

  • Magnesium turnings (1.1 equivalents)

  • Methyl bromide or iodide (1.1 equivalents)

  • 3,3-Dimethyl-2-butanone (Pinacolone) (1.0 equivalent)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Small iodine crystal (for activation)

Equipment:

  • Three-neck round-bottom flask, flame-dried

  • Reflux condenser with drying tube (containing CaCl₂ or CaSO₄)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Ice-water bath

  • Separatory funnel

Procedure:

Part 1: Preparation of Methylmagnesium Bromide (Grignard Reagent)

  • Setup: Assemble the flame-dried three-neck flask with the reflux condenser, dropping funnel, and a glass stopper under a positive pressure of an inert gas like nitrogen or argon.

  • Magnesium Activation: Place the magnesium turnings (1.1 eq.) and a single crystal of iodine into the flask.

  • Initiation: Add a small amount of anhydrous ether to just cover the magnesium. In the dropping funnel, prepare a solution of methyl bromide (1.1 eq.) in anhydrous ether. Add about 10% of this solution to the flask. The reaction should initiate, as evidenced by bubbling and the fading of the iodine color. If it does not start, gently warm the flask.

  • Formation: Once the reaction begins, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part 2: Reaction with 3,3-Dimethyl-2-butanone 5. Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. 6. Ketone Addition: Dissolve 3,3-dimethyl-2-butanone (1.0 eq.) in anhydrous ether and place it in the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C throughout the addition. 7. Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for at least one hour.

Part 3: Work-up and Purification 8. Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent. This will form a white precipitate of magnesium salts. 9. Extraction: Transfer the entire mixture to a separatory funnel. Separate the organic (ether) layer. Extract the aqueous layer two more times with diethyl ether. 10. Washing and Drying: Combine all the organic layers and wash them once with brine. Dry the combined organic phase over anhydrous magnesium sulfate. 11. Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator. 12. Purification: Purify the crude this compound by fractional distillation to obtain the pure product.

Visualizations

Reaction_Mechanism Reaction Mechanism for this compound Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Ketone 3,3-Dimethyl-2-butanone (Pinacolone) Alkoxide Magnesium Alkoxide Intermediate Ketone->Alkoxide 1. Nucleophilic Attack in Ether/THF Grignard Methylmagnesium Bromide (CH₃MgBr) Grignard->Alkoxide Alcohol This compound Alkoxide->Alcohol 2. Acidic Workup (e.g., NH₄Cl/H₂O)

Caption: Reaction pathway for the Grignard synthesis of this compound.

Experimental_Workflow Experimental Workflow prep 1. Prepare Grignard Reagent (CH₃MgBr in Ether/THF) reaction 2. Add Ketone Dropwise at 0 °C (Pinacolone in Ether/THF) prep->reaction stir 3. Stir at Room Temperature reaction->stir quench 4. Quench with aq. NH₄Cl at 0 °C stir->quench extract 5. Extract with Ether quench->extract dry 6. Dry Organic Layer (e.g., MgSO₄) extract->dry isolate 7. Isolate by Solvent Evaporation dry->isolate purify 8. Purify by Distillation isolate->purify

Caption: Step-by-step experimental workflow for the synthesis and purification.

Troubleshooting_Guide Troubleshooting Low Yield start Low Yield of This compound check_ketone Is starting ketone (pinacolone) recovered? start->check_ketone enolization High Probability of Enolization check_ketone->enolization Yes check_impurity Is a non-polar, high-boiling impurity present? check_ketone->check_impurity No solution_enolization Solution: - Lower reaction temperature (≤ 0 °C) - Add CeCl₃ as an additive enolization->solution_enolization wurtz Wurtz Coupling Side Reaction check_impurity->wurtz Yes other Other Issues: - Wet reagents/glassware - Inactive Mg - Loss during workup check_impurity->other No solution_wurtz Solution: - Slow, dropwise addition of CH₃Br - Ensure efficient stirring wurtz->solution_wurtz

Caption: A decision tree for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Chromatographic Separation of 2,3,3-Trimethyl-2-pentanol from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 2,3,3-Trimethyl-2-pentanol and its isomers. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during gas chromatography (GC) experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound from its isomers by Gas Chromatography (GC)?

A1: The separation of this compound from its structural isomers is challenging due to their similar physicochemical properties. Isomers of C8 alcohols often have very close boiling points and polarities, leading to co-elution on standard GC columns. This compound, being a tertiary alcohol, is also prone to peak tailing and on-column degradation, which can further complicate analysis.

Q2: What is the expected elution order of C8 alcohol isomers on a non-polar GC column?

A2: On a non-polar stationary phase, such as a DB-5ms, compounds generally elute in order of increasing boiling point. Branched isomers tend to have lower boiling points than their straight-chain counterparts. Therefore, highly branched alcohols like this compound are expected to elute earlier than less branched or linear C8 alcohols.

Q3: Can derivatization improve the peak shape of this compound?

A3: Yes, derivatization, particularly silylation, can significantly improve the peak shape for tertiary alcohols.[1] This process replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. This reduces the alcohol's polarity and its potential for hydrogen bonding with active sites in the GC system, resulting in more symmetrical peaks and reduced tailing.

Q4: What type of GC column is best suited for separating C8 alcohol isomers?

A4: The choice of column is critical. For general analysis, a non-polar column (e.g., 5% phenyl-methylpolysiloxane) can separate isomers based on boiling point differences. For isomers with very similar boiling points, a more polar stationary phase (e.g., polyethylene (B3416737) glycol or WAX-type columns) may provide better selectivity by exploiting differences in polarity and hydrogen bonding potential.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My peak for this compound is showing significant tailing. What are the possible causes and solutions?

A: Peak tailing for tertiary alcohols is a common issue. Here are the likely causes and how to address them:

  • Active Sites: The hydroxyl group can interact with active silanol (B1196071) groups in the inlet liner or on the column itself, causing tailing.[1]

    • Solution: Use a deactivated inlet liner. If the problem persists, trim the first 10-20 cm from the front of the column to remove accumulated active sites.[2]

  • Column Contamination: Non-volatile residues from previous injections can create active sites.

    • Solution: Bake out the column at a high temperature (within its specified limits). If tailing continues, solvent rinsing the column may be necessary.[3]

  • Inadequate Temperature: If the injector or detector temperature is too low, it can lead to peak tailing.

    • Solution: Ensure injector and detector temperatures are optimized for the analysis of C8 alcohols (typically around 250 °C).

Q: I'm observing peak fronting for my target analyte. What could be the cause?

A: Peak fronting is most commonly caused by column overload.[1]

  • Solution: Reduce the injection volume or dilute your sample. Using a column with a thicker stationary phase film can also increase its sample capacity.[2]

Issue 2: Co-elution or Poor Resolution of Isomers

Q: I am unable to separate this compound from a closely related isomer. How can I improve the resolution?

A: Improving the resolution between closely eluting isomers requires optimizing several chromatographic parameters:

  • Temperature Program: A slow temperature ramp (e.g., 5-10°C/min) can enhance separation. A lower initial oven temperature can also improve the resolution of early-eluting peaks.

  • Stationary Phase: If optimizing the temperature program on a non-polar column is insufficient, switching to a more polar stationary phase (e.g., a WAX column) may provide the necessary selectivity to resolve the isomers.

  • Column Length: Increasing the column length can improve resolution, but it will also increase analysis time. Doubling the column length increases resolution by about 40%.

Issue 3: Analyte Degradation

Q: I suspect that this compound is degrading in the GC system, leading to extra peaks and poor quantification. How can I prevent this?

A: Tertiary alcohols can be thermally labile and may degrade in a hot GC inlet.[1]

  • Solution: Lower the inlet temperature. Start at a lower temperature (e.g., 200°C) and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation. Using a deactivated inlet liner is also crucial to prevent catalytic degradation.

Data Presentation

The separation of C8 alcohol isomers is highly dependent on their boiling points, especially on non-polar columns. The following table provides the boiling points for this compound and some of its isomers.

Compound NameStructureBoiling Point (°C)
This compoundTertiary Alcohol~145-150
2,3-Dimethyl-3-hexanolTertiary Alcohol~155-160
2,2-Dimethyl-3-hexanolSecondary Alcohol~160-165
1-OctanolPrimary Alcohol195

Note: Boiling points are approximate and can vary with pressure. Data compiled from various chemical databases.[4]

Experimental Protocols

The following is a model protocol for the GC-MS analysis of this compound and its isomers. This method may require optimization for your specific instrumentation and sample matrix.

Objective: To separate and identify this compound from its C8 alcohol isomers.

Instrumentation and Materials:

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Capillary GC Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • High-purity helium carrier gas

  • Sample: A mixture of C8 alcohol isomers, including this compound, dissolved in a suitable solvent (e.g., dichloromethane (B109758) or methanol).

GC-MS Method Parameters:

ParameterRecommended Condition
Inlet
Inlet Temperature250°C
Injection ModeSplit (e.g., 50:1 ratio)
Injection Volume1 µL
Column
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature Program
Initial Temperature60°C
Initial Hold Time2 minutes
Ramp Rate10°C/min
Final Temperature240°C
Final Hold Time5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-200
Ion Source Temperature230°C
Quadrupole Temperature150°C

Visualizations

Below are diagrams illustrating key workflows and relationships in the chromatographic separation process.

GC_Troubleshooting_Workflow start Start: Poor Separation of Isomers check_peak_shape Assess Peak Shape start->check_peak_shape check_resolution Assess Resolution start->check_resolution tailing Peak Tailing? check_peak_shape->tailing coelution Co-elution? check_resolution->coelution fronting Peak Fronting? tailing->fronting No active_sites Check for Active Sites: - Use deactivated liner - Trim column tailing->active_sites Yes end End: Improved Separation tailing->end No fronting->coelution No overload Column Overload: - Reduce injection volume - Dilute sample fronting->overload Yes fronting->end No optimize_temp Optimize Temperature Program: - Lower initial temp - Slower ramp rate coelution->optimize_temp Yes coelution->end No active_sites->end overload->end change_column Change Stationary Phase: - Consider a polar column (e.g., WAX) optimize_temp->change_column Still unresolved optimize_temp->end Resolved change_column->end

Troubleshooting workflow for isomer separation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (1 mg/mL in Dichloromethane) prep_standards Prepare Calibration Standards prep_stock->prep_standards add_is Add Internal Standard (Optional) prep_standards->add_is inject Inject 1 µL into GC-MS add_is->inject separate Separation on DB-5ms Column inject->separate ionize Ionization & Fragmentation (EI) separate->ionize mass_analyze Mass Analysis (m/z 40-200) ionize->mass_analyze get_tic Obtain Total Ion Chromatogram (TIC) mass_analyze->get_tic get_ms Extract Mass Spectrum for Each Peak get_tic->get_ms compare_lib Compare with Spectral Libraries (e.g., NIST) get_ms->compare_lib analyze_fragments Analyze Key Fragment Ions for Isomer ID compare_lib->analyze_fragments

Generalized workflow for C8 alcohol isomer analysis.

References

Technical Support Center: Improving Selectivity in Catalytic Transformations of 2,3,3-Trimethyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the catalytic transformations of 2,3,3-trimethyl-2-pentanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimentation, with a focus on improving reaction selectivity.

I. Troubleshooting Guide

This section addresses common issues encountered during the catalytic dehydration and oxidation of this compound.

Dehydration Reactions

Q1: My dehydration of this compound is producing a mixture of alkene isomers. How can I improve the selectivity towards the thermodynamically more stable product (2,3,3-trimethyl-2-pentene)?

A1: The formation of multiple alkene isomers is a common challenge in the acid-catalyzed dehydration of tertiary alcohols, which typically proceeds via an E1 mechanism involving a carbocation intermediate. To favor the formation of the more substituted and thermodynamically stable Zaitsev product (2,3,3-trimethyl-2-pentene), consider the following strategies:

  • Choice of Acid Catalyst: Strong, non-nucleophilic acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are commonly used. Phosphoric acid is often preferred as it is less oxidizing than sulfuric acid, which can lead to charring and side product formation.

  • Temperature Control: Higher reaction temperatures generally favor elimination over substitution. However, excessively high temperatures can lead to less selective reactions and potential side reactions. A systematic study of the reaction temperature is recommended to find the optimal balance for selectivity.

  • Reaction Time: Monitor the reaction progress over time. Prolonged reaction times may lead to isomerization of the desired product or other side reactions.

Q2: I am observing unexpected rearranged alkene products in my dehydration reaction. How can I suppress these carbocation rearrangements?

A2: Carbocation rearrangements are a known issue in E1 reactions of alcohols, leading to a loss of selectivity. To minimize or eliminate rearrangements, you can switch to a reaction that proceeds through an E2 mechanism, which does not involve a free carbocation intermediate.

  • Use of Phosphorus Oxychloride (POCl₃) in Pyridine (B92270): This reagent system converts the hydroxyl group into a good leaving group in situ, followed by an E2 elimination promoted by the pyridine base. This method is highly effective in preventing carbocation rearrangements.[1][2]

Q3: I want to selectively synthesize the less substituted alkene (2,3,3-trimethyl-1-pentene). How can I achieve this?

A3: While the Zaitsev product is thermodynamically favored, formation of the Hofmann (less substituted) product can be promoted under specific conditions, although it is challenging for tertiary alcohols.

  • Sterically Hindered Bases: In E2 reactions, the use of a bulky, sterically hindered base can favor the abstraction of the more accessible proton, leading to the Hofmann product. For the dehydration of this compound using the POCl₃/pyridine method, the steric hindrance around the internal β-hydrogens might naturally lead to a higher proportion of the terminal alkene.[2]

Oxidation Reactions

Q1: I am trying to oxidize this compound, but I am not observing any reaction with common oxidizing agents like chromic acid or PCC. Why is this happening?

A1: Tertiary alcohols, such as this compound, are generally resistant to oxidation under standard conditions.[3][4] This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it. Typical oxidation mechanisms for primary and secondary alcohols involve the removal of this hydrogen, which is not possible for tertiary alcohols without breaking a carbon-carbon bond.[5][6][7]

Q2: Are there any catalytic methods to achieve the oxidation of a tertiary alcohol like this compound?

A2: While direct oxidation to a ketone is not feasible without C-C bond cleavage, specialized catalytic systems can be employed for other transformations. For instance, certain ruthenium-based catalysts have been shown to be effective for the aerobic oxidation of a variety of alcohols, including sterically hindered ones.[8][9] However, for a tertiary alcohol, the reaction would likely lead to oxidative cleavage of a C-C bond rather than formation of a simple ketone. Research in this area is ongoing, and consulting recent literature for novel catalytic systems is recommended.

II. Frequently Asked Questions (FAQs)

Dehydration

Q: What is the expected major product in the acid-catalyzed dehydration of this compound?

A: The major product is expected to be 2,3,3-trimethyl-2-pentene , the more substituted and thermodynamically more stable alkene, according to Zaitsev's rule. The other likely product is 2,3,3-trimethyl-1-pentene .

Q: What is the mechanism of acid-catalyzed dehydration of this compound?

A: The reaction proceeds through an E1 (Elimination, Unimolecular) mechanism. The steps are:

  • Protonation of the hydroxyl group by the acid catalyst to form a good leaving group (water).

  • Loss of the water molecule to form a tertiary carbocation.

  • Deprotonation of an adjacent carbon by a weak base (e.g., water or the conjugate base of the acid) to form the alkene.

Q: Can I use a heterogeneous catalyst for the dehydration of this compound?

A: Yes, solid acid catalysts such as zeolites or alumina (B75360) can be used for the vapor-phase dehydration of alcohols. These can offer advantages in terms of catalyst separation and reusability. The selectivity will depend on the catalyst's pore structure and acidity.

Oxidation

Q: Can I use Pyridinium Chlorochromate (PCC) to oxidize this compound?

A: No, PCC is a mild oxidizing agent that is effective for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. It will not oxidize a tertiary alcohol like this compound under normal conditions.[3][10][11][12][13]

Q: What are the potential products of forcing the oxidation of this compound?

A: Under harsh oxidative conditions that can cleave carbon-carbon bonds, a mixture of smaller ketones and carboxylic acids would be expected. The specific product distribution would be difficult to control and would depend on the oxidant and reaction conditions used.

III. Data Presentation

Table 1: Predicted Product Distribution in the Dehydration of this compound under Various Catalytic Conditions.

Catalyst/ReagentTemperature (°C)Major ProductMinor ProductExpected Selectivity (Major:Minor)Notes
Conc. H₂SO₄50-1002,3,3-trimethyl-2-pentene2,3,3-trimethyl-1-pentene>90:10Follows Zaitsev's rule; potential for side reactions at higher temperatures.
Conc. H₃PO₄100-1502,3,3-trimethyl-2-pentene2,3,3-trimethyl-1-pentene~90:10Cleaner reaction than with H₂SO₄.
POCl₃, Pyridine0-252,3,3-trimethyl-2-pentene2,3,3-trimethyl-1-pentene~80:20E2 mechanism, avoids carbocation rearrangements. The ratio can be influenced by steric factors.[1][2]
Al₂O₃ (vapor phase)250-3502,3,3-trimethyl-2-pentene2,3,3-trimethyl-1-penteneVariableSelectivity depends on catalyst properties and contact time.

Note: The quantitative data in this table is extrapolated from general principles of tertiary alcohol dehydration and data for structurally similar alcohols, as specific literature data for this compound is limited.

IV. Experimental Protocols

Protocol 1: Dehydration of this compound using Phosphoric Acid

Objective: To synthesize 2,3,3-trimethyl-2-pentene with high selectivity.

Materials:

  • This compound

  • 85% Phosphoric acid (H₃PO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add this compound and 85% phosphoric acid in a 1:0.3 molar ratio.

  • Set up a simple distillation apparatus.

  • Heat the reaction mixture gently. The alkene products will co-distill with water.

  • Collect the distillate in a flask cooled in an ice bath.

  • Transfer the distillate to a separatory funnel and wash with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the product by fractional distillation.

  • Analyze the product distribution using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Dehydration of this compound using POCl₃ and Pyridine

Objective: To synthesize alkenes while avoiding carbocation rearrangements.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 equivalents) to the cooled solution with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding it to ice-cold 1 M HCl.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Analyze the product distribution using GC-MS.

V. Visualizations

Dehydration_Pathways This compound This compound Protonated Alcohol Protonated Alcohol This compound->Protonated Alcohol + H+ Tertiary Carbocation Tertiary Carbocation Protonated Alcohol->Tertiary Carbocation - H2O 2,3,3-Trimethyl-2-pentene (Zaitsev) 2,3,3-Trimethyl-2-pentene (Zaitsev) Tertiary Carbocation->2,3,3-Trimethyl-2-pentene (Zaitsev) - H+ (more stable) 2,3,3-Trimethyl-1-pentene (Hofmann) 2,3,3-Trimethyl-1-pentene (Hofmann) Tertiary Carbocation->2,3,3-Trimethyl-1-pentene (Hofmann) - H+ (less stable)

Caption: E1 Dehydration Pathway of this compound.

Troubleshooting_Selectivity cluster_dehydration Dehydration Troubleshooting cluster_oxidation Oxidation Troubleshooting Problem_LowSelectivity Low Selectivity (Mixture of Alkenes) Solution_E1 Optimize E1 Conditions: - Use H3PO4 - Control Temperature Problem_LowSelectivity->Solution_E1 Solution_E2 Switch to E2 Mechanism: - Use POCl3/Pyridine Problem_Rearrangement Rearranged Products Observed Problem_Rearrangement->Solution_E2 Problem_NoReaction No Reaction with Standard Oxidants Reason Tertiary alcohol lacks α-hydrogen Problem_NoReaction->Reason Alternative Consider C-C cleavage or novel catalysts Reason->Alternative

Caption: Troubleshooting Logic for Selectivity Issues.

References

Technical Support Center: Controlling Carbocation Rearrangements in 2,3,3-Trimethyl-2-pentanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,3,3-trimethyl-2-pentanol and encountering challenges with carbocation rearrangements during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the reaction of this compound, particularly in acid-catalyzed dehydration and substitution reactions.

Q1: My reaction is producing a complex mixture of unexpected alkene isomers instead of the desired product. How can I control the product distribution?

A1: The formation of multiple alkene isomers is a common issue arising from carbocation rearrangements. The initially formed tertiary carbocation can undergo a 1,2-methyl shift to form a more stable tertiary carbocation, leading to a variety of alkene products. To control the product distribution, consider the following:

  • Reaction Conditions: The choice of acid catalyst and temperature significantly impacts the extent of rearrangement. Stronger acids and higher temperatures tend to favor rearrangement products.[1][2][3][4]

  • Alternative Reagents: To avoid carbocation formation altogether, consider using reagents that promote an E2 elimination pathway. A common and effective method is the use of phosphorus oxychloride (POCl₃) in pyridine.[5][6][7][8][9] This method typically yields the Zaitsev product (the most substituted alkene) without rearrangement.[6]

Illustrative Product Distribution under Different Dehydration Conditions:

Catalyst/ReagentTemperature (°C)Expected Major Product(s)Expected Minor Product(s)Rearrangement Observed
Conc. H₂SO₄1002,3-dimethyl-2-pentene2,3-dimethyl-1-pentene, 3,3-dimethyl-2-pentene (E/Z)Yes
85% H₃PO₄1202,3-dimethyl-2-pentene2,3-dimethyl-1-pentene, 3,3-dimethyl-2-pentene (E/Z)Yes
POCl₃, Pyridine0-252,3,3-trimethyl-1-penteneNoneNo

Disclaimer: The data in this table is illustrative and based on general principles of organic chemistry. Actual yields may vary depending on specific experimental conditions.

Q2: I am observing the formation of an unexpected tetrasubstituted alkene. What is the mechanism for its formation?

A2: The formation of a tetrasubstituted alkene, such as 2,3-dimethyl-2-pentene, is a strong indication of a carbocation rearrangement. The likely mechanism is a Wagner-Meerwein rearrangement.[10]

G cluster_0 Reaction Pathway Start This compound Protonation Protonation of -OH Start->Protonation + H⁺ Carbocation1 Initial Tertiary Carbocation Protonation->Carbocation1 - H₂O Rearrangement 1,2-Methyl Shift Carbocation1->Rearrangement Deprotonation1 Deprotonation Carbocation1->Deprotonation1 Carbocation2 Rearranged Tertiary Carbocation Rearrangement->Carbocation2 Deprotonation2 Deprotonation Carbocation2->Deprotonation2 Product1 Mixture of Alkenes (without rearrangement) Deprotonation1->Product1 Product2 2,3-Dimethyl-2-pentene (rearranged product) Deprotonation2->Product2 G cluster_0 Troubleshooting Logic Start Unexpected Product Mixture? Yes Rearrangement Likely Start->Yes Yes No Proceed with Analysis Start->No No Control Need to Control Rearrangement? Yes->Control Desired_Product Desired Product Obtained No->Desired_Product E1_Control Modify E1 Conditions (Lower Temp, Weaker Acid) Control->E1_Control Yes, fine-tune E2_Switch Switch to E2 Conditions (POCl₃/Pyridine) Control->E2_Switch Yes, avoid completely E1_Control->Desired_Product E2_Switch->Desired_Product

References

developing a robust protocol for high-yield 2,3,3-trimethyl-2-pentyl ester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: High-Yield 2,3,3-Trimethyl-2-Pentyl Ester Synthesis

Welcome to the technical support center for the robust synthesis of 2,3,3-trimethyl-2-pentyl esters. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges in the synthesis of sterically hindered tertiary esters.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of 2,3,3-trimethyl-2-pentyl esters challenging, resulting in low yields?

The primary challenge is the significant steric hindrance around the hydroxyl group of the tertiary alcohol, 2,3,3-trimethyl-2-pentanol. This bulkiness impedes the nucleophilic attack of the alcohol on the carboxylic acid's carbonyl carbon. Furthermore, standard acid-catalyzed methods like Fischer esterification are prone to promoting a competing elimination (dehydration) reaction, which forms the corresponding alkene as a major byproduct.[1][2][3]

Q2: My Fischer esterification attempt produced an alkene instead of the desired ester. What happened?

Under the acidic and heated conditions of Fischer esterification, the tertiary alcohol (this compound) readily undergoes an E1 elimination reaction. The hydroxyl group is protonated, forming a good leaving group (water), which departs to generate a stable tertiary carbocation.[2] This carbocation is more likely to lose a proton from an adjacent carbon to form an alkene than to be attacked by the weakly nucleophilic carboxylic acid, especially given the steric hindrance.[1][2]

Q3: What are the most effective methods for synthesizing highly hindered tertiary esters like this one?

For sterically hindered tertiary alcohols, it is crucial to avoid strongly acidic conditions and high temperatures. The most reliable method involves activating the carboxylic acid first. Converting the carboxylic acid to a more reactive derivative, such as an acid chloride or acid anhydride , allows the reaction with the tertiary alcohol to proceed under milder, often base-catalyzed, conditions.[1][4] The Steglich esterification, which uses coupling agents like DCC or EDC, is another effective, albeit more complex, alternative for sensitive substrates.[5][6]

Q4: How can I effectively purify my final 2,3,3-trimethyl-2-pentyl ester product?

Purification typically involves several steps. First, a workup is needed to remove unreacted reagents and catalysts. This usually involves washing the reaction mixture with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any remaining acid, followed by washing with water or brine.[7][8] The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate. Final purification is best achieved by vacuum distillation or column chromatography on silica (B1680970) gel to separate the ester from any non-polar alkene byproducts and other impurities.[6][8][9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 2,3,3-trimethyl-2-pentyl esters.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inappropriate Reaction Method: Using standard Fischer esterification.[1][4] 2. Water in Reaction: Presence of water can hydrolyze the activated carboxylic acid derivative or, in equilibrium reactions, shift the balance to the reactants.[3][5] 3. Insufficient Activation: The carboxylic acid was not fully converted to its more reactive form (e.g., acid chloride).1. Switch to the acid chloride method with a non-nucleophilic base (e.g., pyridine). 2. Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and reagents. Consider adding molecular sieves.[10] 3. Use a slight excess of the chlorinating agent (e.g., thionyl chloride) and ensure the reaction goes to completion before adding the alcohol.
Major Byproduct Detected (Alkene) 1. Acidic Conditions: Use of a strong acid catalyst (e.g., H₂SO₄).[2] 2. High Reaction Temperature: Heat promotes the E1 elimination pathway.1. Avoid strong acids. Use a base like pyridine (B92270) or triethylamine (B128534) to catalyze the reaction and neutralize the HCl byproduct from the acid chloride method. 2. Run the reaction at a lower temperature (e.g., 0 °C to room temperature).
Product Decomposes During Distillation 1. High Boiling Point: The ester may require high temperatures to distill at atmospheric pressure, leading to decomposition. 2. Residual Acid: Trace amounts of acid can catalyze decomposition at high temperatures.1. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[8] 2. Ensure the crude product is thoroughly washed with a base (e.g., NaHCO₃ solution) and dried before distillation.
Difficult Purification 1. Similar Polarity of Product and Byproduct: The ester and alkene byproduct may have similar retention factors (Rf) in chromatography.1. Optimize the solvent system for column chromatography. A low-polarity eluent system (e.g., hexane (B92381) with a very small percentage of ethyl acetate) should provide better separation. 2. If separation is still poor, consider an alternative synthesis route that minimizes byproduct formation.

Comparative Data on Esterification Methods

The table below summarizes typical reaction conditions for synthesizing esters from tertiary alcohols. Yields are estimates based on analogous sterically hindered systems.

Parameter Fischer Esterification Acid Chloride Method Steglich Esterification
Reactants Carboxylic Acid, Tertiary AlcoholAcid Chloride, Tertiary AlcoholCarboxylic Acid, Tertiary Alcohol
Key Reagent/Catalyst Strong Acid (e.g., H₂SO₄)Pyridine or other non-nucleophilic baseDCC/EDC, DMAP
Typical Solvent Excess Alcohol or TolueneDichloromethane (B109758) (DCM), Diethyl EtherDichloromethane (DCM)
Temperature Reflux (High)0 °C to Room Temperature (Low-Moderate)Room Temperature (Mild)
Reaction Time 12-24 hours1-6 hours4-12 hours
Typical Yield (Hindered) Very Low (<10%), often 0%Good to High (60-90%)Good to High (70-95%)
Primary Byproduct Alkene (Elimination)Pyridinium Hydrochloride (Salt)Dicyclohexylurea (DCU)
Advantages Inexpensive reagents.High yield, fast, avoids elimination.Very mild conditions, high yield.
Disadvantages Fails for tertiary alcohols.[4]Requires synthesis of acid chloride.Expensive reagents, byproduct removal can be difficult.[6]

Experimental Protocols

Protocol 1: Recommended High-Yield Synthesis via Acid Chloride Method

This protocol is the recommended pathway for synthesizing 2,3,3-trimethyl-2-pentyl esters. It proceeds in two main stages: formation of the acid chloride, followed by reaction with the tertiary alcohol.

Stage A: Acid Chloride Formation

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube, add the desired carboxylic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 1.2 eq) dropwise at room temperature. A few drops of anhydrous N,N-dimethylformamide (DMF) can be added as a catalyst.

  • Gently heat the mixture to reflux (approx. 70-80 °C) for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.

  • Remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude acid chloride is typically used directly in the next step.

Stage B: Esterification

  • Dissolve the crude acid chloride from Stage A in anhydrous dichloromethane (DCM) or diethyl ether in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of this compound (1.1 eq) and anhydrous pyridine (1.5 eq) in anhydrous DCM.

  • Add the alcohol/pyridine solution dropwise to the cooled acid chloride solution with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove any unreacted acid), and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude ester via vacuum distillation or flash column chromatography.

Visualizations: Workflows and Reaction Pathways

Troubleshooting Logic for Low Yield

This diagram outlines the decision-making process when encountering low yields in the synthesis.

TroubleshootingWorkflow start Start Synthesis check_yield Low Yield Encountered? start->check_yield analyze Analyze Crude Product (NMR, GC-MS) check_yield->analyze Yes purify Purify Product check_yield->purify No alkene_present Alkene Byproduct Present? analyze->alkene_present fischer_used Was Fischer Method Used? alkene_present->fischer_used Yes optimize Optimize Conditions: - Lower Temperature - Anhydrous Conditions alkene_present->optimize No switch_method Switch to Acid Chloride or Steglich Method fischer_used->switch_method Yes fischer_used->optimize No switch_method->start optimize->start end High-Yield Ester purify->end

Caption: Troubleshooting workflow for low-yield ester synthesis.

Competing Reaction Pathways in Acidic Conditions

This diagram illustrates the competition between the desired esterification (SN1-like) and the problematic elimination (E1) for a tertiary alcohol.

CompetingPathways cluster_main Acid-Catalyzed Reaction of R₃C-OH TertiaryAlcohol Tertiary Alcohol (this compound) Protonation Protonated Alcohol (R₃C-OH₂⁺) TertiaryAlcohol->Protonation + H⁺ Carbocation Tertiary Carbocation (R₃C⁺) Protonation->Carbocation - H₂O (Rate-determining step) Ester Desired Ester Carbocation->Ester + R'COOH (Nucleophilic Attack) SLOW due to steric hindrance Alkene Alkene Byproduct Carbocation->Alkene - H⁺ (Elimination) FAST

Caption: Esterification vs. Elimination pathways for tertiary alcohols.

High-Yield Synthesis Experimental Workflow

This diagram shows the recommended step-by-step experimental workflow.

ExperimentalWorkflow start Carboxylic Acid + SOCl₂ acid_chloride Form Acid Chloride start->acid_chloride reaction Combine at 0°C, then warm to RT acid_chloride->reaction alcohol_prep Prepare Alcohol + Pyridine Solution alcohol_prep->reaction workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) reaction->workup dry Dry with Na₂SO₄ workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Vacuum Distillation or Chromatography) concentrate->purify product Pure 2,3,3-Trimethyl-2-Pentyl Ester purify->product

Caption: Recommended workflow for high-yield ester synthesis.

References

stability studies of 2,3,3-trimethyl-2-pentyl esters under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting and troubleshooting stability studies of 2,3,3-trimethyl-2-pentyl esters under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected hydrolysis mechanisms for a sterically hindered tertiary ester like 2,3,3-trimethyl-2-pentyl acetate (B1210297) under acidic and basic conditions?

A1: Due to the significant steric hindrance around the carbonyl group and the tertiary nature of the alcohol moiety, 2,3,3-trimethyl-2-pentyl esters are expected to follow specific hydrolysis pathways:

  • Acidic Conditions: The hydrolysis is anticipated to proceed via a unimolecular AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism.[1][2] This pathway involves protonation of the carbonyl oxygen, followed by the departure of the stable tertiary carbocation (2,3,3-trimethyl-2-pentyl cation). This carbocation is then captured by water to form the corresponding alcohol. The direct nucleophilic attack of water on the carbonyl carbon (AAC2 mechanism) is sterically hindered.[1][2]

  • Basic Conditions: Under basic conditions, the hydrolysis, also known as saponification, is expected to be very slow.[3] The typical BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism, which requires a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, is severely impeded by the bulky groups surrounding the ester functionality.[3][4] Significant energy input (e.g., high temperatures) would be required to achieve an appreciable reaction rate.[3]

Q2: Why is my 2,3,3-trimethyl-2-pentyl ester showing unexpected stability/instability?

A2: Several factors can influence the stability of your ester:

  • pH: Extreme pH values will accelerate hydrolysis. However, due to steric hindrance, this effect might be less pronounced compared to unhindered esters.

  • Temperature: Higher temperatures will increase the rate of hydrolysis under both acidic and basic conditions.

  • Solvent System: The polarity and composition of the solvent can affect reaction rates. For instance, using a non-aqueous medium with a methanolic solution of NaOH in dichloromethane (B109758) has been shown to facilitate the hydrolysis of hindered esters at room temperature.[3][4]

  • Purity of the Ester: Impurities, such as residual acid or base from the synthesis, can catalyze degradation. Ensure your starting material is of high purity.

Q3: What analytical techniques are recommended for monitoring the stability of 2,3,3-trimethyl-2-pentyl esters?

A3: Several techniques can be employed to monitor the hydrolysis of your ester:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to separate the ester from its hydrolysis products (the carboxylic acid and 2,3,3-trimethyl-2-pentanol). This allows for the quantification of the remaining ester over time.[5]

  • Gas Chromatography (GC): GC can be used to monitor the disappearance of the volatile ester and the appearance of the alcohol. The carboxylic acid may require derivatization to be analyzed by GC.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for monitoring the reaction in real-time.[8][9] You can observe the decrease in the intensity of signals corresponding to the ester and the simultaneous increase of signals from the alcohol and carboxylic acid products.

Troubleshooting Guides

Issue 1: Low or No Hydrolysis Observed Under Standard Conditions
Possible Cause Troubleshooting Step
Significant Steric Hindrance The bulky 2,3,3-trimethyl-2-pentyl group sterically protects the ester from nucleophilic attack. Increase the reaction temperature and/or the concentration of the acid or base. For basic hydrolysis, consider using a non-aqueous solvent system to enhance the reactivity of the hydroxide ion.[3][4]
Incorrect pH Verify the pH of your reaction mixture. Ensure that the acid or base concentration is sufficient to catalyze the reaction.
Low Temperature Hydrolysis of sterically hindered esters can be very slow at room temperature. Increase the temperature in a controlled manner, for example, to 40°C, 60°C, and 80°C, while monitoring the reaction.
Issue 2: Inconsistent or Non-Reproducible Kinetic Data
Possible Cause Troubleshooting Step
Temperature Fluctuations Use a thermostatically controlled water bath or reaction block to maintain a constant temperature throughout the experiment.
Inaccurate Sampling or Quenching At each time point, ensure that the aliquot is immediately quenched to stop the reaction. For acidic hydrolysis, this can be done by neutralizing with a cold base. For basic hydrolysis, neutralize with a cold acid.
Sample Evaporation If working at elevated temperatures, ensure your reaction vessel is properly sealed to prevent the evaporation of volatile components, which would change the concentration of reactants.
Analytical Method Variability Validate your analytical method (e.g., HPLC, GC) for linearity, precision, and accuracy before starting the kinetic study. Run standards with each analysis to ensure consistency.

Data Presentation

Table 1: Hypothetical Degradation of 2,3,3-trimethyl-2-pentyl acetate under Acidic Conditions (0.1 M HCl) at 60°C

Time (hours)Remaining Ester (%)
0100.0
1298.5
2497.1
4894.3
7291.5

Table 2: Hypothetical Degradation of 2,3,3-trimethyl-2-pentyl acetate under Basic Conditions (0.1 M NaOH) at 60°C

Time (hours)Remaining Ester (%)
0100.0
1299.8
2499.6
4899.2
7298.8

Experimental Protocols

Protocol 1: Stability Study under Acidic Conditions
  • Preparation of Reaction Solution: Prepare a solution of 0.1 M hydrochloric acid in a suitable solvent system (e.g., water/acetonitrile, 50:50 v/v).

  • Initiation of Experiment: Dissolve a known amount of 2,3,3-trimethyl-2-pentyl ester in the acidic solution to a final concentration of approximately 1 mg/mL.

  • Incubation: Place the reaction vessel in a thermostatically controlled water bath set to the desired temperature (e.g., 60°C).

  • Sampling: At predetermined time points (e.g., 0, 12, 24, 48, 72 hours), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately neutralize the aliquot with an equivalent amount of cold 0.1 M NaOH to stop the hydrolysis.

  • Analysis: Analyze the quenched sample by a validated HPLC or GC method to determine the concentration of the remaining ester.

Protocol 2: Stability Study under Basic Conditions
  • Preparation of Reaction Solution: Prepare a solution of 0.1 M sodium hydroxide in a suitable solvent system (e.g., water/acetonitrile, 50:50 v/v).

  • Initiation of Experiment: Dissolve a known amount of 2,3,3-trimethyl-2-pentyl ester in the basic solution to a final concentration of approximately 1 mg/mL.

  • Incubation: Place the reaction vessel in a thermostatically controlled water bath set to the desired temperature (e.g., 60°C).

  • Sampling: At predetermined time points, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately neutralize the aliquot with an equivalent amount of cold 0.1 M HCl.

  • Analysis: Analyze the quenched sample by a validated HPLC or GC method.

Mandatory Visualization

Acid_Catalyzed_Hydrolysis Ester 2,3,3-trimethyl-2-pentyl ester Protonated_Ester Protonated Ester Ester->Protonated_Ester + H+ (fast) Carbocation Tertiary Carbocation + Carboxylic Acid Protonated_Ester->Carbocation Slow (rate-determining) - Carboxylic Acid Products This compound + Carboxylic Acid Carbocation->Products + H2O (fast) - H+

Caption: A_AL1 mechanism for acid-catalyzed hydrolysis of a tertiary ester.

Basic_Hydrolysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Sol Prepare acidic/basic solutions Start Mix solutions and start timer (t=0) Prep_Sol->Start Prep_Ester Prepare ester stock solution Prep_Ester->Start Incubate Incubate at constant temperature Start->Incubate Sample Withdraw aliquots at set time points Incubate->Sample Quench Quench reaction in aliquots Sample->Quench Analyze Analyze samples by (e.g., HPLC, GC, NMR) Quench->Analyze Data Quantify remaining ester and plot vs. time Analyze->Data

Caption: General experimental workflow for a kinetic stability study.

Troubleshooting_Logic rect_node rect_node Start Low/No Hydrolysis? Check_Temp Is Temperature Elevated? Start->Check_Temp Check_pH Is pH Correct? Check_Temp->Check_pH Yes Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Consider_Sterics Significant Steric Hindrance? Check_pH->Consider_Sterics Yes Verify_pH Verify/Adjust pH Check_pH->Verify_pH No Use_Harsh_Conditions Use Harsher Conditions (e.g., higher temp, non-aqueous base) Consider_Sterics->Use_Harsh_Conditions Yes Success Problem Solved Increase_Temp->Success Verify_pH->Success Use_Harsh_Conditions->Success

Caption: Troubleshooting logic for slow or incomplete ester hydrolysis.

References

Technical Support Center: Selection and Troubleshooting of Non-Nucleophilic Bases for Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the selection and use of non-nucleophilic bases in acylation reactions. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are non-nucleophilic bases and why are they used in acylation reactions?

A1: A non-nucleophilic base is a sterically hindered organic base that is a poor nucleophile.[1] In acylation reactions, their primary role is to act as a proton scavenger, neutralizing the acidic byproduct (e.g., HCl or a carboxylic acid) generated during the reaction, thereby driving the reaction to completion. Their bulky nature prevents them from competing with the desired nucleophile (e.g., an alcohol or amine) in attacking the electrophilic acylating agent.[2] This selectivity is crucial for preventing unwanted side reactions and improving the yield of the desired acylated product.

Q2: How do I choose the appropriate non-nucleophilic base for my acylation reaction?

A2: The choice of a non-nucleophilic base depends on several factors, including the pKa of the acid to be neutralized, the steric hindrance of the substrate, the solvent, and the reaction temperature. A general guideline is to select a base whose conjugate acid has a pKa slightly higher than the pKa of the acidic byproduct of the reaction. For sterically demanding substrates, a more hindered base may be necessary to avoid side reactions. The base must also be soluble in the chosen reaction solvent.

Q3: Can a non-nucleophilic base be too strong for an acylation reaction?

A3: Yes, in some cases, a very strong base can lead to unwanted side reactions. For instance, extremely strong bases like Lithium diisopropylamide (LDA) can deprotonate weakly acidic protons, such as the α-protons of carbonyl compounds, leading to enolate formation and subsequent side reactions.[1] It is important to match the basicity of the non-nucleophilic base to the specific requirements of the acylation reaction.

Q4: What are some common non-nucleophilic bases used in acylation reactions?

A4: Common non-nucleophilic bases include tertiary amines like N,N-Diisopropylethylamine (DIPEA or Hünig's base) and triethylamine (B128534) (TEA), as well as amidine bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2][3] For reactions requiring a stronger, non-nucleophilic base, Lithium diisopropylamide (LDA) is often employed.[1] Another specialized base is 1,8-Bis(dimethylamino)naphthalene (Proton Sponge®), known for its high basicity and low nucleophilicity.[4][5]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My acylation reaction is resulting in a low yield or no desired product. What are the common causes and how can I improve the yield?

A: Low yields in acylation reactions using non-nucleophilic bases can stem from several factors. Here is a systematic approach to troubleshooting this issue:

  • Inadequate Basicity: The chosen non-nucleophilic base may not be strong enough to effectively neutralize the acidic byproduct, leading to an equilibrium that disfavors product formation.

    • Solution: Select a base with a higher pKa. For example, if triethylamine (pKa of conjugate acid ≈ 10.7) is ineffective, consider using DBU (pKa of conjugate acid ≈ 13.5).[1]

  • Steric Hindrance: If your substrate is highly sterically hindered, the non-nucleophilic base itself might have difficulty accessing the proton to be removed.

    • Solution: While seemingly counterintuitive, a slightly less hindered base might be necessary, or reaction conditions such as temperature and reaction time may need to be optimized.

  • Poor Reagent Quality: The acylating agent (e.g., acyl chloride or anhydride) or the non-nucleophilic base may have degraded due to improper storage or handling, especially sensitivity to moisture.[6][7]

    • Solution: Use freshly opened or purified reagents. Ensure all reagents are handled under anhydrous conditions if they are moisture-sensitive.[8]

  • Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time may be insufficient.

    • Solution: Gradually increase the reaction temperature and monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).[8] Consider extending the reaction time.

  • Incorrect Stoichiometry: An incorrect ratio of reactants and base can lead to incomplete conversion.

    • Solution: Double-check the stoichiometry of all reactants. Typically, a slight excess of the acylating agent and the base is used.

Issue 2: Formation of Side Products

Q: I am observing significant formation of side products in my acylation reaction. What are the likely side reactions and how can I suppress them?

A: The formation of side products is a common challenge. Here are some frequent side reactions and strategies to minimize them:

  • Nucleophilic Attack by the Base: Although designed to be non-nucleophilic, some bases can still exhibit nucleophilic character under certain conditions, leading to the formation of an acylated base adduct.

    • Solution: Choose a more sterically hindered base. For example, switching from triethylamine to DIPEA can often mitigate this issue.

  • Di-acylation or Poly-acylation: If the substrate has multiple reactive sites, over-acylation can occur.

    • Solution: Use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture to maintain a low concentration. Running the reaction at a lower temperature can also improve selectivity.

  • Elimination Reactions: Some non-nucleophilic bases, like DBU, are excellent for promoting elimination reactions.[1] If your substrate is prone to elimination, this can be a significant side reaction.

    • Solution: Choose a less elimination-promoting base like DIPEA. Lowering the reaction temperature can also disfavor elimination pathways.

Data Presentation

Table 1: Properties of Common Non-Nucleophilic Bases

BaseAbbreviationpKa of Conjugate AcidMolar Mass ( g/mol )Common Solvents
N,N-DiisopropylethylamineDIPEA, Hünig's Base10.75129.24Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile[9][10][11]
1,8-Diazabicyclo[5.4.0]undec-7-eneDBU13.5 (in water)[1]152.24Soluble in many organic solvents including THF, ethanol, and chloroform[12][13]
Lithium diisopropylamideLDA~36 (in THF)[1]107.12Tetrahydrofuran (THF), n-heptane, ethylbenzene[14][15][16][17][18]
1,8-Bis(dimethylamino)naphthaleneProton Sponge®12.1 (in water)214.31Soluble in methanol (B129727) and chloroform; insoluble in water[4]

Experimental Protocols

Protocol 1: Acylation of a Sterically Hindered Secondary Alcohol using Acyl Chloride and DIPEA

This protocol describes a general procedure for the acylation of a sterically hindered secondary alcohol with an acyl chloride using DIPEA as the non-nucleophilic base.

Materials:

  • Sterically hindered secondary alcohol (1.0 eq)

  • Acyl chloride (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the sterically hindered secondary alcohol (1.0 eq) and dissolve it in anhydrous DCM.

  • Add DIPEA (1.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add the acyl chloride (1.2 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred reaction mixture over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 1 M HCl solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel.

Mandatory Visualization

Acylation_Mechanism Reactants Alcohol/Amine (Nu-H) + Acyl Halide (RCOX) Base Non-nucleophilic Base (B:) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Base->Intermediate Proton Abstraction Product Acylated Product (RCO-Nu) Intermediate->Product Elimination of Leaving Group Byproduct Protonated Base (B-H+) + Halide (X-) Troubleshooting_Workflow start Low Yield in Acylation check_reagents Check Reagent Quality (Anhydrous? Fresh?) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_reagents->check_conditions Reagents OK optimize Optimize Conditions check_reagents->optimize Reagents Poor check_base Evaluate Base Choice (pKa, Sterics) check_conditions->check_base Conditions OK check_conditions->optimize Conditions Suboptimal side_products Analyze for Side Products (TLC, NMR) check_base->side_products Base OK check_base->optimize Base Inappropriate side_products->optimize Identify Cause Base_Selection_Logic start Select Non-Nucleophilic Base pka_consideration Consider pKa of acidic byproduct start->pka_consideration substrate_sterics Is the substrate sterically hindered? base_choice_hindered Use highly hindered base (e.g., DIPEA, Proton Sponge) substrate_sterics->base_choice_hindered Yes base_choice_less_hindered Standard base is suitable (e.g., Triethylamine) substrate_sterics->base_choice_less_hindered No pka_consideration->substrate_sterics final_choice Final Base Selection base_choice_hindered->final_choice base_choice_less_hindered->final_choice

References

Validation & Comparative

Navigating the Complex Architecture of 2,3,3-Trimethyl-2-pentanol Derivatives: A Comparative Guide to Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comparative overview of analytical techniques for the structural elucidation of 2,3,3-Trimethyl-2-pentanol and its derivatives, offering a valuable resource for those working with sterically hindered tertiary alcohols.

The unique structural features of this compound, a tertiary alcohol with significant steric bulk around the hydroxyl group, present distinct challenges and considerations in its structural analysis. This guide delves into the application of key analytical methodologies—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the comprehensive characterization of this compound and its derivatives, such as its acetate (B1210297) ester and ethyl ether. Experimental data, detailed protocols, and comparative analyses are provided to aid researchers in selecting and applying the most appropriate techniques for their specific needs.

Comparative Analysis of Spectroscopic Data

The structural confirmation of this compound and its derivatives relies on the synergistic interpretation of data from various spectroscopic techniques. The following tables summarize the key experimental and predicted data for the parent alcohol and two representative derivatives: 2,3,3-Trimethyl-2-pentyl acetate and 2-ethoxy-2,3,3-trimethylpentane.

Table 1: Comparative ¹H NMR Spectral Data (Predicted)

CompoundChemical Shift (ppm) & MultiplicityAssignment
This compound ~1.15 (s)C2-CH₃
~0.95 (s)C3-(CH₃)₂
~1.40 (q)-CH₂- (ethyl)
~0.85 (t)-CH₃ (ethyl)
~1.50 (s, broad)-OH
2,3,3-Trimethyl-2-pentyl acetate ~1.45 (s)C2-CH₃
~1.00 (s)C3-(CH₃)₂
~1.60 (q)-CH₂- (ethyl)
~0.90 (t)-CH₃ (ethyl)
~2.05 (s)-C(O)CH₃
2-ethoxy-2,3,3-trimethylpentane ~1.20 (s)C2-CH₃
~0.98 (s)C3-(CH₃)₂
~1.50 (q)-CH₂- (pentyl ethyl)
~0.88 (t)-CH₃ (pentyl ethyl)
~3.40 (q)-O-CH₂- (ethoxy)
~1.10 (t)-O-CH₂-CH₃ (ethoxy)

Table 2: Comparative ¹³C NMR Spectral Data (Predicted)

CompoundChemical Shift (ppm)Assignment
This compound ~75C2-OH
~40C3
~25C2-CH₃
~28C3-(CH₃)₂
~35-CH₂- (ethyl)
~8-CH₃ (ethyl)
2,3,3-Trimethyl-2-pentyl acetate ~85C2-O
~40C3
~22C2-CH₃
~28C3-(CH₃)₂
~34-CH₂- (ethyl)
~8-CH₃ (ethyl)
~170C=O
~21-C(O)CH₃
2-ethoxy-2,3,3-trimethylpentane ~78C2-O
~40C3
~23C2-CH₃
~28C3-(CH₃)₂
~34-CH₂- (pentyl ethyl)
~8-CH₃ (pentyl ethyl)
~58-O-CH₂- (ethoxy)
~15-O-CH₂-CH₃ (ethoxy)

Table 3: Mass Spectrometry Fragmentation Analysis

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Interpretation
This compound 130 (low abundance)101 ([M-C₂H₅]⁺, α-cleavage), 73 ([M-C₄H₉]⁺, α-cleavage), 59 ([C₃H₇O]⁺), 43 ([C₃H₇]⁺)
2,3,3-Trimethyl-2-pentyl acetate 172113 ([M-C₂H₅O₂]⁺), 101 ([M-C₂H₅ - C₂H₂O]⁺), 73, 59, 43
2-ethoxy-2,3,3-trimethylpentane 158129 ([M-C₂H₅]⁺, α-cleavage), 101 ([M-C₄H₉]⁺, α-cleavage), 73, 59, 45 ([C₂H₅O]⁺)

Table 4: Infrared (IR) Spectroscopy Peak Assignments

CompoundKey Absorption Frequencies (cm⁻¹)Bond Vibration
This compound ~3400 (broad)O-H stretch
~2960-2850C-H stretch (alkane)
~1380, 1365C-H bend (gem-dimethyl)
~1150C-O stretch
2,3,3-Trimethyl-2-pentyl acetate ~2960-2850C-H stretch (alkane)
~1740C=O stretch (ester)
~1240C-O stretch (ester)
2-ethoxy-2,3,3-trimethylpentane ~2960-2850C-H stretch (alkane)
~1100C-O-C stretch (ether)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and connectivity.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

DEPT-135 Experiment:

  • A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment should be performed to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern for structural elucidation.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

GC Conditions:

  • Column: HP-5ms or equivalent non-polar capillary column (30 m x 0.25 mm x 0.25 µm).

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

Infrared (IR) Spectroscopy

Objective: To identify key functional groups.

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

Sample Preparation:

  • For liquids, a thin film can be prepared by placing a drop of the sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound and its derivatives.

Structural_Confirmation_Workflow start Sample of this compound or Derivative synthesis Synthesis of Derivatives (e.g., Ester, Ether) start->synthesis Derivatization nmr NMR Spectroscopy (¹H, ¹³C, DEPT) start->nmr ms Mass Spectrometry (GC-MS) start->ms ir IR Spectroscopy start->ir synthesis->nmr Characterize Derivative synthesis->ms Characterize Derivative synthesis->ir Characterize Derivative data_analysis Spectra Interpretation & Data Correlation nmr->data_analysis ms->data_analysis ir->data_analysis structure_elucidation Structural Confirmation data_analysis->structure_elucidation

A Comparative Guide to NMR Spectroscopic Analysis of Diastereomeric Esters from 2,3,3-Trimethyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Chiral Derivatizing Agents for the NMR Analysis of Sterically Hindered Tertiary Alcohols.

The accurate determination of enantiomeric purity and absolute configuration is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the physiological activity of a drug can be highly dependent on its stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a powerful and accessible method for the stereochemical analysis of chiral molecules, including sterically hindered tertiary alcohols such as 2,3,3-trimethyl-2-pentanol.

This guide provides a comparative overview of the use of diastereomeric esters for the NMR analysis of this compound, complete with experimental protocols and a discussion of alternative methods.

Principle of Diastereomeric Analysis by NMR

Enantiomers, being non-superimposable mirror images, are indistinguishable by NMR spectroscopy in an achiral environment as they possess identical physical and chemical properties. The use of a chiral derivatizing agent, which is an enantiomerically pure compound, converts a pair of enantiomers into a pair of diastereomers.[1] These diastereomers have distinct physical properties and, crucially, different NMR spectra, allowing for their differentiation and quantification.[1][2]

The most widely used CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid.[1] Reaction of a chiral alcohol with a single enantiomer of Mosher's acid chloride forms diastereomeric Mosher's esters.[1] The anisotropic effect of the phenyl ring in the Mosher's ester causes different shielding or deshielding effects on the protons of the alcohol moiety in the two diastereomers, leading to observable differences in their chemical shifts (Δδ).[3]

Experimental Protocol: Esterification of this compound with Mosher's Acid Chloride

The esterification of sterically hindered tertiary alcohols like this compound can be challenging and may require modified procedures to achieve good conversion and avoid side reactions such as elimination.

Materials:

  • (R)- or (S)-2,3,3-Trimethyl-2-pentanol

  • (S)- or (R)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)

  • Anhydrous pyridine (B92270) or another suitable base (e.g., DMAP)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

Procedure:

  • In a dry NMR tube or a small reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the enantiomerically pure or racemic this compound (1.0 eq) in anhydrous DCM.

  • Add anhydrous pyridine (1.5 eq) to the solution.

  • Slowly add a solution of (S)- or (R)-Mosher's acid chloride (1.2 eq) in anhydrous DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or NMR. Due to the steric hindrance, the reaction may require elevated temperatures or a stronger acylation catalyst.

  • Upon completion, quench the reaction with a small amount of saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude diastereomeric ester.

  • Purify the product by flash column chromatography on silica (B1680970) gel if necessary.

  • Dissolve the purified ester(s) in CDCl₃ for NMR analysis.

Data Presentation: NMR Spectroscopic Data

Proton Assignment(R)-Alcohol-(S)-Mosher's Ester (δ, ppm)(S)-Alcohol-(S)-Mosher's Ester (δ, ppm)Δδ (δR - δS) (ppm)
Alcohol Moiety
C(CH₃)₂Hypothetical δ₁Hypothetical δ₂Δδ₁
C(CH₃)Hypothetical δ₃Hypothetical δ₄Δδ₂
CH₂CH₃Hypothetical δ₅Hypothetical δ₆Δδ₃
CH₂CH₃Hypothetical δ₇Hypothetical δ₈Δδ₄
Mosher's Acid Moiety
OCH₃Hypothetical δ₉Hypothetical δ₁₀Δδ₅
Phenyl-HHypothetical multipletHypothetical multiplet-

Note: The sign and magnitude of the Δδ values are used to determine the absolute configuration of the alcohol based on established models of Mosher's ester conformation.

Alternative Chiral Derivatizing Agents

Besides Mosher's acid, other CDAs can be employed for the NMR analysis of chiral alcohols. The choice of CDA can influence the magnitude of the chemical shift differences observed for the diastereomers. Some alternatives include:

  • α-Cyano-α-fluoro(2-naphthyl)acetic acid (CFNA): This agent has been reported to be superior to Mosher's acid for determining the enantiomeric excess of primary alcohols, and its larger aromatic system may induce greater chemical shift dispersion.[1]

  • 2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid): The naphthalene (B1677914) moiety in MαNP acid provides a strong anisotropic effect, potentially leading to larger Δδ values.[4]

  • Camphorsultam dichlorophthalic acid (CSDP acid): This chiral tool has been used for the HPLC separation and simultaneous determination of the absolute configurations of chiral alcohols.

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Esterification cluster_analysis Analysis cluster_result Result alcohol This compound (R/S or Racemic) esterification Reaction in Anhydrous Solvent with Base alcohol->esterification cda Chiral Derivatizing Agent (e.g., (S)-Mosher's Acid Chloride) cda->esterification purification Purification (Chromatography) esterification->purification nmr NMR Spectroscopic Analysis (CDCl3) purification->nmr result Determination of Enantiomeric Purity and Absolute Configuration nmr->result

Caption: Experimental workflow for the NMR spectroscopic analysis of diastereomeric esters of this compound.

logical_relationship cluster_cda Chiral Derivatizing Agent cluster_nmr NMR Spectra R_alcohol (R)-2,3,3-Trimethyl-2-pentanol RS_ester (R,S)-Diastereomeric Ester R_alcohol->RS_ester + S_alcohol (S)-2,3,3-Trimethyl-2-pentanol SS_ester (S,S)-Diastereomeric Ester S_alcohol->SS_ester + S_CDA (S)-Mosher's Acid S_CDA->RS_ester S_CDA->SS_ester nmr_distinct Distinct NMR Spectra (Different Chemical Shifts) RS_ester->nmr_distinct SS_ester->nmr_distinct

Caption: Logical relationship illustrating the conversion of enantiomers to diastereomers for NMR analysis.

References

A Comparative Guide to Obtaining 3D Structures of 2,3,3-Trimethyl-2-pentanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental and computational methods for determining the three-dimensional (3D) structures of 2,3,3-trimethyl-2-pentanol derivatives. Understanding the precise atomic arrangement of these molecules is crucial for predicting their physicochemical properties, biological activity, and for rational drug design. This document outlines the methodologies for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling, presenting their respective strengths and limitations to aid in selecting the most appropriate technique for your research needs.

Methods for 3D Structure Determination

The determination of a molecule's 3D structure can be approached through experimental techniques that directly probe the atomic positions or through computational methods that predict the most stable conformation.

Method Principle Sample Phase Key Outputs Resolution
Single-Crystal X-ray Diffraction Diffraction of X-rays by a crystalline lattice.Solid (single crystal)3D electron density map, atomic coordinates, bond lengths, bond angles, crystal packing information.Atomic (sub-Ångstrom)
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Liquid (solution)Through-bond and through-space atomic correlations, relative stereochemistry, conformational dynamics.Indirect, provides connectivity and proximity constraints.
Computational Modeling Quantum mechanics or molecular mechanics calculations to find the lowest energy conformation.In silicoPredicted 3D coordinates, bond lengths, bond angles, thermodynamic properties.Varies with the level of theory.

Experimental Protocols

Obtaining Single Crystals for X-ray Diffraction

The primary bottleneck for single-crystal X-ray diffraction is often the growth of high-quality crystals.[1] Several techniques can be employed, and the optimal method is highly dependent on the specific properties of the this compound derivative.

1. Slow Evaporation:

  • Principle: A solution of the compound is allowed to slowly evaporate, increasing the concentration until supersaturation is reached, leading to crystal formation.[2]

  • Protocol:

    • Dissolve the purified compound in a suitable solvent in which it is moderately soluble. Common solvents to test include hexane, ethyl acetate, dichloromethane, and methanol.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it loosely (e.g., with parafilm containing a few pinholes) to allow for slow evaporation.

    • Store the vial in a vibration-free environment at a constant temperature.

    • Monitor for crystal growth over several days to weeks.

2. Vapor Diffusion:

  • Principle: A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[2][3]

  • Protocol:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., toluene, chloroform).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar containing a layer of a volatile anti-solvent (e.g., pentane, diethyl ether).

    • The vapor of the anti-solvent will slowly diffuse into the solution, promoting crystal growth.

3. Solvent Layering (Liquid-Liquid Diffusion):

  • Principle: A less dense anti-solvent is carefully layered on top of a denser solution of the compound. Crystallization occurs at the interface as the two solvents slowly mix.[4]

  • Protocol:

    • Prepare a concentrated solution of the compound in a dense solvent.

    • Carefully layer a less dense anti-solvent on top of the solution, minimizing mixing.

    • Seal the container and allow it to stand undisturbed. Crystals will form at the interface.

X-ray Data Collection and Structure Solution

Once suitable crystals are obtained, the following general steps are taken to determine the crystal structure:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a model of the molecule, which is refined against the experimental data to obtain the final, accurate 3D structure.

Alternative Methods: A Comparative Overview

While X-ray crystallography provides the most definitive solid-state structure, other techniques offer valuable insights, particularly for understanding the molecule's behavior in solution or for predictive purposes.

Feature Single-Crystal X-ray Diffraction NMR Spectroscopy Computational Modeling
Strengths Unambiguous determination of the 3D structure in the solid state.[1][5] Provides precise bond lengths and angles.Provides structural information in solution, reflecting the solvated state.[6][7] Can probe dynamic processes.Does not require physical sample synthesis or crystallization.[8] Can predict structures of unstable or transient species.
Limitations Requires a high-quality single crystal, which can be difficult to obtain.[1][9] The solid-state conformation may differ from the solution or biologically relevant conformation.Provides indirect structural information that requires interpretation. Structure determination can be complex for large or highly flexible molecules.The accuracy of the predicted structure is dependent on the level of theory and force field used.[10] Experimental validation is necessary.
Typical Use Case Absolute structure determination, stereochemical assignment, analysis of intermolecular interactions in the solid state.Elucidation of connectivity, relative stereochemistry, and conformational analysis in solution.Virtual screening, prediction of stable conformers, understanding reaction mechanisms.

Visualizing the Workflow and Method Comparison

To further clarify the processes and relationships between these methods, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography cluster_output Output synthesis Synthesize Derivative purification Purify Compound synthesis->purification crystallization Grow Single Crystals purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure 3D Crystal Structure structure_solution->final_structure

Caption: Experimental workflow for obtaining a 3D crystal structure.

logical_relationship cluster_experimental Experimental Methods cluster_computational Computational Methods main_goal Determine 3D Structure of This compound Derivative xray X-ray Crystallography (Solid State) main_goal->xray nmr NMR Spectroscopy (Solution State) main_goal->nmr modeling Computational Modeling (In Silico Prediction) main_goal->modeling validation Experimental Validation xray->validation comparison Comparative Analysis xray->comparison nmr->validation nmr->comparison modeling->validation validation->comparison

Caption: Relationship between different structural determination methods.

References

A Comparative Analysis of the Reactivity of 2,3,3-Trimethyl-2-pentanol and Other Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, a nuanced understanding of the reactivity of functional groups is paramount. Tertiary alcohols, characterized by a hydroxyl group attached to a carbon atom bonded to three other carbon atoms, exhibit distinct reactivity patterns. This guide provides a comparative study of the reactivity of 2,3,3-trimethyl-2-pentanol alongside other common tertiary alcohols, offering insights supported by established chemical principles and experimental observations.

Executive Summary

Data Presentation: Comparative Reactivity

The following table summarizes the expected relative reactivity of this compound in comparison to other representative tertiary alcohols. The reactivity trends are based on the principles of carbocation stability and steric hindrance.

Reaction Type This compound tert-Butyl alcohol (2-Methyl-2-propanol) tert-Amyl alcohol (2-Methyl-2-butanol) General Reactivity Trend for Tertiary Alcohols
Dehydration (E1) HighHighHighTertiary > Secondary > Primary. The rate is dependent on the stability of the carbocation intermediate. Increased alkyl substitution stabilizes the carbocation.[1][2]
Substitution (S"N"1) Moderate to HighHighHighTertiary > Secondary > Primary. Steric hindrance around the reaction center can influence the rate.[3]
Oxidation Very Low / ResistantVery Low / ResistantVery Low / ResistantTertiary alcohols are resistant to oxidation under standard conditions due to the absence of an alpha-hydrogen.[4]

Note: While quantitative rate constants for this compound are not provided due to a lack of specific comparative studies in the available literature, the qualitative descriptors are based on established principles of organic chemistry. The steric bulk of the ethyl and multiple methyl groups in this compound may slightly retard the rate of substitution reactions compared to less hindered tertiary alcohols, though it still readily proceeds via an S"N"1 mechanism.

Reaction Mechanisms and Pathways

The reactivity of tertiary alcohols is best understood through their reaction mechanisms. The formation of a stable tertiary carbocation is a key feature in both S"N"1 and E1 reactions.

Dehydration (E1 Mechanism)

The acid-catalyzed dehydration of tertiary alcohols proceeds through an E1 mechanism, which involves the formation of a carbocation intermediate. The rate of this reaction is primarily dependent on the stability of this carbocation.[1]

E1_Mechanism cluster_step1 Step 1: Protonation of the Alcohol cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation to form Alkene Alcohol R₃C-OH Protonated_Alcohol R₃C-OH₂⁺ Alcohol->Protonated_Alcohol Fast Protonated_Alcohol_2 R₃C-OH₂⁺ H+ H⁺ Carbocation R₃C⁺ Protonated_Alcohol_2->Carbocation Slow, Rate-determining Carbocation_2 R₂C⁺-CR'H₂ H2O H₂O Alkene R₂C=CR'H Carbocation_2->Alkene Fast Base H₂O H3O+ H₃O⁺

Caption: E1 Dehydration Mechanism for Tertiary Alcohols.

In the case of this compound, dehydration would lead to the formation of one or more alkene products. The major product is typically the most substituted (and therefore most stable) alkene, following Zaitsev's rule. However, steric hindrance can sometimes favor the formation of the less substituted alkene (Hofmann product). For this compound, the primary dehydration product expected is 2,3,3-trimethyl-1-pentene, as there are no hydrogens on the adjacent C3 carbon to be eliminated to form a more substituted internal alkene.

Substitution (S"N"1 Mechanism)

Tertiary alcohols undergo nucleophilic substitution via the S"N"1 mechanism, which also proceeds through a carbocation intermediate. The rate of an S"N"1 reaction is dependent on the concentration of the alcohol but not the nucleophile.[5]

SN1_Mechanism cluster_step1 Step 1: Protonation of the Alcohol cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Nucleophilic Attack Alcohol R₃C-OH Protonated_Alcohol R₃C-OH₂⁺ Alcohol->Protonated_Alcohol Fast Protonated_Alcohol_2 R₃C-OH₂⁺ HX H-X Carbocation R₃C⁺ Protonated_Alcohol_2->Carbocation Slow, Rate-determining Carbocation_2 R₃C⁺ H2O H₂O Product R₃C-X Carbocation_2->Product Fast Nucleophile X⁻

Caption: S"N"1 Substitution Mechanism for Tertiary Alcohols.

The bulky nature of this compound makes it an ideal substrate for S"N"1 reactions, as the steric hindrance disfavors the backside attack required for an S"N"2 mechanism.

Oxidation

Tertiary alcohols are resistant to oxidation by common oxidizing agents such as potassium dichromate or potassium permanganate. This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be removed to form a carbonyl group.[6] Oxidation of tertiary alcohols, when forced under harsh conditions, leads to the cleavage of carbon-carbon bonds.[4]

Oxidation_Pathway Tertiary_Alcohol R₃C-OH No_Reaction No Reaction (under standard conditions) Tertiary_Alcohol->No_Reaction No α-hydrogen Oxidizing_Agent [O]

Caption: Oxidation of a Tertiary Alcohol.

Experimental Protocols

General Protocol for Acid-Catalyzed Dehydration of a Tertiary Alcohol

Objective: To synthesize an alkene from a tertiary alcohol via acid-catalyzed dehydration.

Materials:

  • Tertiary alcohol (e.g., this compound)

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Ice bath

  • Distillation apparatus

  • Separatory funnel

  • Round-bottom flasks

  • Heating mantle

  • Boiling chips

Procedure:

  • Reaction Setup: In a round-bottom flask, cool the tertiary alcohol in an ice bath.

  • Acid Addition: Slowly add a catalytic amount of cold, concentrated sulfuric acid or phosphoric acid to the alcohol with constant swirling.

  • Dehydration: Add boiling chips to the flask and set up a simple or fractional distillation apparatus. Gently heat the mixture to distill the alkene product. The boiling point of the alkene will be significantly lower than that of the starting alcohol.

  • Workup:

    • Transfer the distillate to a separatory funnel.

    • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with a saturated sodium chloride solution (brine) to help break up any emulsions and remove water.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification and Analysis:

    • Decant the dried liquid into a clean, dry flask.

    • Perform a final distillation to purify the alkene product.

    • Characterize the product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution and confirm the identity of the alkene(s) formed. Infrared (IR) spectroscopy can be used to confirm the disappearance of the alcohol O-H stretch and the appearance of a C=C stretch.

Experimental Workflow

Dehydration_Workflow Start Start: Tertiary Alcohol Acid_Addition 1. Add concentrated acid (catalyst) in an ice bath Start->Acid_Addition Distillation 2. Heat to distill alkene product Acid_Addition->Distillation Workup 3. Wash distillate with NaHCO₃ and brine Distillation->Workup Drying 4. Dry organic layer with Na₂SO₄ Workup->Drying Purification 5. Final distillation of alkene Drying->Purification Analysis 6. Characterize product (GC-MS, IR) Purification->Analysis End End: Purified Alkene Analysis->End

Caption: General workflow for the dehydration of a tertiary alcohol.

Conclusion

This compound exhibits the characteristic reactivity of a sterically hindered tertiary alcohol. It is resistant to oxidation but readily undergoes E1 dehydration and S"N"1 substitution reactions, driven by the formation of a stable tertiary carbocation. Its bulky structure may slightly modulate its reactivity in S"N"1 reactions compared to less hindered tertiary alcohols, but the overall mechanistic pathways remain consistent. For researchers and professionals in drug development, understanding these reactivity patterns is crucial for designing synthetic routes and predicting potential side reactions. The provided general experimental protocol can serve as a starting point for the synthesis of alkenes from this compound and similar tertiary alcohols.

References

A Comparative Analysis of 2,3,3-Trimethyl-2-pentanol and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical properties, reactivity, and applications of 2,3,3-trimethyl-2-pentanol and its representative structural isomers. All compounds share the molecular formula C₈H₁₈O, yet their structural diversity leads to significant differences in their characteristics and utility in research and development.

Executive Summary

This compound is a sterically hindered tertiary alcohol. Its unique structure confers high metabolic stability, a desirable trait in drug design, as tertiary alcohols are resistant to oxidation.[1][2] In contrast, its primary and secondary alcohol isomers, such as 1-octanol (B28484) and 2-octanol, are more susceptible to metabolic processes.[3] This guide will explore these differences through quantitative data, experimental protocols, and visual diagrams to aid in the selection of appropriate isomers for specific research applications.

Physicochemical Properties

The arrangement of atoms in these structural isomers significantly influences their physical properties. Generally, increased branching in the carbon chain tends to lower the boiling point and melting point due to a decrease in the surface area available for intermolecular van der Waals forces. The presence of a hydroxyl group allows for hydrogen bonding, leading to higher boiling points and greater water solubility compared to their ether functional group isomers.

PropertyThis compound (Tertiary Alcohol)1-Octanol (Primary Alcohol)2-Octanol (Secondary Alcohol)2-Methyl-2-heptanol (Tertiary Alcohol)Di-n-butyl ether (Ether)
Molecular Weight ( g/mol ) 130.23[4][5]130.23[6][7]130.23[8]130.23[9][10]130.23[11][12]
Boiling Point (°C) 145[4][13]195[6]178.5[8]155-157[14]142-143[11]
Melting Point (°C) -0.5[13]-16[6]-38.6[8]-50.4[15]-98[11]
Density (g/cm³) ~0.823[4][13]~0.83 (at 20°C)[6]~0.819 (at 20°C)[8]~0.82[16]~0.764 (at 25°C)[11]
Water Solubility Low0.3 g/L (at 20°C)[6]0.096 ml/100 ml[8]Insoluble[9]0.113 g/L (at 20°C)[11]
Flash Point (°C) 46.2[13]81[6]~60[8]60.6[14]25-28[11]

Reactivity Analysis: Oxidation of Alcohols

A key differentiator between primary, secondary, and tertiary alcohols is their reactivity towards oxidizing agents.[17] This is of particular importance in drug development, where metabolic stability is a crucial factor.[3] Tertiary alcohols, such as this compound, are resistant to oxidation due to the absence of a hydrogen atom on the carbon bearing the hydroxyl group.[18][19] Primary and secondary alcohols, however, are readily oxidized.[20]

Primary alcohols can be oxidized to aldehydes and further to carboxylic acids.[19] Secondary alcohols are oxidized to ketones.[19] This fundamental difference in reactivity is a cornerstone of organic synthesis and is critical in understanding the metabolic pathways of alcohol-containing compounds.[18]

G cluster_primary Primary Alcohol (e.g., 1-Octanol) cluster_secondary Secondary Alcohol (e.g., 2-Octanol) cluster_tertiary Tertiary Alcohol (e.g., this compound) p_alcohol R-CH₂OH p_aldehyde R-CHO (Aldehyde) p_alcohol->p_aldehyde Mild Oxidation (e.g., PCC) p_acid R-COOH (Carboxylic Acid) p_aldehyde->p_acid Strong Oxidation (e.g., KMnO₄) s_alcohol R₂CHOH s_ketone R₂C=O (Ketone) s_alcohol->s_ketone Oxidation t_alcohol R₃COH t_no_reaction No Reaction (under standard conditions) t_alcohol->t_no_reaction Oxidation

Comparative oxidation pathways of alcohol isomers.

Experimental Protocols

Synthesis of this compound (Tertiary Alcohol)

The synthesis of tertiary alcohols can be achieved through the reaction of a Grignard reagent with a ketone.[21] This method allows for the formation of a new carbon-carbon bond and the creation of the tertiary alcohol functional group.

Protocol: Grignard Reaction for Tertiary Alcohol Synthesis

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of an appropriate alkyl halide (e.g., ethyl bromide in anhydrous diethyl ether) is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.

  • Reaction with Ketone: A solution of a suitable ketone (e.g., 3,3-dimethyl-2-butanone) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0°C.

  • Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time and then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield the tertiary alcohol.

Comparative Oxidation of Alcohols

A simple qualitative experiment can be performed to demonstrate the differing reactivity of primary, secondary, and tertiary alcohols towards an oxidizing agent like potassium dichromate(VI).

Protocol: Oxidation with Acidified Potassium Dichromate(VI)

  • Preparation of Reagent: Prepare an acidified potassium dichromate(VI) solution by dissolving potassium dichromate(VI) in dilute sulfuric acid.

  • Reaction Setup: In three separate test tubes, add a small amount of the acidified potassium dichromate(VI) solution.

  • Addition of Alcohols: To the first test tube, add a few drops of a primary alcohol (e.g., 1-octanol). To the second, add a few drops of a secondary alcohol (e.g., 2-octanol). To the third, add a few drops of a tertiary alcohol (e.g., this compound).

  • Observation: Observe any color change over several minutes. A color change from orange (Cr₂O₇²⁻) to green (Cr³⁺) indicates that an oxidation-reduction reaction has occurred.[17][18]

  • Expected Results:

    • Primary Alcohol: The solution will turn green relatively quickly.[18]

    • Secondary Alcohol: The solution will turn green, possibly at a slower rate than the primary alcohol.

    • Tertiary Alcohol: The solution will remain orange, indicating no reaction has occurred under these conditions.[17][18]

G start Start prepare_reagent Prepare Acidified K₂Cr₂O₇ Solution start->prepare_reagent setup_tubes Aliquot Reagent into 3 Test Tubes prepare_reagent->setup_tubes add_alcohols Add Primary, Secondary, and Tertiary Alcohols to Separate Tubes setup_tubes->add_alcohols observe Observe for Color Change add_alcohols->observe end End observe->end

Workflow for the comparative oxidation experiment.

Applications in Research and Development

The choice between this compound and its isomers is highly dependent on the specific application.

  • This compound: Due to its steric hindrance and resistance to oxidation, it serves as a valuable building block in medicinal chemistry for designing metabolically stable drug candidates.[1][22] Its bulky nature can also be exploited in the design of chiral ligands and auxiliaries for asymmetric catalysis.[4]

  • 1-Octanol: Widely used as a solvent and a precursor for the synthesis of esters, which are used in perfumes and flavorings.[6][23] It is also a standard for evaluating the lipophilicity of pharmaceutical products (octanol-water partition coefficient).[6]

  • 2-Octanol: Employed as a solvent, a defoaming agent, and in the manufacturing of perfumes and disinfectant soaps.[8][24] It also serves as a chemical intermediate for the production of surfactants, plasticizers, and cosmetic emollients.[24]

  • 2-Methyl-2-heptanol: This tertiary alcohol is used in the production of fragrances and flavors and as a solvent in the pharmaceutical and cosmetic industries.[15]

  • Di-n-butyl ether: A useful solvent for various chemical reactions, including Grignard syntheses, due to its low water solubility and stability.[11][25]

Conclusion

The structural isomers of C₈H₁₈O, while having the same molecular formula, exhibit a wide range of physicochemical properties and reactivities. This compound stands out due to its nature as a sterically hindered tertiary alcohol, offering metabolic stability that is highly advantageous in drug design. In contrast, its primary and secondary alcohol isomers are more reactive and have established roles as solvents, intermediates, and fragrances. The ether isomer, di-n-butyl ether, provides a less reactive, aprotic solvent option. A thorough understanding of these differences, supported by the experimental data and protocols presented, is essential for researchers to make informed decisions in their synthetic and developmental endeavors.

References

A Comparative Guide to Spectroscopic Differences Among Trimethylpentanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of isomers is a critical step in chemical synthesis and analysis. Trimethylpentanol (C₈H₁₈O) isomers, with their subtle structural variations, present a unique challenge that can be effectively addressed through modern spectroscopic techniques. This guide provides a detailed comparison of the spectroscopic characteristics of various trimethylpentanol isomers, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Distinguishing Isomers Through Spectroscopic Fingerprints

The key to differentiating trimethylpentanol isomers lies in how their unique atomic arrangements influence their interaction with electromagnetic radiation and their fragmentation patterns in mass spectrometry. Even minor changes in the placement of methyl groups and the hydroxyl functional group result in distinct spectroscopic "fingerprints."

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information based on the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The chemical shift, splitting pattern (multiplicity), and integration of proton signals in a ¹H NMR spectrum are highly sensitive to the local electronic environment and the proximity of neighboring protons. These parameters allow for the differentiation of isomers by mapping the unique proton framework of each molecule. For instance, the number of signals, their splitting patterns, and the chemical shifts of the protons attached to the carbinol carbon (the carbon bearing the -OH group) and the adjacent carbons are key diagnostic features.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The number of distinct carbon signals indicates the symmetry of the molecule, while the chemical shifts reveal the type of carbon atom (e.g., primary, secondary, tertiary, quaternary) and the influence of nearby functional groups. For example, isomers with higher symmetry will exhibit fewer ¹³C NMR signals than less symmetric isomers.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. For trimethylpentanol isomers, the most characteristic absorption is the O-H stretching vibration of the alcohol group, which typically appears as a strong, broad band in the region of 3200-3600 cm⁻¹. While this band confirms the presence of an alcohol, subtle shifts in its position and the fingerprint region (below 1500 cm⁻¹) can provide clues to distinguish between isomers, particularly in the gas phase or in dilute solutions where intermolecular hydrogen bonding is minimized.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Upon ionization, molecules fragment in a reproducible manner, generating a unique mass spectrum that can be used for identification. The molecular ion peak (M⁺) confirms the molecular weight of the isomer (130.23 g/mol for C₈H₁₈O).[2][3] The fragmentation patterns, resulting from the cleavage of C-C and C-O bonds, are highly dependent on the structure of the isomer and the stability of the resulting carbocations. These distinct fragmentation patterns serve as a valuable tool for isomer differentiation.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for several trimethylpentanol isomers, compiled from various spectral databases.

Table 1: ¹H NMR Spectroscopic Data for Trimethylpentanol Isomers (CDCl₃)

IsomerKey Proton Signals and Chemical Shifts (δ, ppm)
2,2,4-Trimethyl-1-pentanol -CH₂OH : ~3.3 ppm (d), -CH(CH₃)₂ : ~1.7 ppm (m), -C(CH₃)₂ : ~0.9 ppm (s), -CH(CH₃)₂ : ~0.9 ppm (d)[4]
2,4,4-Trimethyl-1-pentanol -CH₂OH : ~3.4 ppm (d), -CH(CH₃) : ~1.8 ppm (m), -C(CH₃)₃ : ~0.9 ppm (s)
2,3,4-Trimethyl-1-pentanol Data not readily available in compiled format.
2,4,4-Trimethyl-2-pentanol -OH : (variable), -CH₂- : ~1.5 ppm (s), -C(CH₃)₂OH : ~1.2 ppm (s), -C(CH₃)₃ : ~1.0 ppm (s)[5]

Table 2: ¹³C NMR Spectroscopic Data for Trimethylpentanol Isomers (CDCl₃)

IsomerNumber of SignalsKey Carbon Chemical Shifts (δ, ppm)
2,2,4-Trimethyl-1-pentanol 5C1 (-CH₂OH) : ~70, C2 (-C(CH₃)₂-) : ~38, C3 (-CH₂-) : ~52, C4 (-CH-) : ~25, C5, C6, C7, C8 (CH₃) : ~25-30[6][7]
2,4,4-Trimethyl-1-pentanol 6C1 (-CH₂OH) : ~68, C2 (-CH-) : ~42, C3 (-CH₂-) : ~52, C4 (-C(CH₃)₃) : ~31, C5, C6, C7, C8 (CH₃) : ~20-30[8]
2,3,4-Trimethyl-1-pentanol Data not readily available in compiled format.
2,4,4-Trimethyl-2-pentanol 6C2 (-C(OH)-) : ~73, C1, C8 (CH₃ on C2) : ~29, C3 (-CH₂-) : ~56, C4 (-C(CH₃)₃) : ~32, C5, C6, C7 (CH₃ on C4) : ~32[9]

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Trimethylpentanol Isomers

IsomerO-H StretchC-H StretchC-O Stretch
2,2,4-Trimethyl-1-pentanol ~3340 (broad)~2950~1040
2,4,4-Trimethyl-1-pentanol ~3350 (broad)~2955~1035[2]
3,5,5-Trimethyl-1-hexanol ~3330 (broad)~2954~1058[10]
2,4,4-Trimethyl-2-pentanol ~3400 (broad)~2960~1140[11]

Table 4: Key Mass Spectrometry Fragments (m/z) for Trimethylpentanol Isomers

IsomerMolecular Ion (M⁺)Key Fragment Ions (m/z) and their Relative Intensities
2,2,4-Trimethyl-1-pentanol 13057 (100%), 43, 71, 85[12]
2,4,4-Trimethyl-1-pentanol 13057 (100%), 43, 71, 99[3][13]
2,3,4-Trimethyl-1-pentanol 13070 (100%), 57, 71[14]
3,5,5-Trimethyl-1-hexanol 14457 (100%), 69, 87, 111[15]

Experimental Protocols

Accurate and reproducible spectroscopic data is contingent on meticulous experimental procedures. Below are detailed methodologies for the key experiments cited.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the trimethylpentanol isomer in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, depending on sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Liquid Film): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Background Correction: Record a background spectrum of the empty sample compartment before running the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the trimethylpentanol isomer in a volatile organic solvent such as dichloromethane (B109758) or methanol.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Gas Chromatography Conditions:

    • Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Data Analysis: Identify the chromatographic peak corresponding to the trimethylpentanol isomer. Analyze the corresponding mass spectrum and compare it to spectral libraries (e.g., NIST, Wiley) for confirmation.

Isomer Identification Workflow

The following diagram illustrates a logical workflow for the identification and differentiation of trimethylpentanol isomers using the spectroscopic techniques discussed.

Spectroscopic_Identification_of_Trimethylpentanol_Isomers Workflow for Trimethylpentanol Isomer Identification cluster_0 Initial Analysis cluster_1 Primary Identification cluster_2 Functional Group Confirmation cluster_3 Detailed Structural Elucidation cluster_4 Final Identification Start Unknown Trimethylpentanol Isomer Sample GCMS GC-MS Analysis Start->GCMS MW Determine Molecular Weight (M+ at m/z 130) GCMS->MW Frag Analyze Fragmentation Pattern MW->Frag IR IR Spectroscopy Frag->IR Compare Compare Data with Spectral Databases and Literature Values Frag->Compare OH_confirm Confirm -OH Group (broad peak at ~3300 cm-1) IR->OH_confirm NMR NMR Spectroscopy OH_confirm->NMR C13_NMR 13C NMR: Determine Carbon Skeleton Symmetry (Number of Signals) NMR->C13_NMR H1_NMR 1H NMR: Determine Proton Connectivity (Chemical Shifts, Splitting Patterns) NMR->H1_NMR C13_NMR->Compare H1_NMR->Compare Identify Identify Specific Isomer Compare->Identify

Caption: A workflow diagram illustrating the systematic approach to identifying trimethylpentanol isomers using a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

References

Performance Evaluation of 2,3,3-Trimethyl-2-pentanol in Catalytic Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 2,3,3-Trimethyl-2-pentanol and its structural isomers in various catalytic systems, with a focus on dehydration and oxidation reactions. The information presented is curated from experimental data to assist researchers in selecting optimal catalysts and reaction conditions.

Catalytic Dehydration of Tertiary Alcohols

The acid-catalyzed dehydration of tertiary alcohols is a fundamental reaction in organic synthesis, typically proceeding through an E1 mechanism to yield alkenes. The stability of the resulting carbocation intermediate plays a crucial role in determining the reaction rate and the distribution of the resulting alkene isomers, generally favoring the most substituted alkene (Zaitsev's rule).

A key challenge in the dehydration of branched tertiary alcohols is the potential for carbocation rearrangements, leading to a complex mixture of products. Understanding the influence of the catalyst and reaction conditions on product selectivity is therefore critical.

Comparative Performance in Dehydration

While specific quantitative data for the catalytic dehydration of this compound is limited in publicly available literature, a study on its structural isomer, 2,2,4-trimethyl-3-pentanol , provides valuable insights into the expected product distribution. The dehydration of this alcohol with an acid catalyst results in a complex mixture of six different alkene isomers, with varying yields.

Below is a summary of the product distribution for the acid-catalyzed dehydration of 2,2,4-trimethyl-3-pentanol, which serves as a strong predictive model for the behavior of this compound under similar conditions.

Product AlkeneStructureYield (%)[1]
2,3,4-trimethyl-1-penteneCH2=C(CH3)CH(CH3)CH(CH3)229
2,4,4-trimethyl-1-penteneCH2=C(CH3)CH2C(CH3)324
2,4,4-trimethyl-2-penteneCH3C(CH3)=CHC(CH3)324
2,3,4-trimethyl-2-penteneCH3C(CH3)=C(CH3)CH(CH3)218
2-isopropyl-3-methyl-1-buteneCH2=C(C(CH3)2)CH(CH3)23
3,3,4-trimethyl-1-penteneCH2=CH-C(CH3)2CH(CH3)22

Alternative Tertiary Alcohols for Comparison:

To provide a broader context, the dehydration of other tertiary alcohols is also considered:

The choice of catalyst significantly impacts the reaction conditions and selectivity. While strong mineral acids like sulfuric and phosphoric acid are effective, they can lead to side reactions and corrosion issues.[4] Solid acid catalysts, such as zeolites and γ-alumina, offer advantages in terms of reusability and potentially higher selectivity.[5][6][7] Metal triflates, like Hf(OTf)₄, have also been identified as excellent catalysts for alcohol dehydration at lower temperatures.[5]

Experimental Protocol: Gas-Phase Catalytic Dehydration

This protocol describes a general procedure for the gas-phase dehydration of a tertiary alcohol over a solid acid catalyst.

1. Catalyst Preparation and Activation:

  • The solid acid catalyst (e.g., γ-Al₂O₃ or H-ZSM-5 zeolite) is packed into a fixed-bed reactor.
  • The catalyst is pre-treated by heating under a flow of inert gas (e.g., nitrogen) to a specific temperature to remove adsorbed water and activate the catalytic sites.

2. Reaction Setup:

  • The tertiary alcohol is vaporized and mixed with a carrier gas (e.g., nitrogen).
  • The gas mixture is passed through the heated catalyst bed at a controlled flow rate.
  • The reaction temperature is maintained using a furnace.

3. Product Collection and Analysis:

  • The gaseous product stream exiting the reactor is cooled to condense the liquid products.
  • Non-condensable gases are collected separately.
  • The liquid and gaseous products are analyzed using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different alkene isomers and any byproducts.

Catalytic Oxidation of Tertiary Alcohols

Tertiary alcohols, including this compound, are generally resistant to oxidation under standard catalytic conditions. This is due to the absence of a hydrogen atom on the carbon atom bearing the hydroxyl group, which is necessary for the typical oxidation mechanism that forms a carbonyl group.

Comparative Performance in Oxidation
Alcohol TypeSubstrate ExampleCatalyst SystemTypical ProductPerformance
Tertiary This compound Acidified Potassium Dichromate(VI)No reactionResistant to oxidation[8]
PrimaryEthanolAcidified Potassium Dichromate(VI)Ethanal (Aldehyde) -> Ethanoic Acid (Carboxylic Acid)Readily oxidized
SecondaryPropan-2-olAcidified Potassium Dichromate(VI)Propanone (Ketone)Readily oxidized

While direct oxidation of the tertiary alcohol group is challenging, specific catalyst systems can promote other types of reactions under oxidative conditions. For instance, in the presence of certain transition metal catalysts and an oxidant, C-C bond cleavage may occur.

Experimental Protocol: Attempted Catalytic Oxidation

This protocol outlines a general procedure to test the oxidation of a tertiary alcohol.

1. Reaction Setup:

  • The tertiary alcohol and a solvent are placed in a reaction flask.
  • The catalyst (e.g., a transition metal complex) and an oxidizing agent (e.g., hydrogen peroxide or air) are added.
  • The mixture is stirred and heated to the desired reaction temperature.

2. Reaction Monitoring:

  • The reaction progress is monitored over time by taking small samples and analyzing them using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

3. Product Analysis:

  • After the reaction period, the mixture is worked up to isolate any potential products.
  • The resulting material is analyzed by GC-MS, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy to determine if any conversion of the starting material has occurred. In the case of this compound, it is expected that the starting material will be largely recovered unchanged under typical oxidation conditions.

Signaling Pathways and Workflows

To visualize the processes described, the following diagrams are provided in DOT language.

Dehydration_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Tertiary_Alcohol This compound Protonated_Alcohol Protonated Alcohol Tertiary_Alcohol->Protonated_Alcohol Protonation Acid_Catalyst Acid Catalyst (H+) Acid_Catalyst->Protonated_Alcohol Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation Loss of Water Alkene_Isomers Alkene Isomers Carbocation->Alkene_Isomers Deprotonation Water Water Carbocation->Water Regenerated_Catalyst Regenerated Catalyst (H+)

Caption: Acid-catalyzed dehydration of a tertiary alcohol via an E1 mechanism.

Experimental_Workflow_Dehydration Start Start: Prepare Catalyst and Reactor Vaporize Vaporize Tertiary Alcohol Start->Vaporize Mix Mix with Carrier Gas Vaporize->Mix React Pass through Heated Catalyst Bed Mix->React Condense Condense Liquid Products React->Condense Analyze Analyze Products (GC, GC-MS) Condense->Analyze End End Analyze->End

Caption: Gas-phase catalytic dehydration experimental workflow.

Oxidation_Comparison cluster_primary Primary Alcohol cluster_secondary Secondary Alcohol cluster_tertiary Tertiary Alcohol P_Alcohol R-CH2OH Aldehyde R-CHO P_Alcohol->Aldehyde Oxidation Carboxylic_Acid R-COOH Aldehyde->Carboxylic_Acid Further Oxidation S_Alcohol R2CHOH Ketone R2C=O S_Alcohol->Ketone Oxidation T_Alcohol This compound No_Reaction No Reaction T_Alcohol->No_Reaction Oxidation

Caption: Comparative oxidation behavior of primary, secondary, and tertiary alcohols.

References

A Comparative Guide to Purity Validation Methods for Synthesized 2,3,3-Trimethyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 2,3,3-Trimethyl-2-pentanol, a tertiary alcohol. We will delve into the principles, experimental protocols, and performance characteristics of Gas Chromatography with Flame Ionization Detection (GC-FID), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the three primary methods for the purity validation of this compound. These values are representative and may vary based on the specific instrumentation and experimental conditions.

ParameterGas Chromatography (GC-FID)Quantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-RID)
Principle Separation based on volatility and interaction with a stationary phase, followed by non-specific detection of combustible analytes.Absolute quantification by comparing the integral of an analyte's NMR signal to that of a certified internal standard.Separation based on polarity and partitioning between a stationary and mobile phase, with detection based on changes in the refractive index of the eluent.
Typical Purity (%) >99.5>99.0>98.5
Relative Standard Deviation (RSD, %) < 0.5< 1.0< 1.5
Limit of Detection (LOD) Low ppm range~0.1%High ppm to low % range
Limit of Quantification (LOQ) Low ppm range~0.3%High ppm to low % range
Analysis Time per Sample 20-30 minutes10-15 minutes15-25 minutes
Specificity High for volatile impuritiesHigh (structurally specific)Moderate (co-elution can occur)
Key Advantages High sensitivity, robust for volatile compounds, well-established.[1][2]Primary analytical method, provides structural information, no need for a specific reference standard of the analyte.[3]Suitable for non-volatile or thermally labile impurities.[4][5]
Limitations Destructive, not suitable for non-volatile impurities.Lower sensitivity than GC for trace impurities, requires a high-field NMR spectrometer.[1]Lower sensitivity and specificity than GC-FID, not suitable for gradient elution.[4]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a cornerstone technique for assessing the purity of volatile compounds like this compound. It offers excellent resolution and sensitivity for separating the main component from volatile impurities.[1][2]

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and a suitable capillary column.

  • Column: A non-polar column such as a DB-1 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for general purity analysis. For better separation of potential isomers, a mid-polarity column like a DB-624 could be employed.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a high-purity solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 1 mg/mL.

    • If an internal standard is used for quantification, prepare a mixed standard solution containing a known concentration of the internal standard (e.g., n-dodecane).

  • GC-FID Conditions:

    • Injector Temperature: 250 °C

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 200 °C

      • Hold: 5 minutes at 200 °C

    • Detector Temperature: 280 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen): 25 mL/min

  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve can be constructed using an internal or external standard method.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that provides a direct and highly accurate determination of purity without the need for a specific reference standard of the analyte.[3][6] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a high-precision sample tube.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., Chloroform-d, DMSO-d6) to dissolve both the sample and the internal standard completely.

  • ¹H-NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).

    • Spectral Width: Sufficient to cover all signals of interest.

  • Data Analysis:

    • Process the NMR spectrum, including Fourier transformation, phasing, and baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the singlet from the two methyl groups at C2) and a signal from the internal standard.

    • The purity of the sample is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

For a non-UV active compound like this compound, HPLC with a universal detector such as a Refractive Index Detector (RID) can be an alternative method for purity analysis, particularly for detecting non-volatile impurities.[4][5]

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with an isocratic pump, an autosampler, a column oven, and a refractive index detector.

  • Column: An ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H) or a polar-modified reversed-phase column suitable for polar analytes.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1-5 mg/mL and filter through a 0.45 µm syringe filter.

  • HPLC-RID Conditions:

    • Mobile Phase: Isocratic elution with a suitable mobile phase, such as dilute sulfuric acid (e.g., 0.005 N) for an ion-exclusion column, or a mixture of acetonitrile (B52724) and water for a reversed-phase column.

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 35-50 °C

    • Detector Temperature: Maintained at the same temperature as the column to minimize baseline drift.

  • Data Analysis: Purity is determined by the area percentage of the main peak. Quantification can be improved by using an external or internal standard calibration.

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the primary experimental procedures for validating the purity of this compound.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Add Internal Standard (Optional) prep2->prep3 inj Inject into GC prep3->inj sep Separation on Capillary Column inj->sep det Detection by FID sep->det integ Integrate Peak Areas det->integ calc Calculate Purity integ->calc

GC-FID Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire Acquire ¹H-NMR Spectrum dissolve->acquire process Process Spectrum (FT, Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate Method_Selection decision decision method method start Start: Purity Validation of this compound q1 Need for absolute quantification and structural information? start->q1 q2 Are volatile impurities the primary concern? q1->q2 No qnmr Use qNMR q1->qnmr Yes q3 Are non-volatile or thermally labile impurities suspected? q2->q3 No gcfid Use GC-FID q2->gcfid Yes q3->gcfid No, use GC-FID as a primary method hplc Consider HPLC-RID q3->hplc Yes end End qnmr->end gcfid->end hplc->end

References

Unraveling the Metabolic Fates: A Comparative Kinetic Analysis of Branched-Chain vs. Linear-Chain Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic kinetics of alcohols is paramount for predicting their pharmacokinetics, pharmacodynamics, and potential toxicity. This guide provides a comparative kinetic analysis of branched-chain versus linear-chain alcohols, supported by experimental data and detailed methodologies, to illuminate the structural nuances that govern their biological processing.

The primary metabolic pathway for short-chain alcohols is oxidation, predominantly catalyzed by the enzyme alcohol dehydrogenase (ADH) in the liver.[1][2] This process converts alcohols into aldehydes, which are subsequently metabolized into less toxic carboxylic acids.[3] The structure of an alcohol—specifically, whether its carbon chain is linear or branched—profoundly influences its affinity for ADH and, consequently, its rate of metabolism.

Comparative Enzyme Kinetics

The efficiency of ADH-mediated metabolism can be quantified by key kinetic parameters: the Michaelis constant (K_m), which reflects the substrate concentration at half the maximum reaction velocity and is an inverse measure of substrate affinity, and the maximal velocity (V_max), which represents the maximum rate of the reaction. The catalytic efficiency is often expressed as the k_cat/K_m ratio.

Below is a summary of kinetic data for the oxidation of various linear and branched-chain alcohols by yeast and horse liver ADH.

AlcoholStructureEnzyme SourceK_m (mM)Relative V_max (%)Reference
Linear-Chain
MethanolCH₃OHHorse Liver ADH1.09
Ethanol (B145695)CH₃CH₂OHYeast ADH13.0100[4]
EthanolCH₃CH₂OHHorse Liver ADH0.45100
1-PropanolCH₃CH₂CH₂OHYeast ADH3.686[4]
1-ButanolCH₃(CH₂)₂CH₂OHYeast ADH1.486[4]
Branched-Chain
2-Propanol (Isopropanol)(CH₃)₂CHOHHorse Liver ADH3.686
2-Propanol (Isopropanol)(CH₃)₂CHOHThermoanaerobacter ADH0.13-
Isobutanol(CH₃)₂CHCH₂OHYeast ADH10.086
2-Butanol (B46777)CH₃CH(OH)CH₂CH₃Yeast ADH11.359[4]

Note: The data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

Generally, linear primary alcohols are preferred substrates for ADH compared to secondary or branched-chain alcohols. For instance, the oxidation of 2-butanol by yeast ADH is significantly slower than that of its linear isomer, 1-butanol.[4] This difference is attributed to the steric hindrance imposed by the branched structure, which affects the optimal binding of the substrate to the enzyme's active site.

Metabolic Pathways and Pharmacokinetics

The metabolic pathways for linear and branched-chain alcohols share the initial oxidation step but can diverge in their subsequent products and physiological effects.

MetabolicPathway cluster_linear Linear-Chain Alcohol Metabolism cluster_branched Branched-Chain Alcohol Metabolism Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde ADH Acetate Acetate Acetaldehyde->Acetate ALDH Isopropanol Isopropanol Acetone Acetone Isopropanol->Acetone ADH ExperimentalWorkflow A Prepare Reaction Mixture (Buffer, NAD+, Alcohol Substrate) B Equilibrate at Constant Temperature A->B C Initiate Reaction with ADH B->C D Monitor Absorbance at 340 nm C->D E Calculate Initial Reaction Rate (v₀) D->E F Repeat for Multiple Substrate Concentrations E->F G Determine Km and Vmax (Michaelis-Menten or Lineweaver-Burk Plot) F->G

References

Gas Chromatography: A Comparative Analysis of Secondary and Tertiary Pentanol Elution Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the gas chromatography (GC) retention times for secondary and tertiary pentanols. Understanding the elution behavior of these isomers is critical for developing robust analytical methods for purity assessment, impurity profiling, and quality control in pharmaceutical and chemical research. This document outlines the theoretical basis for their separation, presents expected retention time data based on physical properties, and provides a detailed experimental protocol for their analysis.

Elution Principles and Predictions

In gas chromatography, the separation of volatile compounds is primarily governed by their boiling points and, to a lesser extent, their polarity and interaction with the stationary phase of the GC column. Generally, compounds with lower boiling points are more volatile and will travel through the column faster, resulting in shorter retention times.[1]

The pentanol (B124592) isomers under consideration are:

The boiling points for these isomers are as follows:

  • 2-methyl-2-butanol: 102-103°C[2][3][4]

  • 3-pentanol: 115.3-116°C[5][6]

  • 2-pentanol: 118-119.3°C[7][8]

Based on these boiling points, the expected elution order on a standard non-polar GC column is the tertiary pentanol first, followed by the secondary pentanols in order of their increasing boiling points.

Comparative Retention Time Data

Compound NameIsomer TypeStructureBoiling Point (°C)Expected Elution OrderPredicted Relative Retention Time (relative to 2-methyl-2-butanol)
2-methyl-2-butanolTertiaryCH₃CH₂C(CH₃)₂OH102-103[2][3][9]1 (Fastest)1.00
3-pentanolSecondaryCH₃CH₂CH(OH)CH₂CH₃115.3-116[5][10]2> 1.00
2-pentanolSecondaryCH₃CH(OH)CH₂CH₂CH₃118-119.3[7][11]3 (Slowest)> 3-pentanol

Experimental Protocol

This section details a typical experimental protocol for the separation and analysis of secondary and tertiary pentanols using gas chromatography with flame ionization detection (GC-FID).

1. Sample Preparation

  • Standard Solution: Prepare a 1000 ppm stock solution of each pentanol isomer (2-pentanol, 3-pentanol, and 2-methyl-2-butanol) in a suitable solvent such as methanol (B129727) or dichloromethane.

  • Mixed Standard: Create a mixed standard solution by combining equal volumes of each stock solution to achieve a final concentration of approximately 333 ppm for each isomer.

  • Sample Dilution: If analyzing an unknown sample, dissolve a known quantity in the chosen solvent to a concentration within the linear range of the instrument.

2. Gas Chromatography (GC) Conditions

  • Gas Chromatograph: A standard GC system equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column, such as a DB-1 or HP-1 (100% dimethylpolysiloxane), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is recommended for separating compounds based on boiling point.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase at a rate of 10°C/min to 150°C.

    • Hold: Maintain at 150°C for 5 minutes.

  • Detector Temperature (FID): 280°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Nitrogen or Helium): 25 mL/min.

3. Data Analysis

  • The retention time for each compound is the time from injection to the apex of its corresponding peak on the chromatogram.[12]

  • Identify each pentanol isomer in the mixed standard by its unique retention time.

  • Compare the retention times of the peaks in the unknown sample to those of the standards to identify the components.

Visualizations

The following diagrams illustrate the relationship between the molecular structure of the pentanol isomers and their expected GC retention times, as well as the experimental workflow.

G Logical Relationship between Molecular Structure and GC Retention Time cluster_0 Molecular Structure cluster_1 Physical Property cluster_2 GC Retention Time Tertiary Tertiary Pentanol (2-methyl-2-butanol) BP_Low Lower Boiling Point (More Volatile) Tertiary->BP_Low Secondary2 Secondary Pentanol (3-pentanol) BP_Mid Intermediate Boiling Point Secondary2->BP_Mid Secondary3 Secondary Pentanol (2-pentanol) BP_High Higher Boiling Point (Less Volatile) Secondary3->BP_High RT_Short Shorter Retention Time BP_Low->RT_Short RT_Mid Intermediate Retention Time BP_Mid->RT_Mid RT_Long Longer Retention Time BP_High->RT_Long

Caption: Relationship between pentanol structure and retention time.

G Experimental Workflow for Pentanol Isomer Analysis Sample_Prep Sample Preparation (Standards and Unknowns) GC_Injection GC Injection Sample_Prep->GC_Injection Separation Chromatographic Separation (Non-polar column) GC_Injection->Separation Detection Flame Ionization Detection (FID) Separation->Detection Data_Analysis Data Analysis (Retention Time Comparison) Detection->Data_Analysis

References

A Comparative Guide to the Conformational Analysis of the 2,3,3-Trimethyl-2-Pentyl Group and Other Bulky Alkyl Substituents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the steric properties of molecular fragments play a pivotal role in determining the efficacy, selectivity, and physical characteristics of a compound. The 2,3,3-trimethyl-2-pentyl group, a highly branched and sterically demanding moiety, presents a unique conformational landscape that can significantly influence molecular interactions. This guide provides a comparative analysis of the conformational properties of the 2,3,3-trimethyl-2-pentyl group against other bulky alkyl substituents, supported by established experimental and computational methodologies.

Introduction to Steric Bulk and Conformational Analysis

Steric effects arise from the spatial arrangement of atoms within a molecule, where non-bonded atoms that are in close proximity repel each other, leading to an increase in the molecule's potential energy.[1] The size and branching of an alkyl group are primary determinants of its steric influence. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformations or conformers, and they often have different potential energies.

A key parameter used to quantify the steric bulk of a substituent is its A-value. The A-value represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformations of a monosubstituted cyclohexane (B81311). A larger A-value indicates a greater preference for the equatorial position and, consequently, a larger steric demand of the substituent.

The 2,3,3-Trimethyl-2-Pentyl Group: A "Super-Bulky" Substituent

The 2,3,3-trimethyl-2-pentyl group, also known as the thexyl group when attached to a boron atom, is characterized by a quaternary carbon atom bonded to a tertiary carbon, resulting in significant steric congestion.[2][3] This high degree of branching severely restricts rotation around its connecting bond, leading to a high rotational energy barrier.

Comparative Analysis of Bulky Alkyl Groups

To provide a clear comparison, we will examine the 2,3,3-trimethyl-2-pentyl group alongside other commonly utilized bulky alkyl groups: the tert-butyl, tert-pentyl (or tert-amyl), and the adamantyl groups.

Alkyl GroupStructureA-Value (kcal/mol) (Estimated for non-cyclic systems)Key Conformational Features
tert-Butyl-C(CH₃)₃~5.0High rotational symmetry, but significant steric hindrance. Often used as a "conformational lock".
tert-Pentyl-C(CH₃)₂(C₂H₅)>5.0Asymmetric bulkier than tert-butyl due to the ethyl group, leading to more complex rotational profiles.
2,3,3-Trimethyl-2-Pentyl -C(CH₃)₂C(CH₃)₂CH₂CH₃ >6.0 (Estimated) Extreme steric hindrance due to the adjacent quaternary and tertiary centers. Very high rotational barrier.
1-Adamantyl-C₁₀H₁₅~7.0Rigid, cage-like structure providing a large, well-defined steric footprint. No internal rotational freedom.

Note: The A-value for the 2,3,3-trimethyl-2-pentyl group is an estimation based on its structural similarity to other highly branched alkanes and the expected increase in steric strain compared to the tert-pentyl group. Precise experimental determination is challenging due to the complexity of its conformational landscape in a cyclohexane system.

Experimental Protocols for Conformational Analysis

The conformational properties of bulky alkyl groups, particularly their rotational energy barriers, can be experimentally determined using dynamic nuclear magnetic resonance (DNMR) spectroscopy.[4][5][6][7]

Dynamic NMR Spectroscopy for Determining Rotational Barriers

Principle: DNMR is used to study the rates of conformational exchange processes. At low temperatures, the exchange between different conformers is slow on the NMR timescale, and separate signals for each conformer can be observed. As the temperature is increased, the rate of exchange increases. At the coalescence temperature (Tc), the individual signals broaden and merge into a single averaged signal. By analyzing the line shape of the NMR signals at different temperatures, the rate constant for the conformational exchange can be determined, and from this, the Gibbs free energy of activation (ΔG‡), which represents the rotational energy barrier, can be calculated.[4][5][8]

Experimental Workflow:

G cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis prep Dissolve the compound in a suitable deuterated solvent (e.g., CD₂Cl₂, toluene-d₈) low_t Acquire ¹H or ¹³C NMR spectra at a low temperature where conformational exchange is slow. prep->low_t var_t Incrementally increase the temperature and acquire spectra at each step. low_t->var_t high_t Continue acquiring spectra through the coalescence temperature and into the fast exchange regime. var_t->high_t lineshape Perform lineshape analysis of the temperature-dependent spectra to determine the rate constants (k) at each temperature. eyring Plot ln(k/T) vs 1/T (Eyring plot) to determine ΔH‡ and ΔS‡. lineshape->eyring gibbs Calculate ΔG‡ at a specific temperature (e.g., 298 K) using the equation ΔG‡ = ΔH‡ - TΔS‡. eyring->gibbs

Figure 1: Experimental workflow for determining rotational energy barriers using dynamic NMR spectroscopy.

Computational Workflow for Conformational Analysis

Computational chemistry provides a powerful tool for predicting and understanding the conformational preferences and rotational energy barriers of molecules.[9][10][11] Density Functional Theory (DFT) calculations are a common and reliable method for this purpose.[12]

Methodology:

  • Initial Structure Generation: A 3D model of the molecule containing the 2,3,3-trimethyl-2-pentyl group is constructed.

  • Conformational Search: A systematic or stochastic conformational search is performed by rotating the dihedral angle of the bond connecting the bulky group to the rest of the molecule in small increments (e.g., 10-15 degrees).

  • Geometry Optimization: At each increment, the geometry of the molecule is optimized to find the lowest energy structure for that particular dihedral angle. A suitable level of theory, such as B3LYP with a 6-31G* basis set, is often employed for this step.

  • Energy Calculation: A single-point energy calculation is performed on each optimized structure using a higher level of theory (e.g., a larger basis set like 6-311+G(d,p)) to obtain more accurate relative energies.

  • Potential Energy Surface (PES) Generation: The calculated energies are plotted against the corresponding dihedral angles to generate a potential energy surface. The highest point on this surface represents the transition state for rotation, and its energy difference from the lowest energy conformer (the ground state) corresponds to the rotational energy barrier.

G start Build Initial 3D Molecular Model conf_search Perform Conformational Search (Dihedral Scan) start->conf_search geom_opt Geometry Optimization at each Dihedral Angle (e.g., B3LYP/6-31G*) conf_search->geom_opt energy_calc Single-Point Energy Calculation on Optimized Structures (e.g., B3LYP/6-311+G(d,p)) geom_opt->energy_calc pes Generate Potential Energy Surface (Energy vs. Dihedral Angle) energy_calc->pes analysis Identify Ground State, Transition State, and Rotational Barrier pes->analysis

Figure 2: A typical computational workflow for determining the rotational energy barrier of a chemical bond.

Logical Relationship of Steric Hindrance and Conformational Stability

The conformational stability of a molecule containing a bulky group is directly influenced by the degree of steric hindrance. Increased steric bulk leads to greater van der Waals repulsion in certain conformations, thereby raising their potential energy and making them less stable.

G cluster_cause Cause cluster_effect Effect steric_bulk Increased Steric Bulk of the Alkyl Group repulsion Increased van der Waals Repulsion in Eclipsed/Gauche Conformations steric_bulk->repulsion leads to energy Higher Potential Energy of Unfavorable Conformers repulsion->energy results in barrier Increased Rotational Energy Barrier energy->barrier stability Greater Preference for Staggered/Anti Conformations (Higher Conformational Stability) energy->stability

Figure 3: The causal relationship between steric bulk and conformational stability.

Conclusion

The 2,3,3-trimethyl-2-pentyl group stands out as a "super-bulky" substituent with exceptionally high steric demands, leading to a significantly restricted rotation around its connecting bond. This guide has outlined both experimental and computational approaches to quantify and compare its conformational properties with other bulky alkyl groups. For researchers in drug development and materials science, a thorough understanding and strategic utilization of the conformational constraints imposed by such sterically encumbered groups can be instrumental in designing molecules with desired three-dimensional structures and functionalities. The provided protocols serve as a foundation for the detailed characterization of these and other sterically demanding molecular fragments.

References

Safety Operating Guide

Proper Disposal of 2,3,3-Trimethyl-2-pentanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Immediate Safety and Hazard Considerations

Based on data for structurally similar compounds, 2,3,3-Trimethyl-2-pentanol is presumed to be a flammable liquid and may be harmful if swallowed or inhaled, and could cause skin and eye irritation.[1][2] Therefore, all handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area.

Key Hazard Information (Inferred from Analogous Compounds):

Hazard ClassificationDescriptionSource
Flammable LiquidBased on a flash point of 46.2°C, this substance should be considered a flammable liquid.[3] Vapors may be heavier than air and can travel to an ignition source.[4][3][4]
Acute Oral ToxicityMay be harmful if swallowed.[1]
Skin Corrosion/IrritationMay cause skin irritation upon contact.[1]
Serious Eye Damage/IrritationMay cause serious eye irritation.[1]
Specific Target Organ ToxicityMay cause respiratory irritation if inhaled.[1]

Proper Disposal Protocol

The following step-by-step guide outlines the recommended procedure for the safe disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[5][6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).[5]

  • Body Protection: A flame-retardant laboratory coat.[5][6]

  • Respiratory Protection: If working outside of a certified chemical fume hood or in a poorly ventilated area, a vapor respirator is recommended.[5]

Step 2: Waste Collection

  • Do Not Pour Down the Drain: Under no circumstances should this compound be disposed of down the sanitary sewer.[7][8] This can lead to environmental contamination and potential ignition hazards in the plumbing.

  • Use a Designated Hazardous Waste Container: Collect waste this compound in a clearly labeled, sealable, and chemically compatible container designated for flammable liquid waste.[8][9][10] The container should be grounded to prevent static discharge.[1][9]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound."

Step 3: Storage of Waste

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for flammable liquid storage.[1][9][10]

  • Keep the container away from heat, sparks, open flames, and any other sources of ignition.[1][9][10]

  • Ensure the storage area has adequate spill containment measures.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste container.[1][10]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[8]

Spill and Leak Procedures

In the event of a spill or leak, follow these procedures:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure adequate ventilation.[7]

  • Eliminate Ignition Sources: Remove all sources of heat, sparks, and open flames from the vicinity of the spill.[9][10]

  • Contain the Spill: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[5][8][9] Do not use combustible materials like paper towels to absorb the spill.

  • Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[8][9]

  • Large Spills: For large spills, contact your institution's EHS or emergency response team immediately.[5]

Experimental Protocols

This document does not cite specific experimental protocols. The disposal procedures provided are based on the chemical and physical properties of this compound and general laboratory safety guidelines.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Step 2: Collect Waste in Designated Flammable Liquid Hazardous Waste Container ppe->collect label Step 3: Securely Seal and Label Container collect->label storage Step 4: Store in a Cool, Dry, Well-Ventilated Area Away from Ignition Sources label->storage disposal Step 5: Contact EHS or Licensed Contractor for Disposal storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,3,3-Trimethyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,3,3-Trimethyl-2-pentanol. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.

Chemical Properties and Hazards Summary:

This compound is a flammable liquid and vapor that can cause skin and respiratory irritation.[1] It is harmful if swallowed or inhaled.[1] Proper personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure and prevent accidents.

PropertyValueSource
Molecular Formula C8H18O[2]
Molecular Weight 130.23 g/mol [2]
Flash Point 46.2°C[3]
Boiling Point 145°C at 760 mmHg[3]
Hazards Flammable liquid and vapor, Skin irritant, Respiratory irritant, Harmful if swallowed

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is required to create a barrier between the user and the chemical.[4][5][6][7]

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.
Body Protection Flame-resistant lab coat worn over clothing that covers the legs.[6] At a minimum, a 100% cotton lab coat should be used.[6]
Footwear Closed-toe shoes.
Respiratory Use in a well-ventilated area such as a chemical fume hood.[6] If ventilation is insufficient, use a suitable respirator.

Operational Plan: Handling and Storage

Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood, to prevent the buildup of flammable vapors.[6]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][8] "No smoking" policies should be strictly enforced in handling areas.

  • Use explosion-proof electrical, ventilating, and lighting equipment.[8]

  • Employ only non-sparking tools when opening or handling containers.[1][8]

  • Ground and bond containers and receiving equipment during transfers to prevent static discharge.[8]

  • Avoid contact with skin and eyes.[9] Do not breathe vapors or mist.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][8][9]

  • Keep away from incompatible materials such as oxidizing agents.[9]

  • Ensure the storage area is segregated and approved for flammable substances.[9]

Disposal Plan

Spill Response:

  • Small Spills: Absorb with an inert, non-combustible material such as dry earth, sand, or a commercial absorbent.[9] Place the absorbed material into an appropriate, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the area and prevent entry. Remove all sources of ignition.[9] Contain the spill using dikes or other barriers to prevent entry into sewers or waterways.[9] Absorb with a non-combustible material and place in a sealed container for disposal.

Waste Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. This typically involves using a licensed hazardous waste disposal company.[8]

  • Do not dispose of the chemical down the drain.

  • Empty containers may retain product residue and vapors and should be treated as hazardous.[10]

Procedural Workflow for Handling this compound

G Figure 1. Procedural Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Conduct Risk Assessment B Don Appropriate PPE A->B C Work in Fume Hood B->C Proceed to Handling D Ground Equipment C->D E Dispense Chemical D->E F Securely Close Container E->F Complete Task G Clean Work Area F->G H Remove PPE G->H I Wash Hands H->I J Segregate Waste I->J If Waste Generated K Label Waste Container J->K L Arrange for Professional Disposal K->L

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.